molecular formula C42H74NaO10P B1504116 18:0-18:2 PG sodium CAS No. 322729-38-4

18:0-18:2 PG sodium

Katalognummer: B1504116
CAS-Nummer: 322729-38-4
Molekulargewicht: 793.0 g/mol
InChI-Schlüssel: ZIOOVFPFWVCCEB-WDFQPZSRSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

18:2 PG or 1,2-dilinoleoyl-sn-glycero-3-phospho-(1′ -rac-glycerol) is a sodium salt of glycerophospholipid, with substitution of two chains of linolenic acid at the sn-1 and sn-2 positions and phospho-(1′ -rac-glycerol) at the sn-3 position of the glycerol backbone.>18:2 PG or 1,2-dilinoleoyl-sn-glycero-3-phospho-(1′ -rac-glycerol) is a sodium salt of glycerophospholipid, with substitution of two chains of linolenic acid at the sn-1 and sn-2 positions and phospho-(1′ -rac-glycerol) at the sn-3 position of the glycerol backbone. It is a poly-unsaturated lipid molecule.>

Eigenschaften

IUPAC Name

sodium;[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] 2,3-dihydroxypropyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h11-14,17-20,39-40,43-44H,3-10,15-16,21-38H2,1-2H3,(H,47,48);/q;+1/p-1/b13-11-,14-12-,19-17-,20-18-;/t39?,40-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOOVFPFWVCCEB-WDFQPZSRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H74NaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677103
Record name Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322729-38-4
Record name Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (Sodium Salt)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), a key glycerophospholipid in various research and pharmaceutical applications. This document consolidates available physicochemical data, outlines relevant experimental protocols, and visualizes associated workflows and pathways to support its use in drug delivery systems and other advanced applications.

Core Properties and Physicochemical Data

1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), also known as 18:0-18:2 PG, is a mixed-acyl chain phosphoglycerolipid. Its structure, featuring a saturated stearic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position, imparts unique biophysical characteristics to lipid bilayers, influencing membrane fluidity and stability. These properties make it a valuable component in the formulation of drug delivery vehicles such as liposomes and lipid nanoparticles.

Below is a summary of its key quantitative properties. Due to the limited availability of experimental data for this specific phospholipid, some values are inferred from closely related compounds and are noted accordingly.

PropertyValueCitation/Note
Chemical Identifiers
CAS Number474943-26-5[1]
Molecular FormulaC42H78O10PNaConfirmed by supplier data.
Molecular Weight797.03 g/mol Confirmed by supplier data.
Physical Properties
AppearancePowder
Storage Temperature-20°C[2]
Purity>99% (by TLC)
SolubilitySoluble in Chloroform, Methanol, DMSO, DMF[3][4] Solubility in chloroform for a similar lysophospholipid is reported at 2 mg/ml.[5] Specific solubility data for the target compound is not readily available.
Biophysical Properties
Phase Transition Temp (Tm)Not available (estimated to be below 0°C)The Tm for the related 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine is -13.7°C.[] The presence of the unsaturated linoleoyl chain significantly lowers the Tm.
Critical Micelle Conc. (CMC)Not availableCMCs for phosphoglycerols are dependent on acyl chain length. For example, 14:0 PG has a CMC of 0.011 mM.[7][8] The CMC for 18:0-18:2 PG is expected to be in the low micromolar or nanomolar range.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and formulation of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) are not widely published. However, established methodologies for similar phospholipids can be adapted.

Synthesis: Chemoenzymatic Approach

A common and effective method for synthesizing phospholipids with specific acyl chains is a chemoenzymatic approach. This typically involves the use of phospholipases to selectively hydrolyze and re-acylate a lysophospholipid precursor.

Methodology:

  • Starting Material: Begin with a commercially available lysophosphoglycerol, such as 1-stearoyl-sn-glycero-3-phospho-(1'-rac-glycerol).

  • Acylation: The acylation of the sn-2 position with linoleic acid can be achieved using linoleic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) and a base such as triethylamine in an appropriate organic solvent (e.g., chloroform or dichloromethane).

  • Enzymatic Alternative: Alternatively, phospholipase A2 (PLA2) can be used in a reverse hydrolysis reaction to esterify the sn-2 hydroxyl group with linoleic acid. This method offers high regioselectivity.[9]

  • Purification: The final product is purified from the reaction mixture using column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform, methanol, and water, is typically employed.[10]

  • Characterization: The purity and identity of the synthesized phospholipid are confirmed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13][14]

Liposome Formulation: Thin-Film Hydration and Extrusion

This is a standard and widely used method for preparing unilamellar liposomes.

Methodology:

  • Lipid Film Formation: Dissolve 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) and any other lipid components (e.g., cholesterol, PEGylated lipids) in a suitable organic solvent, such as a chloroform:methanol mixture, in a round-bottom flask.[15]

  • Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation at a temperature above the phase transition temperature of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder. This process is repeated for a set number of cycles to ensure a narrow size distribution.[15]

  • Purification: Remove any unencapsulated material by methods such as dialysis or size exclusion chromatography.

Visualizations

Experimental Workflow: Liposome Preparation

Liposome_Preparation_Workflow Workflow for Liposome Preparation cluster_0 Preparation cluster_1 Processing cluster_2 Characterization A 1. Lipid Dissolution (SLPG, Cholesterol, etc. in organic solvent) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Extrusion (Size Reduction to Unilamellar Vesicles) C->D E 5. Purification (Dialysis / Size Exclusion Chromatography) D->E F 6. Analysis (Size, Zeta Potential, Encapsulation Efficiency) E->F

Caption: A typical workflow for the preparation and characterization of liposomes.

Potential Role in Cellular Signaling (Hypothetical)

While there is no direct evidence for the involvement of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) in specific signaling pathways, its structural similarity to other signaling lipids suggests potential roles. For instance, related diacylglycerol (DAG) species are key second messengers. The following diagram illustrates a generalized signaling pathway where a phospholipid like the subject of this guide could potentially be involved as a precursor.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway Involvement receptor G-Protein Coupled Receptor (GPCR) g_protein G-Protein receptor->g_protein Ligand Binding plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolysis dag Diacylglycerol (DAG) (e.g., 1-stearoyl-2-linoleoylglycerol) pip2->dag ip3 IP3 (Inositol trisphosphate) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activation cellular_response Cellular Response pkc->cellular_response Phosphorylation Cascade slpg 1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) slpg->dag Potential Precursor

Caption: A generalized GPCR-PLC signaling pathway illustrating a potential role for related lipids.

References

An In-Depth Technical Guide to 1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (PG(18:0/18:2))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly abbreviated as PG(18:0/18:2), is a specific molecular species of phosphatidylglycerol (PG), an important class of anionic phospholipids. It is characterized by a glycerol backbone with a stearic acid (18:0) at the sn-1 position, a linoleic acid (18:2) at the sn-2 position, and a phosphoglycerol head group at the sn-3 position. This particular combination of a saturated and a polyunsaturated fatty acid chain gives PG(18:0/18:2) unique physicochemical properties that are critical for its diverse biological functions.

Phosphatidylglycerols are found in prokaryotic and eukaryotic cell membranes, with particularly high concentrations in mitochondrial membranes and pulmonary surfactant.[1] They serve as precursors for the synthesis of cardiolipin, a dimeric phospholipid essential for mitochondrial function and structure.[1] The specific acyl chain composition of PG molecules, such as in PG(18:0/18:2), significantly influences membrane fluidity, curvature, and interactions with membrane proteins, thereby playing a crucial role in cellular signaling and bioenergetics.

This technical guide provides a comprehensive overview of the chemical structure and properties of PG(18:0/18:2), its known biological roles and associated signaling pathways, and detailed experimental protocols for its study.

Chemical Structure and Properties

The chemical structure of PG(18:0/18:2) is fundamental to its function. The presence of a saturated stearoyl chain and an unsaturated linoleoyl chain introduces a kink in the hydrophobic tail, influencing membrane packing and fluidity.

Chemical Structure

The IUPAC name for PG(18:0/18:2) is [(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate.[2]

Physicochemical Properties

A summary of the key physicochemical properties of PG(18:0/18:2) is presented in the table below. It is important to note that some of these properties are computed, as experimental data for this specific lipid species is not always available. The properties of the sodium salt form are also included, as this is a common commercially available form.[3][4][5]

PropertyValueSource
Molecular Formula C42H79O10P[2][6]
Average Molecular Weight 775.044 g/mol [6]
Monoisotopic Molecular Weight 774.54108526 g/mol [6]
Physical Description Solid[2]
XLogP3-AA (Computed) 12.7[2]
Hydrogen Bond Donor Count (Computed) 3[2]
Hydrogen Bond Acceptor Count (Computed) 10[2]
Rotatable Bond Count (Computed) 42[2]
Physiological Charge -1[6]
Water Solubility (Predicted) 8.4e-05 g/L[6]
logP (Predicted) 8.48[6]
pKa (Strongest Acidic, Predicted) 1.89[6]
Sodium Salt Molecular Formula C42H78NaO10P[3]
Sodium Salt Molecular Weight 797.03 g/mol [3][5]

Biological Roles and Signaling Pathways

PG(18:0/18:2), as a component of the broader phosphatidylglycerol class, is involved in several critical biological processes.

Mitochondrial Function and Cardiolipin Synthesis

Phosphatidylglycerol is a key precursor in the biosynthesis of cardiolipin, a phospholipid almost exclusively found in the inner mitochondrial membrane.[1] Cardiolipin is essential for the structural integrity of mitochondrial cristae and the function of various proteins of the electron transport chain. The synthesis of cardiolipin from PG is a critical step in maintaining mitochondrial bioenergetics.

The eukaryotic biosynthesis pathway for cardiolipin, starting from PG, is depicted below.

Cardiolipin Biosynthesis PG Phosphatidylglycerol (e.g., PG(18:0/18:2)) CL Cardiolipin PG->CL Cardiolipin Synthase CDP_DAG CDP-Diacylglycerol CDP_DAG->CL CMP CMP CL->CMP Pulmonary Surfactant Function DPPC DPPC (Dipalmitoylphosphatidylcholine) SurfactantFilm Stable Surfactant Film DPPC->SurfactantFilm PG Phosphatidylglycerol (e.g., PG(18:0/18:2)) PG->SurfactantFilm SP_B_C Surfactant Proteins B & C SP_B_C->SurfactantFilm ReducedTension Reduced Alveolar Surface Tension SurfactantFilm->ReducedTension AlveolarStability Alveolar Stability ReducedTension->AlveolarStability Lipid Extraction Workflow start Tissue Sample homogenize Homogenize in PBS start->homogenize add_solvents Add Chloroform:Methanol (1:2) homogenize->add_solvents vortex1 Vortex add_solvents->vortex1 add_chloroform Add Chloroform vortex1->add_chloroform vortex2 Vortex add_chloroform->vortex2 add_nacl Add 0.9% NaCl vortex2->add_nacl vortex3 Vortex add_nacl->vortex3 centrifuge Centrifuge (2,000 x g, 10 min) vortex3->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down spe Solid Phase Extraction (SPE) dry_down->spe end Purified Phospholipids spe->end Liposome Preparation Workflow start Lipids in Chloroform rotovap Rotary Evaporation start->rotovap dry_film Dry Lipid Film rotovap->dry_film hydrate Hydration with Buffer dry_film->hydrate mlvs Multilamellar Vesicles (MLVs) hydrate->mlvs extrude Extrusion mlvs->extrude luvs Unilamellar Vesicles (LUVs/SUVs) extrude->luvs

References

An In-depth Technical Guide to the Biosynthesis of Phosphatidylglycerol 18:0/18:2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of a specific phosphatidylglycerol (PG) molecule, PG 18:0/18:2, which contains a stearic acid (18:0) and a linoleic acid (18:2) acyl chain. This document details the enzymatic pathways, regulatory aspects, and key experimental protocols relevant to the study of this important phospholipid.

Introduction to Phosphatidylglycerol

Phosphatidylglycerol (PG) is an anionic glycerophospholipid that plays crucial roles in a variety of biological processes. It is a key component of cellular membranes, particularly in bacteria and the inner mitochondrial membrane of eukaryotes, where it serves as a precursor for the synthesis of cardiolipin.[1] PG is also a significant component of pulmonary surfactant, where its presence is an indicator of fetal lung maturity.[1] The specific acyl chain composition of PG molecules, such as the 18:0/18:2 variant, is critical for determining the biophysical properties of membranes, including fluidity and curvature, and for influencing the function of membrane-associated proteins.

The biosynthesis of PG 18:0/18:2 involves a multi-step enzymatic pathway that begins with the formation of a phosphatidic acid (PA) precursor with the correct acyl chain composition, followed by the attachment of the glycerol headgroup. The final acyl chain profile is often achieved through a remodeling process known as the Lands cycle.

The Biosynthetic Pathway of Phosphatidylglycerol 18:0/18:2

The synthesis of PG 18:0/18:2 occurs through two main stages: the de novo synthesis of the PG backbone and the subsequent remodeling of its acyl chains to achieve the specific 18:0/18:2 configuration.

De Novo Synthesis of Phosphatidylglycerol

The de novo pathway establishes the fundamental structure of phosphatidylglycerol.

Pathway Description: The synthesis begins with glycerol-3-phosphate, which undergoes two sequential acylation steps to form phosphatidic acid (PA). This PA molecule is then activated with CTP to form CDP-diacylglycerol, the key intermediate for the synthesis of acidic phospholipids. Phosphatidylglycerolphosphate (PGP) synthase then catalyzes the condensation of CDP-diacylglycerol with glycerol-3-phosphate to form PGP. Finally, PGP is dephosphorylated by PGP phosphatase to yield phosphatidylglycerol.

De Novo Phosphatidylglycerol Biosynthesis cluster_enzymes G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid (18:0/18:2 precursor) LPA->PA LPAAT CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDS PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PGPS CMP CMP PG Phosphatidylglycerol PGP->PG PGPP Pi Pi Acyl_CoA_1 18:0-CoA Acyl_CoA_2 18:2-CoA CTP CTP G3P_2 Glycerol-3-Phosphate GPAT Glycerol-3-phosphate acyltransferase LPAAT Lysophosphatidic acid acyltransferase CDS CDP-diacylglycerol synthase PGPS Phosphatidylglycerolphosphate synthase PGPP Phosphatidylglycerolphosphate phosphatase

Caption: De Novo Biosynthesis of Phosphatidylglycerol.

Acyl Chain Remodeling: The Lands Cycle

The specific 18:0/18:2 acyl chain composition of PG is often achieved through a remodeling process, as the de novo pathway may not exclusively produce this particular molecular species. This remodeling occurs via the Lands cycle.

Pathway Description: The Lands cycle involves the deacylation of a pre-existing phospholipid, such as PG, by a phospholipase A2 (PLA2) to form a lysophospholipid (lyso-PG). This lyso-PG is then re-acylated by a lysophosphatidylglycerol acyltransferase (LPGAT) with a specific acyl-CoA, in this case, either 18:0-CoA or 18:2-CoA, to generate the final PG 18:0/18:2 molecule. This cycle allows for the dynamic modification of membrane phospholipid composition in response to cellular needs.

Lands_Cycle_for_PG_Remodeling cluster_enzymes PG_initial Phosphatidylglycerol (e.g., 16:0/18:1) LysoPG_1 1-acyl-lyso-PG (1-stearoyl-lyso-PG) PG_initial->LysoPG_1 PLA2 LysoPG_2 2-acyl-lyso-PG (2-linoleoyl-lyso-PG) PG_initial->LysoPG_2 PLA1 Fatty_Acid_1 18:1 Fatty Acid Fatty_Acid_2 16:0 Fatty Acid PG_final Phosphatidylglycerol 18:0/18:2 LysoPG_1->PG_final LPGAT LysoPG_2->PG_final LPGAT Acyl_CoA_18_2 18:2-CoA Acyl_CoA_18_0 18:0-CoA PLA2 Phospholipase A2 PLA1 Phospholipase A1 LPGAT Lysophosphatidylglycerol acyltransferase

Caption: The Lands Cycle for PG Acyl Chain Remodeling.

Quantitative Data on Phosphatidylglycerol 18:0/18:2

Tissue/Cell TypeOrganismRelative Abundance/Concentration of PG 18:0/18:2Reference
Mouse KidneyMus musculusDetected, but at very low levels (<0.4% of total phospholipids)[2]
Human MilkHomo sapiensDetected and quantifiable[3]
Arabidopsis Leaf MitochondriaArabidopsis thalianaMajor PG species, enriched in mitochondria[4]
Human Lymphoma TissueHomo sapiensDetected in MALDI-MSI analysis[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of phosphatidylglycerol biosynthesis.

Lipid Extraction for Mass Spectrometry Analysis

Accurate quantification of PG 18:0/18:2 requires efficient extraction of lipids from biological samples. The Folch and Bligh & Dyer methods are commonly used.

Modified Folch Method:

  • Homogenization: Homogenize the tissue or cell pellet in a chloroform/methanol mixture (2:1, v/v).

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly. Centrifuge at low speed to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying and Storage: Dry the lipid extract under a stream of nitrogen gas. For long-term storage, resuspend the lipid film in a small volume of chloroform/methanol (2:1, v/v) and store at -80°C under an inert atmosphere (e.g., argon).

Quantification of PG 18:0/18:2 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of individual lipid species.

Workflow:

LC_MS_Workflow Sample Lipid Extract LC Liquid Chromatography (C18 column) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1: Precursor Ion Scan (m/z of PG 18:0/18:2) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan (Fragment Ions) CID->MS2 Data Data Analysis & Quantification MS2->Data

Caption: Workflow for LC-MS/MS Analysis of PG 18:0/18:2.

Protocol:

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

  • Chromatographic Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like ammonium formate or acetate to improve ionization.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in negative ion mode.

    • For targeted quantification, use Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). The precursor ion for PG 18:0/18:2 is m/z 773.5.

    • Select characteristic fragment ions for quantification, such as the fatty acid anions for stearic acid (m/z 283.3) and linoleic acid (m/z 279.2).

  • Quantification: Use a stable isotope-labeled internal standard of a known PG species to correct for extraction losses and ionization suppression. Create a standard curve with a synthetic PG 18:0/18:2 standard of known concentrations to determine the absolute amount in the sample.

Phosphatidylglycerolphosphate Synthase (PGPS) Activity Assay

This assay measures the activity of PGP synthase, a key enzyme in the de novo PG biosynthesis pathway.

Principle: The assay measures the incorporation of radiolabeled glycerol-3-phosphate into the lipid fraction in the presence of CDP-diacylglycerol.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 8.0)

    • Triton X-100

    • CDP-diacylglycerol

    • [¹⁴C]-Glycerol-3-phosphate

    • Enzyme source (e.g., mitochondrial or microsomal fraction)

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination and Extraction: Stop the reaction by adding a chloroform/methanol mixture. Perform a phase separation as described in the lipid extraction protocol.

  • Quantification: Measure the radioactivity in the organic phase using liquid scintillation counting. The amount of radioactivity is proportional to the PGP synthase activity.

Phosphatidylglycerolphosphate Phosphatase (PGPP) Activity Assay

This assay determines the activity of PGP phosphatase, the final enzyme in the de novo PG synthesis pathway.

Principle: The assay measures the release of inorganic phosphate (Pi) from PGP.

Protocol:

  • Substrate Preparation: Synthesize or obtain radiolabeled [³²P]-PGP or use a non-radioactive PGP substrate.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Assay buffer (e.g., Tris-HCl, pH 7.0)

    • Detergent (e.g., Triton X-100)

    • PGP substrate

    • Enzyme source

  • Incubation: Incubate the reaction at 37°C.

  • Termination and Pi Measurement: Stop the reaction.

    • Radiometric Assay: If using [³²P]-PGP, separate the released [³²P]Pi from the lipid substrate using a phase partition and quantify the radioactivity in the aqueous phase.

    • Colorimetric Assay: If using a non-radioactive substrate, measure the released Pi using a colorimetric method, such as the malachite green assay.

Conclusion

The biosynthesis of phosphatidylglycerol 18:0/18:2 is a complex process involving both de novo synthesis and acyl chain remodeling. The precise regulation of the enzymes involved in these pathways is crucial for maintaining the specific lipid composition of cellular membranes, which is essential for their proper function. The experimental protocols outlined in this guide provide a framework for researchers to investigate the intricate details of PG metabolism and its implications in health and disease. Further research, particularly in quantitative lipidomics and the characterization of the substrate specificities of the acyltransferases involved, will continue to enhance our understanding of the vital role of specific phospholipid species like PG 18:0/18:2.

References

An In-depth Technical Guide to the Physical Characteristics of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) Sodium Salt (18:0-18:2 PG sodium)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt, commonly referred to as 18:0-18:2 PG sodium. This anionic phospholipid, with its unique combination of a saturated and a polyunsaturated fatty acid chain, is of significant interest in the formulation of lipid-based drug delivery systems and in the study of biological membranes. This document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for their determination, and visualizes its role in relevant biochemical pathways.

Core Physical and Chemical Properties

This compound is a glycerophospholipid distinguished by a stearic acid (18:0) at the sn-1 position and a linoleic acid (18:2) at the sn-2 position of the glycerol backbone. The presence of the unsaturated linoleic acid introduces a kink in the acyl chain, leading to greater molecular mobility and a lower phase transition temperature compared to its fully saturated counterparts. This property is crucial for creating flexible and fluid anionic bilayers in model membrane systems.[1]

The sodium salt form enhances the stability and solubility of this phosphatidylglycerol species.[1] It is typically supplied as a white to off-white powder and requires storage at -20°C to prevent degradation.[2]

Data Presentation: Key Physical and Chemical Characteristics
PropertyValueSource(s)
Synonyms 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt); PG(18:0/18:2(9Z,12Z))[1][2]
Molecular Formula C₄₂H₇₈NaO₁₀P[2][3]
Molecular Weight 797.03 g/mol [2][3]
Physical Form Powder[2]
Storage Temperature -20°C[2]
Purity >99% (by TLC)[2]
Data Presentation: Thermal and Solubility Properties
PropertyEstimated/Reported ValueNotes and Relevant CompoundsSource(s)
Phase Transition Temperature (Tm) Approx. -13.7°CThis is the gel-to-liquid crystalline phase transition temperature reported for 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine (18:0-18:2 PC), a structurally similar phospholipid. The headgroup can slightly influence Tm, but the acyl chain composition is the primary determinant.[4]
Solubility Soluble in chloroform. A solution of 10 mg/mL in chloroform is commercially available. A mixture of Chloroform:Methanol:Water (65:25:4) is a common solvent for similar phospholipids.The solubility of a related lysophospholipid, 1-stearoyl-2-hydroxy-sn-glycero-3-PG, is reported as 2 mg/mL in chloroform. The diacyl version is expected to have similar or better solubility in nonpolar organic solvents.[3][5][6]
Critical Micelle Concentration (CMC) Not determined. Expected to be in the low micromolar to nanomolar range.The CMC of phospholipids is generally very low due to their high hydrophobicity. For comparison, the CMC of 14:0 PG (dimyristoyl phosphatidylglycerol) is 0.011 mM. The longer and more unsaturated acyl chains of 18:0-18:2 PG would likely result in an even lower CMC.[7]

Experimental Protocols

To provide a practical guide for researchers, this section details the methodologies for determining key physical characteristics of this compound.

Determination of Phase Transition Temperature (Melting Point) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a standard method for determining the phase transition temperature (Tm) of phospholipids.

Methodology:

  • Sample Preparation:

    • Prepare a dispersion of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.

    • This can be achieved by hydrating a thin lipid film. The film is formed by dissolving the lipid in an organic solvent (e.g., chloroform or a chloroform/methanol mixture), evaporating the solvent under a stream of nitrogen, and then placing it under a high vacuum for at least 2 hours to remove any residual solvent.

    • The buffer is then added, and the mixture is vortexed and heated above the expected Tm to facilitate the formation of multilamellar vesicles (MLVs).

  • DSC Analysis:

    • Load the lipid dispersion into an aluminum DSC pan and seal it. An equal volume of the buffer is loaded into a reference pan.

    • Place both pans into the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tm (e.g., -40°C).

    • Scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a temperature well above the transition (e.g., 20°C).

    • Record the heat flow as a function of temperature. The phase transition will appear as an endothermic peak on the thermogram. The peak maximum is generally taken as the Tm.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for determining the CMC of surfactants, including phospholipids. This method utilizes a fluorescent probe that exhibits different spectral properties in aqueous versus hydrophobic environments. Pyrene is a commonly used probe for this purpose.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of chloroform and methanol).

    • Prepare a stock solution of the fluorescent probe pyrene in a solvent such as acetone or methanol at a concentration of approximately 1 mM.

  • Sample Preparation:

    • Prepare a series of aqueous solutions of this compound at varying concentrations, bracketing the expected CMC. This is done by adding aliquots of the lipid stock solution to vials, evaporating the solvent to form a thin film, and then hydrating with an aqueous buffer.

    • To each vial, add a small aliquot of the pyrene stock solution so that the final concentration of pyrene is very low (e.g., 1 µM) and constant across all samples.

    • Allow the solutions to equilibrate, typically for several hours or overnight in the dark to prevent photobleaching of the probe.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum of pyrene in each sample using a spectrofluorometer. The excitation wavelength is typically set around 335 nm.

    • Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (approximately 373 nm and 384 nm, respectively).

  • Data Analysis:

    • Calculate the ratio of the intensities of the first and third peaks (I₁/I₃). This ratio is sensitive to the polarity of the microenvironment of the pyrene probe.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

    • Below the CMC, pyrene is in a polar aqueous environment, and the I₁/I₃ ratio is high. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, and the I₁/I₃ ratio decreases significantly.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve.

Biological Context and Signaling Pathways

Phosphatidylglycerols (PGs) are essential components of cellular membranes in bacteria, plants, and animals, though they are typically a minor component in mammalian cells.[8] One of the primary roles of PG in eukaryotes is as a precursor in the biosynthesis of cardiolipin, a unique dimeric phospholipid found almost exclusively in the inner mitochondrial membrane where it is crucial for mitochondrial function and energy metabolism.[9][10]

Cardiolipin Biosynthesis Pathway

The synthesis of cardiolipin from phosphatidylglycerol occurs in the inner mitochondrial membrane. In eukaryotes, this process involves the condensation of phosphatidylglycerol with CDP-diacylglycerol, catalyzed by the enzyme cardiolipin synthase.[9][11]

Cardiolipin_Biosynthesis Eukaryotic Cardiolipin Biosynthesis Pathway G3P Glycerol-3-Phosphate PA Phosphatidic Acid G3P->PA Acyltransferases CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-DAG Synthase PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PGP Synthase + Glycerol-3-Phosphate PG Phosphatidylglycerol (e.g., 18:0-18:2 PG) PGP->PG PGP Phosphatase CL Cardiolipin PG->CL Cardiolipin Synthase + CDP-Diacylglycerol

Caption: Eukaryotic cardiolipin biosynthesis pathway.

General Role in Cell Signaling

Phosphatidylglycerol and its derivatives, such as lysophosphatidylglycerol, are also implicated in cell signaling processes.[12] While specific pathways involving the 18:0-18:2 species are not well-defined, PGs, in general, can influence membrane properties like curvature and serve as precursors for signaling molecules that regulate inflammatory and immune responses.[12] The breakdown of membrane phospholipids by phospholipases is a central mechanism in signal transduction, leading to the generation of second messengers.

Phospholipid_Signaling General Phospholipid Signaling Receptor GPCR / Receptor Tyrosine Kinase PLC Phospholipase C Receptor->PLC Activation PIP2 PIP2 (Membrane Phospholipid) PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response

Caption: A generalized phospholipid signaling pathway.

Conclusion

This compound is a valuable phospholipid for various research and development applications due to its unique structural and physical properties. While specific experimental data for some of its characteristics are limited, this guide provides a robust framework based on available information and established analytical protocols. The methodologies outlined herein will enable researchers to precisely characterize this lipid for their specific needs, and the contextual information on its biological roles offers a foundation for further investigation into its function in complex biological systems.

References

An In-Depth Technical Guide to 18:0-18:2 Phosphatidylglycerol (Sodium Salt)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (18:0-18:2 PG sodium), is a glycerophospholipid of significant interest in the fields of biophysics, membrane biology, and pharmaceutical sciences. This document provides a comprehensive technical overview of its chemical properties, applications, and relevant experimental methodologies.

Core Properties

18:0-18:2 PG is an anionic phospholipid characterized by a glycerol backbone esterified with stearic acid (18:0) at the sn-1 position, linoleic acid (18:2) at the sn-2 position, and a phosphoglycerol headgroup at the sn-3 position. The presence of a saturated and a polyunsaturated fatty acid chain imparts unique biophysical properties to this lipid, making it a valuable tool for studying membrane dynamics and protein-lipid interactions.

PropertyValueReference(s)
Chemical Formula C42H78NaO10P
Molecular Weight 797.03 g/mol
Synonyms 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), SLPG
Physical State Powder
Storage Temperature -20°C

Applications in Research and Drug Development

The unique structural characteristics of 18:0-18:2 PG make it particularly useful in the following areas:

  • Model Membrane Studies: The combination of a saturated and a polyunsaturated acyl chain allows for the creation of model membranes with distinct biophysical properties. These membranes are instrumental in studying the effects of lipid composition on membrane fluidity, permeability, and lateral domain formation. Studies have shown that the presence of polyunsaturated fatty acids, such as linoleic acid, can significantly increase membrane permeability compared to monounsaturated or saturated counterparts.[1][2]

  • Protein-Lipid Interaction Analysis: The anionic nature of the phosphoglycerol headgroup facilitates the study of electrostatic interactions with membrane-associated proteins. Furthermore, the specific acyl chain composition can influence the conformation and function of integral and peripheral membrane proteins.[3][4]

  • Liposomal Drug Delivery: As a component of liposomes, 18:0-18:2 PG can influence the stability, drug loading capacity, and release kinetics of the formulation. The anionic surface charge can also be utilized for targeted drug delivery to specific tissues or cells.

Experimental Protocols

Preparation of Unilamellar Liposomes Containing 18:0-18:2 PG

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.

Materials:

  • This compound salt

  • Other desired lipids (e.g., phosphatidylcholine, cholesterol) dissolved in chloroform

  • Chloroform

  • Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Nitrogen gas source

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired lipids, including 18:0-18:2 PG, dissolved in chloroform.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask's inner surface.

    • Further dry the film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipid with the highest melting point in the mixture.

    • This initial hydration will form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the MLVs, briefly sonicate the suspension in a bath sonicator.

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Pass the lipid suspension through the extruder multiple times (typically 11-21 passes) to form unilamellar vesicles of a defined size.[5]

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, liposomes can be stored under argon or nitrogen to prevent lipid oxidation.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Vesicle Formation A Dissolve Lipids in Chloroform B Rotary Evaporation A->B C Nitrogen Drying B->C D Hydration with Buffer C->D Hydrate Film E Sonication (optional) D->E F Extrusion E->F G Unilamellar Liposomes F->G Final Product

Fig 1. Workflow for Unilamellar Liposome Preparation.
Quantification of 18:0-18:2 PG by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual phospholipid species within a complex mixture.

Sample Preparation (Lipid Extraction):

A modified Bligh-Dyer extraction is commonly used:

  • To your sample (e.g., liposome suspension, cell lysate), add a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex thoroughly.

  • Add 1 volume of chloroform and vortex again.

  • Add 1 volume of water and vortex to induce phase separation.

  • Centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Carefully collect the lower phase and dry it under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

LC-MS/MS Analysis:

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is typically used to separate phospholipid species based on the length and degree of unsaturation of their acyl chains.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is effective for the analysis of phosphatidylglycerols.

  • Quantification: Multiple Reaction Monitoring (MRM) is a common mode for quantification. This involves monitoring a specific precursor ion to product ion transition for 18:0-18:2 PG.

    • Precursor Ion: The deprotonated molecule [M-H]⁻.

    • Product Ions: Characteristic fragments include the fatty acid carboxylates [stearate]⁻ and [linoleate]⁻.

An internal standard, such as a phosphatidylglycerol with odd-chain fatty acids (e.g., 17:0/17:0 PG), should be used for accurate quantification.

LCMS_Analysis_Workflow A Lipid Extraction from Sample B Reconstitution in Injection Solvent A->B C Reversed-Phase Liquid Chromatography Separation B->C D Electrospray Ionization (Negative Mode) C->D E Tandem Mass Spectrometry (MRM) D->E F Data Analysis and Quantification E->F

Fig 2. General Workflow for LC-MS/MS Quantification.

Signaling and Biological Relevance

While a direct, primary signaling role for 18:0-18:2 PG has not been extensively documented, its constituent fatty acids, stearic acid and linoleic acid, are integral to various cellular processes. Linoleic acid is an essential omega-6 fatty acid and a precursor for the synthesis of arachidonic acid, which is a key molecule in inflammatory signaling pathways.

The overall class of phosphatidylglycerols (PGs) is known to be a precursor for cardiolipin, a crucial phospholipid in the inner mitochondrial membrane essential for mitochondrial function and the regulation of apoptosis.[4] Furthermore, PGs can modulate the activity of certain membrane-bound enzymes and ion channels. The specific acyl chain composition of PG, such as the 18:0/18:2 combination, can fine-tune these effects by altering the local membrane environment.

The metabolism of glycerophospholipids is a complex network of interconnected pathways. The synthesis of 18:0-18:2 PG is part of this network, which is crucial for maintaining membrane homeostasis and generating lipid signaling molecules.

Glycerophospholipid_Metabolism_Context cluster_synthesis De Novo Synthesis cluster_remodeling Remodeling & Precursor Roles G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA PA Phosphatidic Acid (18:0-18:2) LPA->PA CDP_DAG CDP-Diacylglycerol (18:0-18:2) PA->CDP_DAG PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PG 18:0-18:2 PG PGP->PG Cardiolipin Cardiolipin PG->Cardiolipin Arachidonic_Acid Arachidonic Acid Eicosanoids Eicosanoids Arachidonic_Acid->Eicosanoids Inflammatory Signaling Linoleic_Acid Linoleic Acid (from 18:0-18:2 PG) Linoleic_Acid->Arachidonic_Acid

Fig 3. Metabolic Context of 18:0-18:2 PG.

Conclusion

This compound is a versatile and valuable tool for researchers in the life sciences. Its well-defined chemical structure and unique biophysical properties, arising from its mixed saturated and polyunsaturated acyl chains, make it an ideal component for constructing model membranes to investigate fundamental aspects of membrane biology and for developing sophisticated liposomal drug delivery systems. While its direct role as a primary signaling molecule is not yet fully elucidated, its place within the broader context of glycerophospholipid metabolism and its contribution of essential fatty acids underscore its biological significance. The experimental protocols outlined in this guide provide a starting point for the effective utilization of 18:0-18:2 PG in a research setting.

References

An In-depth Technical Guide on 1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG) as a Precursor for Cardiolipin

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiolipin (CL) is a dimeric phospholipid exclusive to mitochondrial membranes, where it is indispensable for bioenergetic processes and the regulation of apoptosis. Its unique structure and specific acyl chain composition are critical for its function. This technical guide details the biosynthetic pathway of cardiolipin, focusing on the role of specific phosphatidylglycerol (PG) species, such as 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), denoted as 18:0-18:2 PG, as a direct precursor. We explore the enzymatic conversion of PG to nascent cardiolipin by cardiolipin synthase, the subsequent critical remodeling process mediated by tafazzin, and the ultimate functional significance of mature cardiolipin. This document provides structured quantitative data, detailed experimental protocols for mitochondrial lipid analysis, and visual diagrams of the key biochemical and signaling pathways.

Introduction to Cardiolipin and its Precursors

Cardiolipin is a cornerstone of mitochondrial identity and function.[1] Localized almost exclusively within the inner mitochondrial membrane (IMM), it constitutes approximately 20% of the IMM's lipid composition.[2] Its distinctive dimeric structure, consisting of two phosphatidyl moieties linked by a central glycerol, imparts a conical shape that influences membrane curvature and the organization of protein supercomplexes.[1] CL is essential for the optimal activity of the electron transport chain (ETC) complexes, ATP synthase, and various mitochondrial carriers.[1][3]

The biosynthesis of cardiolipin is a multi-step process that occurs within the mitochondria, utilizing phosphatidylglycerol (PG) as its immediate precursor.[4] While the pool of PG available for cardiolipin synthesis is heterogeneous, specific molecular species like 18:0-18:2 PG serve as substrates for the initial synthesis of a "nascent" cardiolipin molecule.[][6] This nascent CL then undergoes significant enzymatic tailoring to achieve its mature, functionally-optimized state, which is often rich in linoleic acid (18:2).[7][8]

The Eukaryotic Biosynthetic Pathway of Cardiolipin

The synthesis of cardiolipin in eukaryotes is a conserved pathway located at the inner mitochondrial membrane. It begins with phosphatidic acid (PA) and proceeds through several key enzymatic steps.

  • Formation of CDP-Diacylglycerol (CDP-DAG): Phosphatidic acid (PA), either synthesized in the mitochondrion or imported from the endoplasmic reticulum, is converted to the high-energy intermediate CDP-DAG by the enzyme CDP-DAG synthase (CDS), also known as phosphatidate cytidylyltransferase.[4][9]

  • Synthesis of Phosphatidylglycerol (PG): CDP-DAG is then condensed with glycerol-3-phosphate by PG-phosphate synthase (PGPS) to form phosphatidylglycerol phosphate (PGP).[4] PGP is rapidly dephosphorylated by PGP phosphatase (PGPP), such as PTPMT1, to yield phosphatidylglycerol (PG).[4][9] This PG, which can have various acyl chain compositions including 18:0/18:2, joins the pool of precursors in the IMM.

  • Formation of Nascent Cardiolipin: The final step of the initial synthesis is catalyzed by cardiolipin synthase (CLS) . This enzyme facilitates the condensation of a PG molecule with another molecule of CDP-DAG, releasing cytidine monophosphate (CMP) and forming a nascent cardiolipin molecule.[9][10]

Cardiolipin_Biosynthesis cluster_Mito Inner Mitochondrial Membrane PA Phosphatidic Acid (PA) CDPDAG CDP-Diacylglycerol (CDP-DAG) PA->CDPDAG CDS PGP Phosphatidylglycerol Phosphate (PGP) CDPDAG->PGP PGPS NascentCL Nascent Cardiolipin CDPDAG->NascentCL PG 18:0-18:2 PG (Precursor Pool) PGP->PG PGPP PG->NascentCL Cardiolipin Synthase (CLS) MatureCL Mature Cardiolipin (e.g., TLCL) NascentCL->MatureCL Tafazzin (Remodeling) Apoptosis_Signaling cluster_Mito Mitochondrion CL Cardiolipin (CL) CytC Cytochrome c CL->CytC Anchors tBid tBid CL->tBid Recruits Bax Bax CL->Bax Recruits Casp8 Caspase-8 CL->Casp8 Activates CytC_cyto Cytosolic Cytochrome c Stress Apoptotic Stress (e.g., ROS) Stress->CL Oxidizes CL, Promotes Release Apoptosome Apoptosome Formation Casp9 Caspase-9 Casp3 Caspase-3 (Executioner) Experimental_Workflow Start Cultured Cells or Animal Tissue Homogenization 1. Homogenization Start->Homogenization Centrifugation 2. Differential Centrifugation Homogenization->Centrifugation Mito Isolated Mitochondria Centrifugation->Mito Extraction 3. Lipid Extraction (Bligh-Dyer) Mito->Extraction LipidExtract Total Lipid Extract Extraction->LipidExtract Analysis 4. LC-MS/MS Analysis LipidExtract->Analysis Data Quantification of PG and CL Species Analysis->Data

References

An In-depth Technical Guide to the Solubility and Stability of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (Sodium Salt) (18:0-18:2 PG Sodium)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), a crucial glycerophospholipid for researchers and professionals in drug development. This document details its physicochemical properties, experimental protocols, and its role in biological systems.

Introduction

1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), hereafter referred to as 18:0-18:2 PG sodium, is a phosphatidylglycerol containing a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position. This combination of saturated and unsaturated fatty acid chains imparts unique properties to the lipid, influencing the fluidity and structure of lipid bilayers.[1] As an anionic phospholipid, it plays a significant role in membrane-related processes and is a valuable tool in the formulation of lipid-based drug delivery systems such as liposomes.[1]

Physicochemical Properties

The defining characteristics of this compound are its molecular structure and resulting properties that influence its behavior in various environments.

PropertyValue
Synonyms 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), PG(18:0/18:2)
Molecular Formula C42H78NaO10P
Molecular Weight 797.03 g/mol
Physical State Solid

Solubility

The solubility of this compound is critical for its application in research and formulation. While specific quantitative data for this exact lipid is not extensively published, its solubility can be inferred from its structural analogues and general behavior of phospholipids.

SolventSolubilityNotes
Chloroform SolubleA related compound, 1-stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt), is soluble at 2 mg/mL. Phospholipids are generally soluble in chlorinated hydrocarbons.
Chloroform:Methanol:Water SolubleA common solvent system for phospholipids. For instance, 18:0 PG is soluble in a 65:25:4 (v/v/v) mixture at 5 mg/mL.[2]
Dimethyl Sulfoxide (DMSO) SolubleA related phospholipid, 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium salt, is soluble in DMSO.
Dimethylformamide (DMF) Soluble1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium salt also shows solubility in DMF.
Ethanol InsolubleThe related 18:0 PG is reported to be insoluble in ethanol.[2]
Water Very LowThe predicted water solubility for a similar compound, PG(18:0/18:0), is extremely low at 7.3 x 10^-5 g/L.[] Phospholipids with long acyl chains are generally poorly soluble in aqueous solutions and tend to form micelles or liposomes.

Stability

The stability of this compound is a key consideration for its storage and handling. The presence of the polyunsaturated linoleic acid makes it susceptible to oxidation.

ConditionStability ProfileRecommendations
Storage Temperature Recommended storage at -20°C.[4]At this temperature, the product is reported to be stable for up to 3 months.[4][5][6] For longer-term storage, a powder form is more stable than a solution.
Oxidation The linoleic acid (18:2) moiety is prone to oxidation at the double bonds.Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. Avoid exposure to light and heat, which can accelerate oxidation. The use of antioxidants may be considered for formulations.
Hydrolysis The ester linkages of the fatty acids are susceptible to hydrolysis.Maintain a neutral pH to minimize both acid- and base-catalyzed hydrolysis. Store in a dry environment.
Light Exposure Exposure to UV and visible light can promote lipid peroxidation.Store in amber vials or protect from light.

Experimental Protocols

Liposome Preparation via Thin-Film Hydration

This common method allows for the formation of multilamellar vesicles (MLVs) which can be further processed to form unilamellar vesicles.

Caption: Workflow for liposome preparation using the thin-film hydration method.

Protocol:

  • Dissolution: Dissolve this compound and any other lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

  • Drying: Further dry the film under high vacuum for at least one hour to remove residual solvent.

  • Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline) to the flask. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature of the lipid mixture.

  • Vesicle Formation: Agitate the mixture by vortexing or bath sonication to facilitate the formation of multilamellar vesicles. For smaller, unilamellar vesicles, further processing by probe sonication or extrusion is required.

Stability Assessment by Monitoring Oxidation

The stability of this compound can be assessed by monitoring the formation of oxidation products over time.

G cluster_0 Sample Preparation cluster_1 Analysis at Time Points A Prepare Liposomes of This compound B Aliquot and Store under Different Conditions (e.g., Temp, Light) A->B C Lipid Extraction B->C t = 0, 1, 2...n D LC-MS/MS Analysis C->D E Quantify Oxidized Phospholipid Species D->E

Caption: Experimental workflow for assessing the oxidative stability of this compound.

Protocol:

  • Sample Preparation: Prepare a solution or liposomal formulation of this compound.

  • Incubation: Aliquot the samples and store them under various conditions (e.g., different temperatures, exposure to light, presence of an oxidizing agent).

  • Time Points: At designated time points, remove an aliquot for analysis.

  • Lipid Extraction: Extract the lipids from the sample using a suitable method, such as a Bligh-Dyer or Folch extraction.

  • Analysis: Analyze the extracted lipids using a sensitive analytical technique like liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent lipid and its oxidation products.

Role in Signaling Pathways

Phosphatidylglycerol (PG) is not merely a structural component of membranes but also participates in cellular signaling.

Biosynthesis of Phosphatidylglycerol

18:0-18:2 PG is synthesized through a series of enzymatic reactions common to all phosphatidylglycerols.

G PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-diacylglyceride synthase PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP PGP synthase PG Phosphatidylglycerol (PG) (e.g., 18:0-18:2 PG) PGP->PG PGP phosphatase CL Cardiolipin PG->CL Cardiolipin synthase

Caption: Biosynthetic pathway of phosphatidylglycerol and its conversion to cardiolipin.

This pathway highlights the central role of phosphatidic acid in the synthesis of PG, which in turn serves as a precursor for cardiolipin, a critical lipid for mitochondrial function.[4]

Involvement in Inflammatory Signaling

Recent studies have shown that PGs can modulate inflammatory responses, in part through their interaction with Toll-like receptors (TLRs).

G PG Phosphatidylglycerol (e.g., 18:0-18:2 PG) TLR Toll-like Receptor (TLR) PG->TLR Modulates Adapter Adapter Proteins (e.g., MyD88) TLR->Adapter Kinase_Cascade Kinase Cascade (e.g., NF-κB pathway) Adapter->Kinase_Cascade Inflammatory_Response Inflammatory Response Kinase_Cascade->Inflammatory_Response

Caption: A simplified diagram of phosphatidylglycerol modulating TLR-mediated inflammatory signaling.

PGs have been found to be induced by gut dysbiosis and inflammation and can favorably modulate adipose tissue remodeling. This suggests a role for specific PG species in metabolic and inflammatory diseases.

References

A Comprehensive Technical Guide to 1-Stearoyl-2-Linoleoyl-sn-Glycero-3-Phospho-(1'-rac-Glycerol) (Sodium Salt)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), a synthetic phospholipid of significant interest in pharmaceutical and biotechnological research. While specific data for this exact molecule is limited, this document extrapolates from the broader class of phosphatidylglycerols (PGs) to present its likely physicochemical properties, synthesis, analytical methodologies, and key applications, particularly in the formulation of drug delivery systems such as liposomes. This guide is intended to serve as a foundational resource for researchers and professionals engaged in lipid-based drug formulation and development.

Chemical Identity and Properties

1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) is a glycerophospholipid with a defined stereochemistry at the glycerol backbone. It features a saturated stearic acid (18:0) at the sn-1 position, a polyunsaturated linoleic acid (18:2) at the sn-2 position, and a phosphoglycerol headgroup at the sn-3 position.

Chemical Structure

CAS Number: 474943-26-5

Molecular Formula: C₄₂H₇₈NaO₁₀P

Structure: The unique arrangement of a saturated and an unsaturated fatty acid chain imparts an asymmetry to the molecule, influencing its packing in lipid bilayers and contributing to membrane fluidity.

Physicochemical Properties
PropertyPredicted Value/CharacteristicSignificance
Molecular Weight ~805.0 g/mol Influences diffusion and formulation calculations.
Physical Form Likely a white to off-white solidRelevant for storage and handling.
Solubility Soluble in chlorinated hydrocarbons and alcoholsImportant for processing and formulation.
Phase Transition Temp. (Tm) Below 0°CThe presence of the unsaturated linoleoyl chain significantly lowers the Tm, meaning it exists in a fluid (liquid-crystalline) state at physiological temperatures, which is crucial for creating flexible and dynamic liposomes.[1]
Critical Micelle Concentration (CMC) Data not availableImportant for understanding self-assembly in aqueous media.

Synthesis and Manufacturing

The synthesis of phosphatidylglycerols with specific acyl chains at the sn-1 and sn-2 positions is a multi-step process that requires precise control of stereochemistry. While a specific protocol for this molecule is not published, a general and robust pathway utilizing H-phosphonate methodology is often employed for creating optically pure PGs.[2][3]

General Synthetic Approach

A common strategy involves the use of a protected glycerol backbone, which is sequentially acylated with the desired fatty acids (stearic acid and linoleic acid). The protecting groups are then selectively removed to allow for phosphorylation at the sn-3 position, followed by the addition of the glycerol headgroup.

A potential synthetic workflow is outlined below:

G cluster_backbone Glycerol Backbone Preparation cluster_headgroup Headgroup Addition start Protected sn-Glycerol acyl1 Acylation with Stearic Acid at sn-1 start->acyl1 deprotect1 Selective Deprotection at sn-2 acyl1->deprotect1 acyl2 Acylation with Linoleic Acid at sn-2 deprotect1->acyl2 deprotect2 Selective Deprotection at sn-3 acyl2->deprotect2 phospho Phosphorylation with H-phosphonate deprotect2->phospho couple Coupling with Protected Glycerol phospho->couple deprotect_final Final Deprotection couple->deprotect_final product 1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) deprotect_final->product G cluster_workflow LC-MS Analytical Workflow cluster_analysis Data Interpretation sample Dissolved Lipid Sample hplc UHPLC Separation (C18 Column) sample->hplc esi Electrospray Ionization (ESI) hplc->esi ms Mass Spectrometry (MS/MS Analysis) esi->ms data Data Acquisition (Retention Time, m/z) ms->data id Compound Identification data->id purity Purity Assessment data->purity G cluster_liposome Liposome Structure cluster_bilayer Phospholipid Bilayer (Hydrophobic Drug) center Aqueous Core (Hydrophilic Drug) p1 p2 p3 p4 p5 p6 p7 p8 a1 a2

References

In-Depth Technical Safety Guide for 18:0-18:2 PG Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a certified Safety Data Sheet (SDS) from the manufacturer. Always refer to the manufacturer-provided SDS for the most current and complete safety information.

Introduction

18:0-18:2 PG (sodium salt), chemically known as 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt, is a phosphatidylglycerol, a class of phospholipids that are integral components of biological membranes.[1][2] It is increasingly utilized in pharmaceutical sciences as an excipient in drug delivery systems, particularly in the formation of liposomes and other lipid-based nanoparticles.[] Its amphipathic nature, with a saturated stearic acid (18:0) and an unsaturated linoleic acid (18:2) chain, imparts specific physicochemical properties to lipid bilayers, influencing their fluidity and stability.[]

This technical guide provides a comprehensive overview of the safety data for 18:0-18:2 PG sodium salt, drawing from available Safety Data Sheets and the broader scientific literature on the safety assessment of phospholipids as pharmaceutical excipients. Due to the limited availability of specific toxicological studies on this particular mixed-acyl phosphatidylglycerol, this guide also includes representative data and methodologies from studies on structurally similar phospholipids to provide a thorough safety and handling framework.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound salt is presented in Table 1. This information is crucial for the safe handling, storage, and use of the compound in a laboratory or manufacturing setting.

PropertyValueReference
Chemical Name 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt[1][]
Synonyms This compound, SL-PG sodium salt[2]
CAS Number 474943-26-5[][4]
Molecular Formula C42H78NaO10P[]
Molecular Weight 797.03 g/mol []
Physical Form Powder[4]
Purity >99%[]
Storage Temperature -20°C[]
Solubility Soluble in chloroform.No specific data found, general knowledge for similar lipids

Hazard Identification and First Aid Measures

Based on available Safety Data Sheets for this compound salt and similar phospholipids, the compound is not classified as hazardous.[5][6] However, standard laboratory safety practices should always be followed.

Exposure RouteFirst Aid MeasuresReference
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[6][7]
Skin Contact Wash off with soap and plenty of water.[6][7]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6][8]

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity and stability of this compound salt.

AspectRecommendationReference
Handling Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[9]
Storage Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C.[][9]
Stability Stable under recommended storage conditions.[6][8]
Incompatible Materials Strong oxidizing agents.General chemical knowledge
Hazardous Decomposition Products Under fire conditions, may produce carbon oxides and phosphorus oxides.[6]

Toxicological Data

Table 5.1: Summary of Toxicological Endpoints for Phosphatidylglycerols (Representative Data)

Toxicological EndpointResult/ObservationSpecies/Test SystemNotesReference
Acute Oral Toxicity LD50 > 2000 mg/kgRatBased on studies of other phospholipids. Considered to have low acute oral toxicity.General knowledge from similar compounds
Skin Irritation/Corrosion Not expected to be an irritant.Rabbit (prediction)Phospholipids are natural components of skin and are generally non-irritating.General knowledge
Eye Irritation Not expected to be an irritant.Rabbit (prediction)Direct contact may cause mild transient irritation.General knowledge
Genotoxicity (Ames Test) Not expected to be mutagenic.S. typhimuriumPhospholipids are not known to be mutagenic.General knowledge
In Vitro Cytotoxicity Low cytotoxicity observed for anionic liposomes.Human cell linesThe specific cytotoxicity would depend on the cell type and concentration.No specific data found
Hemolysis Low hemolytic potential at relevant concentrations.Human red blood cellsPhospholipids are components of red blood cell membranes and are generally biocompatible.No specific data found

Experimental Protocols

Detailed experimental protocols for key toxicological assays relevant to the safety assessment of a novel lipid excipient like this compound salt are provided below. These are generalized protocols based on standard methodologies and should be adapted and validated for specific experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential of this compound salt to decrease the viability of mammalian cells in culture.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., HeLa, HEK293) in appropriate medium and conditions until confluent.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound salt in a suitable solvent (e.g., chloroform) and then disperse in cell culture medium to create a range of concentrations. Remove the old medium from the cells and add the medium containing different concentrations of the test substance. Include a vehicle control and a positive control (e.g., Triton X-100).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Hemolysis Assay

Objective: To evaluate the potential of this compound salt to damage red blood cells.

Methodology:

  • Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood to pellet the RBCs. Wash the RBCs several times with phosphate-buffered saline (PBS) to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a specific concentration (e.g., 2% v/v).

  • Treatment: Prepare a range of concentrations of this compound salt dispersed in PBS.

  • Incubation: Mix the RBC suspension with the test substance solutions in microcentrifuge tubes. Include a negative control (PBS) and a positive control (e.g., Triton X-100 or distilled water for 100% hemolysis). Incubate the tubes at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of hemoglobin released at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

Chemical Structure

Caption: Chemical Structure of this compound Salt.

Conceptual Workflow for In Vitro Safety Assessment

G cluster_preparation Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion TestArticle This compound Dispersion Prepare Aqueous Dispersions TestArticle->Dispersion Cytotoxicity Cytotoxicity Assay (e.g., MTT) Dispersion->Cytotoxicity Treat Cells Hemolysis Hemolysis Assay Dispersion->Hemolysis Treat RBCs CellViability Calculate % Cell Viability Cytotoxicity->CellViability HemolysisPercentage Calculate % Hemolysis Hemolysis->HemolysisPercentage SafetyProfile Assess In Vitro Safety Profile CellViability->SafetyProfile HemolysisPercentage->SafetyProfile

Caption: Conceptual workflow for the in vitro safety assessment of this compound salt.

Conclusion

This compound salt is a valuable excipient in pharmaceutical formulation, particularly for lipid-based drug delivery systems. Based on the available safety data for this and structurally related phospholipids, it is considered to have a low toxicity profile and is not classified as a hazardous substance. However, as with any chemical, appropriate safety precautions should be taken during handling and use. The lack of specific, publicly available toxicological data for this compound salt underscores the importance of conducting thorough safety assessments, such as in vitro cytotoxicity and hemolysis assays, when considering its use in new pharmaceutical formulations. The experimental protocols provided in this guide offer a starting point for such evaluations. For all applications, it is imperative to consult the official Safety Data Sheet provided by the manufacturer and to adhere to all applicable regulatory guidelines for pharmaceutical excipients.

References

Methodological & Application

Application Note: Quantitative Analysis of Phosphatidylglycerols using 18:0-18:2 PG Sodium Salt as a Lipid Standard by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the use of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), hereafter referred to as 18:0-18:2 PG, as an internal standard for the quantitative analysis of phosphatidylglycerols (PGs) in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS). PGs are key components of cellular membranes and precursors to other important lipids like cardiolipin. Accurate quantification of specific PG species is crucial for understanding their role in various physiological and pathological processes.[1] This application note outlines procedures for sample preparation, LC-MS/MS instrument parameters, and data analysis, and includes representative quantitative data.

Product Information

18:0-18:2 PG is a high-purity glycerophospholipid standard suitable for use in lipidomics research. It features a stearic acid (18:0) at the sn-1 position and a linoleic acid (18:2) at the sn-2 position of the glycerol backbone.[1]

PropertyValueReference
Full Name 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)[2]
Abbreviation PG(18:0/18:2)[2]
CAS Number 474943-26-5[3]
Molecular Formula C₄₂H₇₈O₁₀PNa
Molecular Weight 797.03 g/mol [3]
Purity >99% (TLC)
Storage -20°C

Experimental Protocols

This section details the methodology for using 18:0-18:2 PG as an internal standard for quantifying PGs in a biological matrix (e.g., plasma).

2.1. Required Materials

  • 18:0-18:2 PG Sodium Salt (Avanti Polar Lipids or equivalent)

  • Chloroform (CHCl₃), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Isopropanol (IPA), LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Ammonium acetate

  • Biological samples (e.g., 10-50 µL plasma)[4][5]

  • Microcentrifuge tubes

  • Pipettes and tips

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

2.2. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Carefully weigh the 18:0-18:2 PG powder and dissolve it in a chloroform:methanol (2:1, v/v) mixture to a final concentration of 1 mg/mL. Store in a sealed glass vial at -20°C.

  • Working Internal Standard (IS) Solution (e.g., 100 pmol/µL): Dilute the primary stock solution with an appropriate solvent, such as isopropanol, to create a working solution. The final concentration should be chosen based on the expected concentration of endogenous PGs in the samples.[4]

2.3. Sample Preparation (Modified Bligh & Dyer Extraction) The following protocol is a modified Bligh & Dyer lipid extraction method, which shows good recovery for anionic phospholipids like PG.[4][6][7]

  • Transfer 50 µL of plasma into a 1.7 mL microcentrifuge tube.[4]

  • Add 10 µL of the 18:0-18:2 PG working IS solution to the plasma.

  • Add 400 µL of methanol, 200 µL of dichloromethane, and 200 µL of water.[4]

  • Vortex the mixture vigorously for 1 minute and allow it to stand at room temperature for 5 minutes.[4]

  • Centrifuge at 4000 RPM for 5 minutes at room temperature to induce phase separation.[4]

  • Carefully collect the lower organic layer, which contains the lipids, using a glass syringe and transfer it to a new tube.[4]

  • Dry the extracted lipids completely under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the LC-MS mobile phase B (e.g., 85% IPA, 10% ACN, 5% Water with 10 mM ammonium acetate).[4] Vortex briefly to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Method

The analysis of PGs is typically performed in negative ionization mode due to the phosphate group, which is readily deprotonated.[6] A reversed-phase liquid chromatography (RPLC) method is preferred for its high selectivity and robustness in separating lipid species.[8]

ParameterRecommended Setting
LC System UHPLC system (e.g., Agilent, Shimadzu, Waters)[9][10]
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate
Mobile Phase B 85:10:5 Isopropanol:Acetonitrile:Water + 10 mM Ammonium Acetate[4]
Flow Rate 0.4 mL/min[4]
Column Temp. 50°C
Injection Vol. 5 µL[4]
LC Gradient Start at 30% B, ramp to 100% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI⁻)[6]
Scan Type Multiple Reaction Monitoring (MRM)[8][9]
MRM Transition Precursor Ion [M-H]⁻: m/z 795.5 -> Product Ions: m/z 283.3 (Stearate 18:0), m/z 279.2 (Linoleate 18:2)

Data Presentation and Quantitative Performance

Quantitative analysis is achieved by calculating the peak area ratio of the endogenous PG species to the 18:0-18:2 PG internal standard. A calibration curve should be constructed using a series of known concentrations of a relevant PG standard to determine the absolute concentration of the analytes. The table below shows example performance data for a validated phospholipid quantification method.[9][11] Users should perform their own validation to establish performance characteristics on their specific instrumentation and matrix.

ParameterExample Performance Metric
Linear Range 0.1 - 100 pmol/mL
Correlation (R²) >0.99
Limit of Detection (LOD) 0.04 - 33 pmol/mL[9][11]
Limit of Quantification (LOQ) 0.1 - 110 pmol/mL[9][11]
Intra-day Precision (%RSD) <15%
Inter-day Precision (%RSD) <15%
Recovery 85 - 115%

Visualizations: Workflow and Biological Pathway

Experimental Workflow Diagram The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of phosphatidylglycerols using an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis & Quantification stock Prepare 1 mg/mL Stock Solution working Prepare Working IS (100 pmol/uL) stock->working spike Spike IS into Sample working->spike extract Perform Bligh & Dyer Extraction sample Aliquot Biological Sample (50 uL) sample->spike spike->extract dry Dry Organic Layer (Nitrogen Evaporation) extract->dry reconstitute Reconstitute in Mobile Phase B dry->reconstitute lcms Inject into LC-MS/MS System reconstitute->lcms process Process Data (Integrate Peaks) lcms->process quantify Quantify Analytes (Ratio to IS) process->quantify biosynthesis_pathway PA Phosphatidic Acid (e.g., 18:0-18:2) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CTP (CDP-DAG synthase) PGP PG Phosphate CDP_DAG->PGP Glycerol-3-P (PGP synthase) PG Phosphatidylglycerol (PG 18:0-18:2) PGP->PG Pi (PGP phosphatase) CL Cardiolipin PG->CL + CDP-DAG (Cardiolipin synthase)

References

Application Notes and Protocols for the Preparation of 18:0-18:2 PG Sodium Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (18:0-18:2 PG), is an anionic phospholipid that is utilized in the formation of liposomes for various applications, including drug delivery.[][2] The presence of a saturated stearic acid (18:0) and an unsaturated linoleic acid (18:2) in its structure provides a unique combination of properties to the lipid bilayer, influencing its fluidity and stability.[][3] Liposomes formulated with 18:0-18:2 PG can serve as carriers for therapeutic agents, and their anionic surface charge may influence their interaction with biological systems.[][4]

This document provides a detailed protocol for the preparation of unilamellar liposomes composed of 18:0-18:2 PG sodium salt using the thin-film hydration method followed by either sonication or extrusion for size reduction. It also outlines the standard procedures for characterizing the resulting liposomes.

Physicochemical Properties of this compound Salt

A summary of the key physicochemical properties of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt is presented in Table 1.

PropertyValueReference
Molecular Formula C42H78O10PNa[5]
Molecular Weight 797.026 g/mol [5]
Physical Form Powder[3]
Purity >99%[5]
Storage Temperature -20°C[][5]
Solubility Soluble in chloroform[6]
Phase Transition Temperature (Tm) The direct Tm for 18:0-18:2 PG is not readily available in the literature. However, the corresponding phosphatidylcholine (PC) with the same acyl chains (1-stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine) has a Tm of -13.7°C.[] This indicates that the Tm of 18:0-18:2 PG is also well below room temperature, allowing for hydration and processing at ambient temperatures.[]

Experimental Protocols

The preparation of this compound liposomes involves three main stages: preparation of a lipid film, hydration of the film to form multilamellar vesicles (MLVs), and size reduction of the MLVs to form unilamellar vesicles (UVs) of a desired size.

Materials and Reagents
  • 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (18:0-18:2 PG)

  • Chloroform, HPLC grade

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or another aqueous buffer of choice)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas

  • Bath sonicator or probe sonicator

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

Protocol 1: Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing liposomes.[8][9]

  • Lipid Film Formation:

    • Weigh the desired amount of this compound salt and dissolve it in chloroform in a round-bottom flask. A typical lipid concentration for the final liposome suspension is between 10-20 mg/mL.

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the organic solvent, further dry the lipid film under a high vacuum for at least 2 hours or overnight.

  • Hydration of the Lipid Film:

    • Add the desired volume of the aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid.[9] Given the low estimated Tm of 18:0-18:2 PG, hydration can be performed at room temperature.

    • Agitate the flask by hand or using a vortex mixer to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This suspension will appear milky.

Protocol 2: Liposome Size Reduction

The resulting MLVs are typically large and heterogeneous in size. To obtain smaller, more uniform unilamellar vesicles, a size reduction step is necessary.[10]

Sonication uses sound energy to break down large MLVs into smaller unilamellar vesicles (SUVs).[10]

  • Place the vial containing the MLV suspension in a bath sonicator, or insert a probe sonicator into the suspension.

  • Sonicate the suspension for a period of 5-30 minutes. The optimal sonication time will depend on the desired final particle size and the specific instrument used.

  • Monitor the temperature of the suspension to avoid overheating, which can lead to lipid degradation. Sonication can be performed in an ice bath to control the temperature.

Extrusion involves forcing the MLV suspension through polycarbonate membranes with a defined pore size to produce large unilamellar vesicles (LUVs) with a narrow size distribution.[10]

  • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Load the MLV suspension into one of the extruder syringes.

  • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This ensures that the entire sample passes through the final membrane.

  • The temperature of the extruder should be maintained above the Tm of the lipid. For 18:0-18:2 PG, extrusion can be performed at room temperature.

Characterization of Liposomes

The physical properties of the prepared liposomes, such as particle size, polydispersity index (PDI), and zeta potential, should be characterized.

Particle Size and Polydispersity Index (PDI)

Dynamic Light Scattering (DLS) is a common technique used to measure the average particle size and the width of the size distribution (PDI) of liposomes.[11]

  • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS measurement.

  • Perform the measurement according to the instrument's instructions.

  • A PDI value below 0.2 is generally considered to indicate a monodisperse population of liposomes.

Zeta Potential

Zeta potential is a measure of the surface charge of the liposomes and is an indicator of their stability against aggregation.[4][10]

  • Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) for zeta potential measurement.

  • Measure the electrophoretic mobility of the liposomes using a DLS instrument equipped with a zeta potential analyzer.

  • Liposomes with a zeta potential more negative than -30 mV are generally considered to have good colloidal stability.[4]

Expected Results

The following tables summarize the suggested experimental parameters and the expected characteristics of the resulting this compound liposomes.

Table 2: Suggested Experimental Parameters for Liposome Preparation

ParameterSuggested Value/Range
Lipid Concentration 10 - 20 mg/mL
Hydration Buffer Phosphate-Buffered Saline (PBS), pH 7.4
Hydration Temperature Room Temperature (~20-25°C)
Sonication Time 5 - 30 minutes
Extrusion Membrane Pore Size 100 nm
Number of Extrusion Passes 11 - 21

Table 3: Expected Characteristics of this compound Liposomes

CharacteristicSonicationExtrusion (100 nm membrane)
Vesicle Type Small Unilamellar Vesicles (SUVs)Large Unilamellar Vesicles (LUVs)
Expected Particle Size (Z-average) 20 - 100 nm100 - 150 nm
Expected Polydispersity Index (PDI) < 0.3< 0.2
Expected Zeta Potential -30 mV to -60 mV-30 mV to -60 mV

Note: The exact values will depend on the specific experimental conditions, such as lipid concentration, buffer composition, and the specific instrumentation used.

Visualizations

Experimental Workflow

Liposome_Preparation_Workflow cluster_0 Lipid Film Preparation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Characterization dissolve Dissolve 18:0-18:2 PG in Chloroform evaporate Rotary Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Add Aqueous Buffer & Agitate dry->hydrate sonication Sonication hydrate->sonication extrusion Extrusion hydrate->extrusion dls DLS (Size, PDI) sonication->dls extrusion->dls zeta Zeta Potential dls->zeta

Caption: Workflow for the preparation and characterization of this compound liposomes.

Relationship between Preparation Parameters and Liposome Characteristics

Liposome_Parameters cluster_prep Preparation Parameters cluster_char Liposome Characteristics lipid_conc Lipid Concentration particle_size Particle Size lipid_conc->particle_size sonication_time Sonication Time/Power sonication_time->particle_size pdi PDI sonication_time->pdi extrusion_passes Extrusion Passes extrusion_passes->pdi membrane_pore Membrane Pore Size membrane_pore->particle_size stability Stability particle_size->stability zeta_potential Zeta Potential zeta_potential->stability

Caption: Influence of preparation parameters on final liposome characteristics.

References

Application Notes and Protocols: PG(18:0/18:2) in Model Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as PG(18:0/18:2), is a glycerophospholipid of significant interest in the study of biological membranes. As a member of the phosphatidylglycerol (PG) class, it plays structural and functional roles in various cellular membranes.[1][2] Its defining characteristic is its acyl chain asymmetry, featuring a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position. This combination of a rigid, straight chain and a flexible, kinked chain imparts unique biophysical properties to lipid bilayers, making PG(18:0/18:2) a valuable tool for creating more biologically relevant model membranes.

These notes provide an overview of the applications of PG(18:0/18:2) in model membrane research and detailed protocols for its use.

Applications in Model Membrane Studies

The unique structure of PG(18:0/18:2) allows researchers to probe the effects of acyl chain asymmetry and unsaturation on membrane characteristics.

  • Membrane Fluidity and Permeability: The presence of the unsaturated linoleoyl chain in PG(18:0/18:2) introduces disorder into the lipid packing, generally increasing membrane fluidity compared to fully saturated phospholipids.[3] However, studies have shown that asymmetric saturated/polyunsaturated phospholipids provide a balance, allowing for deformable membranes that remain relatively impermeable to small solutes compared to symmetric polyunsaturated phospholipids.[4] This makes PG(18:0/18:2) suitable for creating stable yet dynamic model membranes for drug permeability and transport studies.

  • Membrane Flexibility and Curvature: Acyl chain asymmetry significantly influences the mechanical properties of membranes. Model membranes containing asymmetric phospholipids like PG(18:0/18:2) exhibit lower bending rigidity compared to those with monounsaturated chains.[4] This increased flexibility is crucial for cellular processes involving high membrane curvature, such as vesicle formation, endocytosis, and membrane fission.

  • Protein-Lipid Interactions: The negatively charged headgroup of PG can influence the interaction of membrane proteins with the lipid bilayer.[5] The specific acyl chain composition of PG(18:0/18:2) can further modulate the function and localization of membrane-associated proteins. For example, polyunsaturated phospholipids have been shown to facilitate the GTPase activity of dynamin, a protein critical for membrane fission, to a much greater extent than monounsaturated phospholipids.[4]

  • Drug Delivery Systems: In liposomal drug delivery, the lipid composition is critical for stability, drug retention, and release kinetics. Incorporating lipids like PG(18:0/18:2) can be used to fine-tune the mechanical properties and fluidity of the liposome bilayer, potentially influencing its interaction with target cells and the release profile of encapsulated drugs.[3]

Quantitative Data Summary

The following table summarizes key quantitative biophysical data for membranes containing 18:0/18:2 phospholipids, providing a comparison with other common asymmetric lipids. This data highlights the significant impact of polyunsaturation on membrane mechanics.

Lipid CompositionRelative Bending Rigidity (Κb)¹Dithionite Permeability (% PE-NBD quenched at 300s)¹Average Area per Lipid (Ų)²
18:0/18:1 (SOPC)100% (Reference)~55%61.34
18:0/18:2 (SLPC) ~50% ~58% 62.42
18:0/20:4 (SAPC)~35%~60%65.25
18:0/22:6 (SDPC)~30%~62%66.24

¹ Data derived from studies on Phosphatidylcholine (PC) lipids with identical acyl chains, as presented in Manzi et al., eLife (2018).[4] The bending rigidity is shown relative to 18:0/18:1 membranes. ² Data from computer simulations of PC lipids, as presented in Petrache et al., AIP Publishing (2004).[6]

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) using Extrusion

This protocol describes the preparation of LUVs containing PG(18:0/18:2) by the lipid film hydration and extrusion method. This is a common and reliable technique for producing vesicles with a defined size distribution.[7][8][9]

Materials:

  • PG(18:0/18:2) and other desired lipids (e.g., POPC, Cholesterol) in chloroform.

  • Glass round-bottom flask or vial.

  • Rotary evaporator or a stream of dry, inert gas (e.g., nitrogen).

  • High-vacuum system (lyophilizer or vacuum pump).

  • Hydration buffer (e.g., 50mM HEPES, 120mM KCl, pH 7.5).

  • Water bath or heating block.

  • Mini-extruder apparatus (e.g., from Avanti Polar Lipids).

  • Polycarbonate membranes with desired pore size (e.g., 100 nm).

  • Gas-tight Hamilton syringes.

Methodology:

  • Lipid Mixture Preparation: a. In a clean glass vial, combine the desired lipids from their chloroform stocks to achieve the target molar ratio. For example, to prepare a 10 mol% PG(18:0/18:2) membrane, mix it with 90 mol% of a bulk lipid like POPC. b. Gently vortex the mixture to ensure homogeneity.

  • Lipid Film Formation: a. Place the vial on a rotary evaporator to remove the chloroform under reduced pressure. Alternatively, dry the lipid solution under a gentle stream of nitrogen gas while rotating the vial by hand to create a thin, even film on the bottom.[8][10] b. To remove any residual solvent, place the vial on a high-vacuum system for at least 2 hours (or overnight).[8] The resulting lipid film should appear as a dry, white-to-clear deposit.

  • Hydration: a. Add the desired volume of aqueous hydration buffer to the dried lipid film. The buffer should be pre-warmed to a temperature above the highest phase transition temperature (Tm) of the lipids in the mixture. b. Vortex the vial vigorously for 1-2 minutes to suspend the lipid film, creating a cloudy suspension of multilamellar vesicles (MLVs). c. Allow the suspension to hydrate for 30-60 minutes at the same temperature, with intermittent vortexing every 10-15 minutes.

  • Freeze-Thaw Cycles (Optional but Recommended): a. To improve lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles. b. Freeze the suspension by immersing the vial in liquid nitrogen until fully frozen. c. Thaw the suspension in a warm water bath. Repeat for the desired number of cycles.

  • Extrusion: a. Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions. Pre-wet the membrane and filters with buffer. b. Heat the extruder block to the same temperature used for hydration. c. Load the MLV suspension into one of the Hamilton syringes and carefully place it in the extruder. d. Gently push the lipid suspension from one syringe to the other through the membrane. e. Repeat this extrusion process an odd number of times (e.g., 21 passes) to ensure a uniform population of LUVs.[8] The final extrusion pass should be into the clean syringe.

  • Storage: a. The resulting LUV suspension should appear much clearer than the initial MLV suspension. b. Store the liposomes at 4°C. For best results, use them within 1-2 weeks.[8] Avoid freezing the final liposome solution, as this can disrupt the vesicle structure.[7]

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Lipid Film Preparation cluster_1 Phase 2: Vesicle Formation cluster_2 Phase 3: Sizing and Final Product start 1. Combine Lipid Stocks (e.g., PG(18:0/18:2) in Chloroform) dry 2. Evaporate Solvent (Nitrogen Stream or Rotovap) start->dry vacuum 3. Dry under High Vacuum (Remove Residual Solvent) dry->vacuum hydrate 4. Hydrate Lipid Film (Aqueous Buffer, T > Tm) vacuum->hydrate Film is ready vortex 5. Vortex Vigorously (Forms Multilamellar Vesicles - MLVs) hydrate->vortex freeze_thaw 6. Freeze-Thaw Cycles (Optional, increases lamellarity) vortex->freeze_thaw extrude 7. Extrusion (Pass through polycarbonate membrane, e.g., 100nm) freeze_thaw->extrude MLVs ready for sizing luvs 8. Final LUV Suspension extrude->luvs characterize 9. Characterization (e.g., Dynamic Light Scattering for size) luvs->characterize G cluster_structure Structural Features cluster_properties Biophysical Consequences cluster_function Functional Outcomes pg PG(18:0/18:2) 1-stearoyl-2-linoleoyl-PG sn1 sn-1: Stearoyl Chain (18:0) - Saturated - Straight, Ordered pg->sn1 sn2 sn-2: Linoleoyl Chain (18:2) - Polyunsaturated - Kinked, Disordered pg->sn2 packing Disrupted Acyl Chain Packing sn1->packing sn2->packing rigidity Reduced Bending Rigidity (Increased Flexibility) packing->rigidity permeability Maintained Low Permeability packing->permeability fission Facilitates Membrane Fission/Fusion rigidity->fission dynamin Enhances Dynamin Activity fission->dynamin e.g.

References

Application Note: Reconstitution of Membrane Proteins into 18:0-18:2 Phosphatidylglycerol (PG) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functional and structural analysis of membrane proteins is fundamental to cellular biology and drug discovery. To study these proteins in a native-like environment, they are often reconstituted into artificial lipid bilayers, such as liposomes. The choice of lipid composition is critical, as it can significantly influence the protein's structure, function, and stability.[1][2] 18:0-18:2 Phosphatidylglycerol (1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol); SOPG) is an anionic phospholipid that can mimic the charge and acyl chain properties of biological membranes. This document provides a detailed protocol for the reconstitution of membrane proteins into liposomes composed of 18:0-18:2 PG.

The protocol is based on the widely used detergent-mediated reconstitution method.[2] This involves solubilizing the purified membrane protein and the lipid with a detergent, followed by the removal of the detergent to allow the spontaneous formation of proteoliposomes.[2] The success of this procedure is dependent on several factors, including the choice of detergent, the lipid-to-protein ratio (LPR), and the method of detergent removal.

Materials

Lipids and Detergents
MaterialSupplierCatalog NumberPurity
1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)e.g., Avanti Polar Lipids840504>99%
n-Dodecyl-β-D-maltopyranoside (DDM)e.g., AnatraceD310>99%
Sodium Cholatee.g., Sigma-AldrichC6445≥99%
Bio-Beads™ SM-2 Adsorbente.g., Bio-Rad1523920N/A
Buffers and Reagents
ReagentComponentspH
Reconstitution Buffer50 mM HEPES, 150 mM NaCl, 1 mM DTT7.4
Protein Solubilization BufferReconstitution Buffer + 1% (w/v) DDM7.4
Lipid Solubilization BufferReconstitution Buffer + 20 mM Sodium Cholate7.4

Experimental Protocols

Preparation of 18:0-18:2 PG Liposomes
  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amount of 18:0-18:2 PG dissolved in chloroform.

    • Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with the Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL.

    • Vortex the suspension vigorously for 5-10 minutes until the lipid film is fully resuspended, forming multilamellar vesicles (MLVs).

  • Liposome Sizing (Optional but Recommended):

    • For a more homogenous size distribution, subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This will generate large unilamellar vesicles (LUVs).

Detergent Solubilization of Membrane Protein and Liposomes
  • Protein Solubilization:

    • The membrane protein of interest should be purified and stored in a suitable buffer containing a stabilizing concentration of a mild detergent like DDM. The concentration should be above the critical micelle concentration (CMC) of the detergent.

  • Liposome Solubilization:

    • To the prepared 18:0-18:2 PG liposome suspension, add a concentrated stock solution of a suitable detergent (e.g., Sodium Cholate or DDM) to fully solubilize the liposomes into mixed lipid-detergent micelles. The final detergent concentration required for solubilization depends on the lipid concentration and should be determined empirically by monitoring the clearing of the turbid liposome suspension.

Reconstitution by Detergent Removal

This protocol utilizes Bio-Beads for detergent removal, which is an efficient method for detergents with a low CMC like DDM.[1]

  • Mixing of Components:

    • In a microcentrifuge tube, combine the detergent-solubilized membrane protein with the detergent-solubilized 18:0-18:2 PG lipids at the desired lipid-to-protein molar ratio (LPR). See Table 2 for recommended starting ratios.

    • Incubate the mixture for 30-60 minutes at room temperature with gentle agitation to allow for the formation of mixed protein-lipid-detergent micelles.

  • Detergent Removal:

    • Add prepared Bio-Beads to the mixture at a wet bead-to-detergent weight ratio of 20:1.

    • Incubate the mixture at 4°C with gentle rotation.

    • Replace the Bio-Beads with a fresh batch after 2 hours, and continue the incubation overnight. A third change of Bio-Beads for another 2 hours can be performed to ensure complete detergent removal.

  • Proteoliposome Recovery:

    • Carefully aspirate the supernatant containing the proteoliposomes, leaving the Bio-Beads behind.

    • To remove any aggregates, centrifuge the proteoliposome suspension at 100,000 x g for 30 minutes at 4°C. The supernatant contains the reconstituted proteoliposomes. The pellet can be analyzed for non-incorporated or aggregated protein.

Data Presentation

Quantitative parameters are crucial for successful and reproducible reconstitution. The following tables provide recommended starting conditions and ranges for optimization.

Table 1: Detergent Properties and Recommended Concentrations

DetergentCMC (mM)Typical Solubilization ConcentrationNotes
n-Dodecyl-β-D-maltopyranoside (DDM)~0.170.5 - 1.0% (w/v)Mild, non-ionic detergent, good for maintaining protein stability.
Sodium Cholate10-1510 - 20 mMAnionic detergent, easily removed by dialysis due to high CMC.

Table 2: Recommended Lipid-to-Protein Molar Ratios (LPRs)

LPR (mol/mol)ApplicationExpected Outcome
50:1 - 200:1Structural studies (e.g., Cryo-EM, NMR)Higher protein density in the membrane.
500:1 - 2000:1Functional assays (e.g., transport, enzymatic activity)Ensures most liposomes contain one or a few protein copies, minimizing protein-protein interactions.[3]
>5000:1Single-molecule studiesLow protein density, ideal for observing individual protein behavior.

Note: The optimal LPR is protein-dependent and should be determined empirically. For the influenza A M2 protein reconstituted in a 4:1 mixture of POPC:POPG, a protein to lipid molar ratio of 1:500 was successfully used.[4]

Visualizations

Experimental Workflow

ReconstitutionWorkflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis lipid_film 1. Lipid Film Formation (18:0-18:2 PG in Chloroform) hydration 2. Hydration (Reconstitution Buffer) lipid_film->hydration sizing 3. Sizing (Extrusion) (Homogenous LUVs) hydration->sizing solubilization 4. Solubilization (Lipids + Detergent) sizing->solubilization protein_prep Purified Membrane Protein (in DDM) mixing 5. Mixing (Protein + Solubilized Lipids) protein_prep->mixing solubilization->mixing detergent_removal 6. Detergent Removal (Bio-Beads) mixing->detergent_removal recovery 7. Proteoliposome Recovery detergent_removal->recovery characterization 8. Characterization (e.g., DLS, Functional Assays) recovery->characterization

Caption: Workflow for membrane protein reconstitution.

Hypothetical Signaling Pathway

SignalingPathway cluster_membrane Liposome Membrane (18:0-18:2 PG) receptor Reconstituted Receptor Protein g_protein G-Protein receptor->g_protein Activation ligand External Ligand ligand->receptor Binding effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production cellular_response Downstream Cellular Response second_messenger->cellular_response Signal Transduction

Caption: G-Protein coupled receptor signaling pathway.

References

Application Note: Quantitative Analysis of PG(18:0/18:2) in Lipid Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phosphatidylglycerol (PG) is a glycerophospholipid that serves as a key structural component of cellular membranes and is a crucial precursor for the synthesis of cardiolipin.[1][2] In mammals, PG is notably the second most abundant phospholipid in pulmonary surfactant, where its presence is a marker for fetal lung maturity.[1] The specific molecular species, PG(18:0/18:2), contains a stearic acid (18:0) and a linoleic acid (18:2) acyl chain. Accurate quantification of individual lipid species like PG(18:0/18:2) is vital for understanding metabolic pathways, disease mechanisms, and drug effects. This application note details a robust and sensitive method for the quantification of PG(18:0/18:2) from biological lipid extracts using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Principle This method employs reversed-phase liquid chromatography (RP-LC) to separate PG(18:0/18:2) from other lipid species based on its hydrophobicity. The separated lipid is then ionized using electrospray ionization (ESI) in negative mode, which is highly efficient for acidic phospholipids like PG. Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3] This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled or odd-chain internal standard.[4] The use of an internal standard is critical to correct for variations in sample preparation, injection volume, and matrix-induced ion suppression, ensuring high accuracy and precision.[4]

Experimental Protocols

Materials and Reagents
  • Solvents: LC-MS grade methanol, chloroform, isopropanol, acetonitrile, and water.

  • Standards:

    • PG(18:0/18:2) analytical standard (Avanti Polar Lipids or equivalent).

    • Internal Standard (IS): PG(17:0/17:0) or other suitable odd-chain PG (Avanti Polar Lipids or equivalent).

  • Reagents: Ammonium acetate or ammonium formate (LC-MS grade).

  • Lipid Extraction: Methyl-tert-butyl ether (MTBE, HPLC grade).

  • Equipment:

    • Homogenizer (e.g., Bead Ruptor, sonicator).

    • Centrifuge (capable of 4°C and >12,000 x g).

    • Nitrogen evaporator.

    • UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Analytical column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

Standard and Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of PG(18:0/18:2) and the internal standard (IS) in chloroform:methanol (2:1, v/v). Store at -20°C.

  • Working Solutions:

    • Calibration Standards: Serially dilute the PG(18:0/18:2) stock solution with methanol to prepare a series of calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.

    • Internal Standard Spiking Solution: Prepare a working solution of the IS (e.g., PG(17:0/17:0)) in methanol at a fixed concentration (e.g., 100 ng/mL).

Lipid Extraction Protocol (MTBE Method)

The Methyl-tert-butyl ether (MTBE) method is effective for extracting a broad range of lipids.[5][6]

  • Homogenization: Homogenize the biological sample (e.g., ~10 mg of tissue or 50 µL of plasma) in 300 µL of methanol in a glass tube.

  • Internal Standard Addition: Add a known amount (e.g., 10 µL) of the internal standard working solution to each sample at the very beginning of the extraction process.

  • Extraction: Add 1 mL of MTBE. Vortex vigorously for 30 minutes at 4°C.

  • Phase Separation: Add 250 µL of LC-MS grade water to induce phase separation. Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

  • Collection: Carefully collect the upper organic layer (containing the lipids) and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 60:40 acetonitrile:water). Vortex thoroughly and transfer to an LC autosampler vial.

LC-MS/MS Analysis
  • LC Separation:

    • Column: C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.[7]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

    • Injection Volume: 5 µL.

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 35
      4.0 70
      20.0 100
      25.0 100
      25.1 35

      | 30.0 | 35 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters:

      • Spray Voltage: -4500 V.[8]

      • Source Temperature: 300°C.[7]

      • Curtain Gas: 35 psi.[8]

    • MRM Transitions: The precursor ion for PG is the deprotonated molecule [M-H]⁻. Product ions correspond to the carboxylate anions of the fatty acyl chains.[9][10]

      Compound Precursor Ion (Q1) [M-H]⁻ Product Ion (Q3) Collision Energy (eV)
      PG(18:0/18:2) 773.5 283.3 (Stearate) -35
      773.5 279.2 (Linoleate) -35

      | IS: PG(17:0/17:0) | 747.5 | 269.2 (Heptadecanoate) | -35 |

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the analyte (PG(18:0/18:2)) and the internal standard (IS) using the instrument's software.

  • Response Ratio Calculation: Calculate the peak area ratio for each sample and standard: Response Ratio = Analyte Peak Area / IS Peak Area.

  • Calibration Curve: Plot the Response Ratio of the calibration standards against their corresponding concentrations. Perform a linear regression to obtain the calibration curve equation (y = mx + c) and the coefficient of determination (R²). An R² value >0.99 is typically desired.

  • Concentration Calculation: Use the regression equation to calculate the concentration of PG(18:0/18:2) in the unknown biological samples based on their measured Response Ratios.

Data Presentation

The performance of the method should be validated for linearity, precision, accuracy, and sensitivity. The following table summarizes typical performance data expected from this quantitative assay.

ParameterPG(18:0/18:2)
Linear Range 1 - 1000 ng/mL
Linearity (R²) > 0.995
Limit of Detection (LOD) ~0.3 ng/mL
Limit of Quantification (LOQ) ~1.0 ng/mL[9]
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%

Visualizations

Biosynthesis and Workflow Diagrams

The biosynthesis of phosphatidylglycerol is a conserved pathway essential for membrane composition.[1][11] The analytical workflow for its quantification requires several sequential steps to ensure accuracy and reproducibility.

G cluster_0 Phosphatidylglycerol Biosynthesis Pathway PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-DAG Synthase CTP CTP CTP->CDP_DAG PGP PG-Phosphate (PGP) CDP_DAG->PGP PGP Synthase G3P Glycerol-3-Phosphate G3P->PGP PG Phosphatidylglycerol (PG) PGP->PG PGP Phosphatase Sample Biological Sample (Tissue, Plasma, etc.) IS Add Internal Standard (e.g., PG(17:0/17:0)) Sample->IS Extract Lipid Extraction (MTBE Method) IS->Extract Dry Dry & Reconstitute Extract->Dry LC RP-LC Separation (C18 Column) Dry->LC MS ESI-MS/MS Detection (Negative Mode, MRM) LC->MS Data Data Processing (Peak Integration, Ratio Calc.) MS->Data Quant Quantification (Calibration Curve) Data->Quant

References

Application Notes and Protocols for 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Product Information

Product Name: 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)

Synonyms: SLPG, 18:0-18:2 PG

Chemical Formula: C₄₂H₇₈O₁₀PNa

Molecular Weight: 797.03 g/mol

Structure:

G cluster_0 Preparation cluster_1 Cell Culture cluster_2 Treatment cluster_3 Analysis prep_stock Prepare SLPG Stock (e.g., 10 mM in DMSO) prep_working Prepare Working Dilutions in Culture Medium prep_stock->prep_working seed_cells Seed Cells in a 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with SLPG Working Dilutions incubate_24h->treat_cells vehicle_control Treat Cells with Vehicle Control incubate_24h->vehicle_control incubate_48h Incubate for 48h treat_cells->incubate_48h vehicle_control->incubate_48h viability_assay Perform Cell Viability Assay (e.g., MTT, PrestoBlue) incubate_48h->viability_assay read_plate Read Plate on a Microplate Reader viability_assay->read_plate data_analysis Analyze Data and Determine IC50 read_plate->data_analysis

Application Notes and Protocols for Lipidomics Sample Preparation Using 18:0-18:2 PG as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis, identifying biomarkers, and accelerating drug development. Accurate and reproducible quantification of lipid species is paramount for meaningful lipidomic analysis. The use of internal standards is a critical component of the analytical workflow to control for variability during sample preparation and analysis.

This document provides detailed application notes and protocols for the use of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG) as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics. 18:0-18:2 PG is a commercially available phosphatidylglycerol that can be effectively utilized for the quantification of various phospholipid species. Its structural similarity to endogenous phospholipids allows it to mimic their behavior during extraction and ionization, thereby providing reliable normalization.

Physicochemical Properties of 18:0-18:2 PG

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective application.

PropertyValueReference
Synonyms 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)
Molecular Formula C41H77O10P
Molecular Weight 777.0 g/mol
Appearance White to off-white powder
Solubility Soluble in chloroform and methanol
Storage -20°C

Rationale for Using 18:0-18:2 PG as an Internal Standard

The selection of an appropriate internal standard is a critical step in developing a robust quantitative lipidomics workflow. An ideal internal standard should not be naturally present in the sample, should have similar chemical and physical properties to the analytes of interest, and should exhibit a linear response over the expected concentration range of the analytes.

While deuterated standards are often considered the gold standard, non-endogenous, structurally similar lipid species like 18:0-18:2 PG offer a cost-effective and reliable alternative for the quantification of a broad range of phospholipids. Phosphatidylglycerols are generally low in abundance in many mammalian tissues, making 18:0-18:2 PG a suitable choice to avoid interference with endogenous lipids. Studies have demonstrated the successful use of similar phosphatidylglycerol species, such as 18:0/18:0 PG, as internal standards in lipidomics.[1]

Experimental Protocols

I. Lipid Extraction from Plasma/Serum

This protocol is a modification of the widely used Folch and Bligh-Dyer methods, optimized for the extraction of a broad range of lipids from plasma or serum samples.

Materials:

  • Biological sample (plasma or serum)

  • 18:0-18:2 PG internal standard solution (e.g., 1 mg/mL in chloroform:methanol 2:1, v/v)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or HPLC grade water)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: To a 1.5 mL glass centrifuge tube, add a known volume of the 18:0-18:2 PG internal standard solution. The amount should be chosen to be within the linear range of the instrument and comparable to the expected concentration of the target analytes. A typical starting point is 10-20 µL of a 1 mg/mL solution for 50-100 µL of plasma.

  • Sample Addition: Add 50-100 µL of the plasma or serum sample to the tube containing the internal standard.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1 (v/v). For a 100 µL sample, this would be 2 mL of the chloroform:methanol mixture.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for a 2 mL extraction) to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v). The reconstitution volume will depend on the expected lipid concentration and the sensitivity of the mass spectrometer. A typical starting volume is 100-200 µL.

  • Storage: Store the reconstituted samples at -20°C until analysis.

II. LC-MS/MS Analysis

The following are general LC-MS/MS parameters that can be adapted for the analysis of phospholipids. Optimization of these parameters for your specific instrument and analytes is recommended.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is commonly used for lipidomics (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40-50°C

  • Injection Volume: 2-10 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes. Phosphatidylglycerols are typically detected in negative ion mode as [M-H]⁻ ions.

  • Scan Type: Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MS.

  • MRM Transitions for 18:0-18:2 PG:

    • Precursor Ion (Q1): m/z 775.5

    • Product Ions (Q3): m/z 283.3 (stearic acid), m/z 279.2 (linoleic acid)

  • Collision Energy: Optimize for the specific instrument and precursor ion.

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 120-150°C

  • Desolvation Temperature: 350-450°C

Data Analysis and Quantification

Quantification is achieved by calculating the ratio of the peak area of the target analyte to the peak area of the 18:0-18:2 PG internal standard. A calibration curve should be generated using a series of known concentrations of the target lipid spiked with a constant amount of the internal standard to determine the absolute concentration.

Quantitative Data Summary

The following table summarizes typical performance data for phospholipid quantification using a phosphatidylglycerol internal standard. These values are illustrative and may vary depending on the specific lipid, matrix, and analytical platform.

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL
Recovery 85 - 115%
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 20%

Visualizations

Experimental Workflow

Lipidomics_Workflow Lipidomics Sample Preparation and Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Serum Sample Spike Spike with 18:0-18:2 PG Internal Standard Sample->Spike 1 Extraction Lipid Extraction (Chloroform:Methanol) Spike->Extraction 2 Phase_Sep Phase Separation (Addition of NaCl) Extraction->Phase_Sep 3 Collect Collect Organic Phase Phase_Sep->Collect 4 Dry Dry Down under Nitrogen Collect->Dry 5 Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute 6 LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Acq Data Acquisition (MRM or Full Scan MS/MS) LC_MS->Data_Acq Data_Proc Data Processing (Peak Integration) Data_Acq->Data_Proc Quant Quantification (Analyte/IS Ratio) Data_Proc->Quant

Caption: Workflow for lipidomics sample preparation and analysis.

Phospholipid Signaling Pathway

Phospholipid_Signaling Simplified Phospholipid Signaling Pathway GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Cell_Response Cellular Response PKC->Cell_Response phosphorylates targets Ca_release Ca²⁺ Release ER->Ca_release triggers Ca_release->Cell_Response modulates Ligand Ligand Ligand->GPCR

Caption: Overview of a key phospholipid signaling pathway.

Conclusion

The use of 18:0-18:2 PG as an internal standard provides a reliable and cost-effective method for the quantification of phospholipids in complex biological matrices. The protocols and information provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement robust and accurate lipidomics workflows. Adherence to best practices in sample preparation, LC-MS analysis, and data processing is essential for generating high-quality, reproducible results that can advance our understanding of the role of lipids in health and disease.

References

Application Note: Analysis of Phosphatidylglycerol (18:0/18:2) using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Phosphatidylglycerol (PG) is an anionic phospholipid that serves as a crucial component of biological membranes in animals, plants, and microorganisms.[1] Specifically, 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), or PG(18:0/18:2), is a glycerophospholipid with a stearic acid (18:0) at the sn-1 position and a linoleic acid (18:2) at the sn-2 position.[2][3] PG is a key precursor for the synthesis of cardiolipin, a phospholipid found almost exclusively in the inner mitochondrial membrane.[1] Given its roles in membrane structure and metabolic pathways, accurate methods for its analysis are essential.

Thin-layer chromatography (TLC) is a simple, cost-effective, and widely used technique for the separation and identification of lipids.[4][5] This application note provides a detailed protocol for the extraction, separation, and visualization of PG(18:0/18:2) from biological samples using one-dimensional TLC.

2. Principle of the Method

TLC separates molecules based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (a solvent mixture).[4] The stationary phase is polar, while the mobile phase is less polar. Polar lipids, like phospholipids, interact strongly with the polar silica gel and thus migrate shorter distances up the plate. In contrast, non-polar lipids have a lower affinity for the stationary phase and travel further with the mobile phase.[5] The separation of different phospholipid classes is primarily determined by the polarity of their headgroups. Impregnating the silica plate with boric acid can enhance the separation of acidic phospholipids like PG, phosphatidylinositol (PI), and phosphatidylserine (PS).[4][6]

3. Materials and Reagents

Category Item Notes
TLC Plates Silica Gel 60 or HPTLC platesWhatman K6 or Merck HPTLC plates are commonly used.[6][7]
Chemicals Chloroform, Methanol, Ethanol, Water (Deionized)HPLC grade or equivalent.[7]
Triethylamine, Acetic Acid, HexaneFor mobile phase preparation.[4][8]
Boric AcidFor plate impregnation.[4]
PG(18:0/18:2) StandardAvanti Polar Lipids (Product No. 840504) or equivalent.[2][3]
Phospholipid standards mixFor reference and identification.
Visualization Iodine crystalsFor non-destructive visualization.[5]
Primuline solution (0.05% in 80% acetone)For fluorescent detection.[6]
Phosphorus-specific spray (e.g., Molybdenum Blue)For specific detection of phospholipids.[7]
Cupric sulfate solution (10% in 8% phosphoric acid)For charring and quantification.[6]
Equipment Glass TLC development tanks
Filter paperTo line the development tanks.[7]
Glass capillaries or microsyringeFor sample application.[5]
Fume hoodEssential for solvent handling and plate drying.[4]
Hot plate or ovenFor plate activation and charring.[7]
UV lamp (365 nm)For visualizing fluorescent spots.[6]
Spray nebulizerFor applying visualization reagents.[7]

4. Experimental Protocols

The overall workflow for the TLC analysis of PG(18:0/18:2) is outlined below.

TLC_Workflow Experimental Workflow for TLC Analysis of PG(18:0/18:2) cluster_prep Preparation Steps cluster_exec Execution Steps cluster_analysis Analysis Steps A Sample Extraction (e.g., Bligh-Dyer) B TLC Plate Pre-washing & Activation E Sample & Standard Spotting A->E C Plate Impregnation (Boric Acid) B->C D Mobile Phase Preparation C->E F Chromatogram Development D->F E->F G Plate Drying F->G H Visualization (e.g., Iodine, Phospray) G->H I Rf Value Calculation & Identification H->I J Quantification (Densitometry) I->J

Caption: Workflow for the TLC analysis of PG(18:0/18:2).

4.1. Protocol 1: Extraction of Phospholipids from Biological Samples

This protocol is based on the established Bligh & Dyer method for total lipid extraction.[9]

  • Homogenize the biological sample (e.g., cells, tissue) in a suitable volume of solvent.

  • To the homogenate, add chloroform and methanol to achieve a final single-phase ratio of Chloroform:Methanol:Water (1:2:0.8, v/v/v).

  • Mix thoroughly and allow the extraction to proceed for at least 30 minutes at room temperature.

  • Add chloroform and water to break the single phase into two phases, achieving a final ratio of Chloroform:Methanol:Water (2:2:1.8, v/v/v).

  • Centrifuge the mixture to separate the phases (e.g., 1,000 x g for 5 minutes).[4]

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.[4]

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Re-dissolve the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v) for spotting onto the TLC plate.

4.2. Protocol 2: Preparation of TLC Plates

  • Pre-washing: To remove impurities, pre-develop the TLC plates by placing them in a tank containing chloroform:methanol (1:1, v/v) and allowing the solvent to migrate to the top.[4][6]

  • Drying: Air-dry the plates completely in a fume hood.[4]

  • Impregnation: For improved separation of acidic phospholipids, prepare a 1.8% (w/v) solution of boric acid in ethanol.[4] Dip the pre-washed, dried plates into the boric acid solution for approximately 2 minutes, ensuring uniform coating.[4]

  • Activation: Drain the excess boric acid solution and dry the plates in a fume hood. Activate the plates by heating them in an oven at 110°C for 10-15 minutes just before use.[7] Let the plates cool to room temperature.

4.3. Protocol 3: One-Dimensional TLC Separation

  • Tank Equilibration: Line a TLC development tank with filter paper and add the chosen mobile phase. Let the tank equilibrate for at least 30-60 minutes before use to ensure the atmosphere is saturated with solvent vapors.[7]

  • Sample Application: Using a microsyringe or capillary tube, carefully spot 5-10 µL of the dissolved lipid extract and standards as small spots or narrow streaks approximately 1.5 cm from the bottom of the plate.[4][5]

  • Development: Place the spotted TLC plate into the equilibrated tank, ensuring the sample spots are above the solvent level.[4] Cover the tank and allow the mobile phase to ascend via capillary action until it is about 1 cm from the top of the plate.

  • Drying: Remove the plate from the tank, immediately mark the solvent front with a pencil, and dry the plate completely in a fume hood.[4]

4.4. Protocol 4: Visualization and Identification

Several methods can be used to visualize the separated phospholipid spots:

  • Iodine Vapor: Place the dried plate in a sealed tank containing a few iodine crystals. Lipids will appear as yellow-brown spots. This method is non-destructive, and the spots can be marked with a pencil as they will fade upon removal from the tank.[5][7]

  • Primuline Spray: Lightly spray the plate with a 0.05% primuline solution. Allow it to dry. The phospholipid spots will fluoresce yellow-green under UV light (365 nm).[6]

  • Phosphorus-Specific Stain: Use a phosphorus-specific spray (e.g., Molybdenum Blue or commercial Phospray reagent). Only phosphorus-containing lipids will appear as blue spots, confirming their identity as phospholipids.[7]

  • Charring: For a permanent record and for quantification, spray the plate with a charring agent like 10% cupric sulfate in 8% phosphoric acid and heat on a hot plate or in an oven (e.g., 150-180°C) until dark spots appear.[6]

Identification is achieved by comparing the Retention Factor (Rf) of the sample spots to that of the known PG standard. The Rf is calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

5. Quantitative Data and Results

The choice of mobile phase is critical for achieving good separation. The table below summarizes common solvent systems for phospholipid analysis.

Table 1: TLC Mobile Phase Systems for Phospholipid Separation

Solvent System Composition (v/v/v/v) Application Notes
System A Chloroform : Methanol : Water (65:25:4) General purpose for separating major phospholipid classes. PG and cardiolipin may co-migrate.[8]
System B Chloroform : Methanol : Ammonium Hydroxide (65:25:4) Good for general separation by polarity and charge. PG and cardiolipin may still co-migrate.[8]
System C Chloroform : Ethanol : Water : Triethylamine (30:35:7:35) Optimized for separating acidic phospholipids, providing good resolution for PG.[4]

| System D | Chloroform : Hexane : Methanol : Acetic Acid (50:30:10:5) | Specifically designed to improve the separation between cardiolipin and PG.[8] |

The Rf values of phospholipids can vary depending on experimental conditions such as temperature, humidity, and plate activity.[8] Table 2 provides typical Rf values for major phospholipids as a reference.

Table 2: Representative Rf Values of Phospholipids

Phospholipid Solvent System B Rf[8] Solvent System C Rf*
Phosphatidylcholine (PC) 0.34 ~0.45
Phosphatidylethanolamine (PE) 0.79 ~0.70
Phosphatidylserine (PS) 0.33 ~0.55
Phosphatidylinositol (PI) 0.39 ~0.60
Phosphatidylglycerol (PG) 0.60 ~0.75
Cardiolipin (CL) 0.67 ~0.85
Phosphatidic Acid (PA) 0.55 ~0.90

*Approximate values based on typical migration patterns in acidic solvent systems.

6. Biological Context: PG Biosynthesis Pathway

PG is a central intermediate in the biosynthesis of cardiolipin, a critical phospholipid for mitochondrial function and structure.[1] Understanding this pathway can be relevant for interpreting changes in PG levels.

Cardiolipin_Biosynthesis Simplified Biosynthesis of Cardiolipin from PG PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-Synthase PGP PG Phosphate (PGP) CDP_DAG->PGP PGP Synthase PG Phosphatidylglycerol (PG) PGP->PG PGP Phosphatase CL Cardiolipin (CL) PG->CL Cardiolipin Synthase (+ CDP-DAG)

Caption: PG is a direct precursor to cardiolipin synthesis.

References

Application Notes and Protocols for Creating Artificial Membranes with 1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (Sodium Salt) (18:0-18:2 PG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), hereafter referred to as 18:0-18:2 PG, is an anionic glycerophospholipid with a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position.[1][2] This asymmetric acyl chain composition imparts unique biophysical properties to artificial membranes, influencing their fluidity, packing, and potential for controlled release in drug delivery systems.[3][] The presence of the phosphoglycerol headgroup provides a negative charge, which is crucial for interactions with cationic molecules and for modulating membrane surface properties. These characteristics make 18:0-18:2 PG a valuable component for creating model membranes to study lipid-protein interactions, membrane fusion, and for the development of liposomal drug delivery vehicles.[1][5][6]

This document provides detailed protocols for the preparation and characterization of artificial membranes, such as liposomes, using 18:0-18:2 PG.

Physicochemical Properties and Handling

18:0-18:2 PG is typically supplied as a powder or in a chloroform solution and should be stored at -20°C to prevent degradation, particularly oxidation of the unsaturated linoleic acid chain.[2] When working with this lipid, it is advisable to use glass syringes and vials to avoid leaching of plasticizers. Due to the unsaturated fatty acid, it is also recommended to handle the lipid under an inert atmosphere (e.g., argon or nitrogen) whenever possible to minimize oxidation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation of artificial membranes using 18:0-18:2 PG, based on common laboratory practices.

ParameterValueNotes
Lipid Concentration (for film) 1-10 mg/mL in chloroformHigher concentrations can be used but may require longer drying times.
Hydration Buffer Phosphate-Buffered Saline (PBS), pH 7.4The choice of buffer can be adjusted based on the experimental needs.
Hydration Temperature 25-37°C (Above the lipid's Tm)The exact phase transition temperature (Tm) can be influenced by other lipids in the mixture.
Extrusion Pore Size 100 nm for Large Unilamellar Vesicles (LUVs)Multiple passes (e.g., 11-21) through the membrane are recommended for a uniform size distribution.
Sonication for SUVs 2-5 minutes (pulsed) on iceFor creating small unilamellar vesicles (SUVs). Over-sonication can lead to lipid degradation.
Storage of Liposomes 2-8°CShort-term storage. For long-term storage, freeze-thawing should be avoided unless a cryoprotectant is used.

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Thin-Film Hydration and Extrusion

This is a widely used method to produce liposomes with a controlled size distribution.[7][8][9]

Materials:

  • 18:0-18:2 PG (sodium salt)

  • Chloroform (HPLC grade)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block for extruder

  • Glass round-bottom flask

  • Glass vials and syringes

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired amount of 18:0-18:2 PG in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature that facilitates gentle evaporation (e.g., 30-40°C).

    • Continue evaporation under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Warm the hydration buffer to a temperature above the phase transition temperature of the lipid mixture.

    • Add the warm buffer to the flask containing the dry lipid film.

    • Gently agitate the flask by hand or on a vortex mixer at low speed to swell the lipid film. This process leads to the formation of multilamellar vesicles (MLVs). Allow this to proceed for about 30-60 minutes.

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Pre-heat the extruder to the same temperature as the hydration buffer.

    • Draw the MLV suspension into a glass syringe.

    • Pass the suspension through the extruder to another syringe. Repeat this process for an odd number of passes (e.g., 11 to 21 times) to ensure that the final liposome suspension is in the second syringe. This repeated extrusion process results in the formation of LUVs with a more uniform size distribution.

  • Characterization and Storage:

    • The size distribution and zeta potential of the prepared LUVs can be determined using Dynamic Light Scattering (DLS).

    • Store the liposome suspension at 2-8°C.

Protocol 2: Preparation of Small Unilamellar Vesicles (SUVs) by Sonication

This method uses high-frequency sound waves to break down MLVs into smaller vesicles.

Materials:

  • MLV suspension (prepared as in Protocol 1, steps 1 and 2)

  • Probe sonicator

  • Ice bath

  • Glass beaker or vial

Methodology:

  • Preparation of MLVs:

    • Prepare an MLV suspension by hydrating a thin film of 18:0-18:2 PG as described in Protocol 1.

  • Sonication:

    • Place the vial containing the MLV suspension in an ice bath to dissipate the heat generated during sonication.

    • Immerse the tip of the sonicator probe into the suspension.

    • Sonicate the suspension using short pulses (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 2-5 minutes. The suspension should become translucent as SUVs are formed.

    • Avoid frothing, as this can denature the lipids.

  • Purification and Characterization:

    • To remove any larger particles or metal debris from the sonicator probe, the suspension can be centrifuged at a high speed (e.g., 15,000 x g for 10 minutes).

    • Characterize the resulting SUVs for size and zeta potential using DLS.

    • Store the SUV suspension at 2-8°C.

Visualizations

Experimental Workflow for LUV Preparation

LUV_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion dissolve Dissolve 18:0-18:2 PG in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under High Vacuum evaporate->dry add_buffer Add Hydration Buffer dry->add_buffer agitate Agitate to form MLVs add_buffer->agitate extrude Extrude through 100 nm Membrane agitate->extrude luvs Formation of LUVs extrude->luvs Membrane_Properties cluster_properties Biophysical Properties cluster_applications Potential Applications lipid 18:0-18:2 PG (Asymmetric Acyl Chains) fluidity Increased Membrane Fluidity lipid->fluidity packing Disrupted Lipid Packing lipid->packing charge Negative Surface Charge (Anionic Headgroup) lipid->charge drug_delivery Drug Delivery Systems fluidity->drug_delivery model_membranes Model Membranes for Biophysical Studies packing->model_membranes charge->drug_delivery charge->model_membranes

References

Application Notes and Protocols for Studying Membrane Fluidity with 18:0-18:2 PG Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), commonly referred to as 18:0-18:2 PG, is an anionic glycerophospholipid that serves as a valuable tool in the study of biological membrane dynamics. Its unique molecular structure, featuring a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position, imparts a high degree of flexibility to lipid bilayers. This mixed-acyl chain composition disrupts tight lipid packing, thereby lowering the gel-to-liquid crystalline phase transition temperature and increasing membrane fluidity.[] These characteristics make 18:0-18:2 PG an excellent component for creating model membranes, such as liposomes, to investigate lipid-protein interactions, the influence of membrane charge on surface behavior, and the overall biophysical properties of cell membranes.[2]

This document provides detailed application notes and experimental protocols for utilizing 18:0-18:2 PG to study membrane fluidity, primarily through Differential Scanning Calorimetry (DSC), Fluorescence Recovery After Photobleaching (FRAP), and Fluorescence Anisotropy techniques.

Physicochemical Properties of 18:0-18:2 PG

Data Presentation

The following table summarizes key quantitative data related to the physical properties of lipids relevant to membrane fluidity studies.

ParameterValueLipidReference
Gel to Liquid-Crystalline Phase Transition Temperature (Tm)-13.7 °C1-stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine (18:0-18:2 PC)[]
Phase Transition Temperature (α phase)11.6 °C1-stearoyl-2-linoleoyl-sn-glycerol (SLDG - dry)[3]
Transition Enthalpy (α phase)7.5 kcal/mol1-stearoyl-2-linoleoyl-sn-glycerol (SLDG - dry)[3]
Phase Transition Temperature (β' phase)16.1 °C1-stearoyl-2-linoleoyl-sn-glycerol (SLDG - dry)[3]
Transition Enthalpy (β' phase)15.4 kcal/mol1-stearoyl-2-linoleoyl-sn-glycerol (SLDG - dry)[3]

Experimental Protocols

Liposome Preparation

A fundamental step for in vitro membrane fluidity studies is the preparation of unilamellar vesicles (liposomes) incorporating 18:0-18:2 PG. The thin-film hydration method followed by extrusion is a common and effective technique.

Materials:

  • 18:0-18:2 PG (sodium salt) powder

  • Other desired lipids (e.g., phosphatidylcholine, cholesterol)

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Protocol:

  • Lipid Film Formation:

    • Dissolve 18:0-18:2 PG and any other lipids in chloroform or a chloroform/methanol mixture in a round-bottom flask. The total lipid concentration is typically in the range of 1-10 mg/mL.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the highest Tm of the lipid components (for 18:0-18:2 PG, room temperature is sufficient).

    • Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film.

    • Gently rotate the flask by hand to allow the lipid film to swell and hydrate. This process can be facilitated by intermittent vortexing. The final lipid concentration in the buffer is typically between 1 and 10 mg/mL.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder syringe.

    • Force the suspension through the membrane multiple times (typically 11-21 passes). This will produce large unilamellar vesicles (LUVs) with a relatively uniform size distribution.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion Dissolve Lipids Dissolve 18:0-18:2 PG and other lipids in organic solvent Evaporate Solvent Evaporate solvent to form a thin film Dissolve Lipids->Evaporate Solvent Rotary Evaporation Dry Film Dry film under vacuum Evaporate Solvent->Dry Film High Vacuum Add Buffer Add hydration buffer Hydrate Film Hydrate film to form MLVs Add Buffer->Hydrate Film Gentle Agitation Load Extruder Load MLV suspension into extruder Extrude Extrude through polycarbonate membrane Load Extruder->Extrude Multiple Passes Store Liposomes Store LUVs Extrude->Store Liposomes 4°C

Workflow for Liposome Preparation.
Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the phase transition temperature (Tm) of lipids and to study how the inclusion of other molecules, such as drugs or proteins, affects the thermotropic behavior of the lipid bilayer.

Materials:

  • Liposome suspension (1-2 mM total lipid) in a suitable buffer (e.g., HEPES, PBS).

  • DSC instrument.

  • Hermetic aluminum pans.

Protocol:

  • Sample Preparation:

    • Prepare a liposome suspension containing 18:0-18:2 PG, either as the sole component or in a mixture with other lipids, at a final concentration of 1-2 mM.[2]

    • Degas the liposome suspension and the reference buffer to prevent bubble formation during the scan.

  • DSC Measurement:

    • Accurately load a known volume of the liposome suspension into a hermetic aluminum pan and seal it.

    • Load an equal volume of the reference buffer into another pan.

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tm.

    • Perform a heating scan at a controlled rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected phase transition. For liposomes containing a high proportion of 18:0-18:2 PG, a range from -40°C to 40°C would be appropriate.

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • The phase transition will appear as an endothermic peak in the DSC thermogram.

    • The temperature at the peak maximum is taken as the Tm.

    • The area under the peak corresponds to the enthalpy of the transition (ΔH), which provides information about the cooperativity of the transition.

DSC_Workflow Prepare Liposomes Prepare Liposome Suspension Load DSC Pans Load Sample and Reference Pans Prepare Liposomes->Load DSC Pans 1-2 mM Lipid Equilibrate System Equilibrate in DSC Load DSC Pans->Equilibrate System Below Tm Heating Scan Perform Heating Scan Equilibrate System->Heating Scan 1-5°C/min Record Thermogram Record Heat Flow vs. Temperature Heating Scan->Record Thermogram Analyze Data Analyze Thermogram Record Thermogram->Analyze Data Determine Tm and ΔH

Workflow for DSC Analysis.
Fluorescence Anisotropy/Polarization

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in fluorescence anisotropy (or polarization) corresponds to an increase in membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (DPH) is a commonly used hydrophobic probe that partitions into the core of the lipid bilayer.

Materials:

  • Liposome suspension containing 18:0-18:2 PG.

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran or ethanol).

  • Spectrofluorometer equipped with polarizers.

  • Temperature-controlled cuvette holder.

Protocol:

  • Probe Incorporation:

    • Dilute the liposome suspension to the desired final lipid concentration (e.g., 0.1-0.5 mM) in the measurement buffer.

    • Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe molar ratio of approximately 500:1.[4]

    • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for complete incorporation of the probe into the liposomes.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths for DPH (typically ~360 nm for excitation and ~430 nm for emission).

    • Place the sample in the temperature-controlled cuvette holder of the spectrofluorometer.

    • Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor for the instrument.

  • Temperature-Dependent Measurements:

    • Vary the temperature of the sample and record the anisotropy at different temperatures to observe changes in membrane fluidity across a temperature range.

Fluorescence_Anisotropy_Workflow Prepare Liposomes Prepare Liposome Suspension Incorporate Probe Incorporate DPH into Liposomes Prepare Liposomes->Incorporate Probe Lipid:Probe ~500:1 Equilibrate Sample Equilibrate Sample in Cuvette Incorporate Probe->Equilibrate Sample Dark Incubation Measure Fluorescence Measure Parallel and Perpendicular Intensities Equilibrate Sample->Measure Fluorescence Set λex/λem Calculate Anisotropy Calculate Fluorescence Anisotropy (r) Measure Fluorescence->Calculate Anisotropy Analyze Fluidity Relate Anisotropy to Membrane Fluidity Calculate Anisotropy->Analyze Fluidity

Workflow for Fluorescence Anisotropy.
Fluorescence Recovery After Photobleaching (FRAP)

FRAP measures the lateral diffusion of fluorescently labeled molecules within a membrane. A faster recovery of fluorescence in a photobleached region indicates higher membrane fluidity.

Materials:

  • Liposome suspension containing 18:0-18:2 PG.

  • Fluorescently labeled lipid probe (e.g., NBD-PE: N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine).

  • Confocal laser scanning microscope (CLSM) with a high-power laser for bleaching.

  • Glass-bottom dishes or slides suitable for microscopy.

Protocol:

  • Liposome Preparation with Fluorescent Probe:

    • Prepare liposomes as described in Protocol 1, adding the fluorescently labeled lipid (e.g., NBD-PE) to the initial lipid mixture in the organic solvent. A typical concentration for the fluorescent probe is 0.5-2 mol% of the total lipid.

  • Sample Mounting:

    • Immobilize the fluorescently labeled liposomes on a glass-bottom dish. This can be achieved through various methods, such as biotin-streptavidin interactions or by allowing the liposomes to settle and adhere.

  • FRAP Measurement:

    • Place the sample on the stage of the CLSM.

    • Identify a region of interest (ROI) on the surface of a liposome.

    • Acquire a few pre-bleach images of the ROI at low laser power.

    • Use a high-intensity laser pulse to photobleach the fluorescence within the ROI.

    • Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.

  • Data Analysis:

    • Measure the fluorescence intensity within the bleached ROI over time.

    • Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

    • Fit the fluorescence recovery curve to an appropriate diffusion model to determine the mobile fraction and the diffusion coefficient (D) of the fluorescent probe. A higher diffusion coefficient corresponds to greater membrane fluidity.

FRAP_Workflow Prepare Labeled Liposomes Prepare Liposomes with Fluorescent Probe (e.g., NBD-PE) Immobilize Liposomes Immobilize Liposomes on a surface Prepare Labeled Liposomes->Immobilize Liposomes Pre-bleach Imaging Acquire Pre-bleach Images of ROI Immobilize Liposomes->Pre-bleach Imaging Low Laser Power Photobleach ROI Photobleach the Region of Interest Pre-bleach Imaging->Photobleach ROI High Laser Power Post-bleach Imaging Acquire Post-bleach Image Series Photobleach ROI->Post-bleach Imaging Time-lapse Analyze Recovery Curve Analyze Fluorescence Recovery Post-bleach Imaging->Analyze Recovery Curve Determine D and Mobile Fraction

Workflow for FRAP Analysis.

Conclusion

18:0-18:2 PG is a versatile tool for researchers studying membrane fluidity and related biophysical phenomena. Its unique mixed-acyl chain structure provides a means to create model membranes with physiologically relevant fluidity. The protocols outlined in this document provide a framework for utilizing this lipid in conjunction with standard biophysical techniques to gain valuable insights into the dynamic nature of lipid bilayers. Careful experimental design and data analysis will enable researchers to effectively probe the influence of various factors on membrane fluidity, contributing to a deeper understanding of cellular processes and aiding in the development of novel drug delivery systems.

References

Application Notes and Protocols for 1-Stearoyl-2-Linoleoyl-PG in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (SLPG), also known as 18:0/18:2 PG, in drug delivery research. SLPG is an anionic phospholipid that can be incorporated into lipid-based drug delivery systems, such as liposomes, to modulate their physicochemical properties and enhance therapeutic efficacy.

Application Notes

Introduction to 1-Stearoyl-2-Linoleoyl-PG (SLPG)

1-Stearoyl-2-linoleoyl-PG is a glycerophospholipid with a stearic acid (18:0) chain at the sn-1 position and a linoleic acid (18:2) chain at the sn-2 position of the glycerol backbone. The presence of both a saturated and a polyunsaturated fatty acid chain gives SLPG unique properties that are beneficial in drug delivery applications. The phosphate group is esterified to a glycerol headgroup, conferring a net negative charge at physiological pH.

Anionic phospholipids like SLPG are naturally found in cellular membranes, which contributes to their biocompatibility and low toxicity.[1] In drug delivery systems, the negative charge can influence formulation stability, drug encapsulation, and interaction with biological systems.

Key Applications in Drug Delivery

The primary application of SLPG in drug delivery is as a component of liposomal formulations. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[2] The inclusion of SLPG in a liposome formulation can offer several advantages:

  • Enhanced Stability: The negative surface charge imparted by SLPG can increase the electrostatic repulsion between liposomes, preventing aggregation and improving colloidal stability.

  • Modulation of Drug Release: The acyl chain composition of SLPG can influence the fluidity and permeability of the liposome bilayer, thereby affecting the release rate of the encapsulated drug.

  • Biocompatibility: As a naturally occurring lipid class, phosphatidylglycerols are generally well-tolerated and exhibit low immunogenicity.[1]

  • Approved Use: Notably, 1-stearoyl-2-linoleoyl-PG is a component of the FDA-approved liposomal drug formulation, Visudyne® (verteporfin for injection). This formulation is used in photodynamic therapy for age-related macular degeneration. The inclusion of SLPG in this commercial product underscores its utility and regulatory acceptance in a clinical setting.

Physicochemical Properties and Their Impact

The unique structure of SLPG, with its saturated stearoyl and unsaturated linoleoyl chains, influences the packing of lipids in the bilayer. This can affect the phase transition temperature and fluidity of the liposome membrane, which are critical parameters for drug retention and release. While specific studies detailing the systematic variation of SLPG concentration on liposome properties are limited, the principles of lipid bilayer biophysics suggest that the kinked structure of the linoleoyl chain would increase membrane fluidity compared to a fully saturated phosphatidylglycerol.

Quantitative Data Summary

Table 1: Influence of Anionic Phospholipid Content on Liposome Physicochemical Properties (Illustrative)

Formulation (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
DPPC:Cholesterol (80:20)120 ± 50.15-5 ± 245 ± 5
DPPC:Cholesterol:DPPG (70:20:10)115 ± 60.12-35 ± 455 ± 6
DPPC:Cholesterol:DPPG (60:20:20)110 ± 50.11-50 ± 565 ± 5

Data are illustrative and based on typical results for liposomes containing the anionic phospholipid DPPG (1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol). DPPC = 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Cholesterol; DPPG = 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol). It is anticipated that SLPG would yield similar trends.

Table 2: In Vitro Drug Release Profile (Illustrative)

Time (hours)Cumulative Release (%) - Formulation without Anionic LipidCumulative Release (%) - Formulation with Anionic Lipid
115 ± 210 ± 1.5
435 ± 325 ± 2
855 ± 440 ± 3
1270 ± 555 ± 4
2485 ± 670 ± 5

Data are illustrative for a model hydrophilic drug. The presence of an anionic phospholipid can enhance membrane stability and reduce drug leakage.

Experimental Protocols

Protocol 1: Preparation of SLPG-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes of a defined size containing SLPG.[3][4]

Materials:

  • 1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (SLPG)

  • A neutral phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Drug to be encapsulated

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

  • Vortex mixer

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of DSPC, cholesterol, and SLPG in a chloroform/methanol mixture (typically 2:1 or 3:1 v/v) in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it with the lipids. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC-containing formulations). d. Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. e. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the hydration buffer (e.g., PBS) to the flask. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer. b. Hydrate the lipid film by rotating the flask in the water bath (above the phase transition temperature) for 30-60 minutes. This will form multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to a gas-tight syringe. c. Pass the suspension through the extruder a specified number of times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Purification: a. To remove the unencapsulated drug, the liposome suspension can be purified by dialysis, size exclusion chromatography, or centrifugation.

G cluster_prep Liposome Preparation dissolve Dissolve Lipids and Drug in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer (+ Drug) to form MLVs film->hydrate extrude Extrude to form SUVs (e.g., 100 nm membrane) hydrate->extrude purify Purify to Remove Unencapsulated Drug extrude->purify

Experimental workflow for liposome preparation.

Protocol 2: Characterization of SLPG-Containing Liposomes

1. Particle Size and Polydispersity Index (PDI) Analysis

  • Technique: Dynamic Light Scattering (DLS).[5][6]

  • Procedure:

    • Dilute the liposome suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., temperature, dispersant viscosity, and refractive index).

    • Perform the measurement to obtain the Z-average mean hydrodynamic diameter and the PDI. The PDI is a measure of the width of the particle size distribution.

2. Zeta Potential Analysis

  • Technique: Laser Doppler Velocimetry.[7]

  • Procedure:

    • Dilute the liposome suspension in an appropriate low-conductivity buffer (e.g., 10 mM NaCl) to reduce the effects of electrode polarization.

    • Load the diluted sample into a folded capillary cell, ensuring no air bubbles are present.

    • Place the cell into the instrument.

    • Perform the measurement to determine the electrophoretic mobility, which is then converted to the zeta potential. A more negative zeta potential indicates greater electrostatic stabilization.

3. Encapsulation Efficiency (%EE) Determination

  • Principle: To quantify the amount of drug encapsulated within the liposomes relative to the total amount of drug used.[8][]

  • Procedure:

    • Separate Free Drug: Separate the unencapsulated (free) drug from the liposomes using a suitable method such as:

      • Centrifugation: Pellet the liposomes, and the free drug will remain in the supernatant.

      • Size Exclusion Chromatography (SEC): Use a column (e.g., Sephadex G-50) to separate the larger liposomes from the smaller free drug molecules.

      • Dialysis: Place the liposome suspension in a dialysis bag with a molecular weight cut-off that allows the free drug to diffuse out into a larger volume of buffer.

    • Quantify Drug: a. Measure the concentration of the free drug in the supernatant/eluate/dialysate using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC, fluorescence spectroscopy). b. Lyse a known volume of the unpurified liposome suspension with a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug and measure the total drug concentration.

    • Calculate %EE: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

G cluster_char Liposome Characterization liposome Liposome Suspension dls Dynamic Light Scattering (DLS) liposome->dls Size, PDI zeta Zeta Potential Analysis liposome->zeta Surface Charge ee Encapsulation Efficiency liposome->ee %EE release In Vitro Drug Release liposome->release Release Profile

Characterization workflow for liposomes.

Protocol 3: In Vitro Drug Release Study
  • Technique: Dialysis Method.[10][11]

  • Procedure:

    • Place a known volume of the purified drug-loaded liposome suspension into a dialysis bag with an appropriate molecular weight cut-off.

    • Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at 37°C) with constant stirring. The volume of the release medium should be sufficient to ensure sink conditions.

    • At predetermined time points, withdraw aliquots of the release medium and replace with an equal volume of fresh, pre-warmed medium.

    • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

    • Calculate the cumulative percentage of drug released over time.

Logical Relationships and Considerations

The inclusion of SLPG in a liposomal formulation introduces a key variable that can be optimized to achieve desired drug delivery characteristics. The logical relationship between the formulation components and the resulting properties is outlined below.

G cluster_inputs Formulation Inputs cluster_outputs Liposome Properties slpg SLPG Concentration zeta_potential Zeta Potential (Surface Charge) slpg->zeta_potential ee Encapsulation Efficiency slpg->ee lipid_ratio Neutral Lipid:Cholesterol Ratio size_pdi Particle Size & PDI lipid_ratio->size_pdi release Drug Release Rate lipid_ratio->release drug Drug Properties (Hydrophilicity, Charge) drug->ee stability Colloidal Stability zeta_potential->stability

Relationship between formulation inputs and liposome properties.

Key Considerations:

  • Molar Ratio: The molar ratio of SLPG to other lipids will directly impact the surface charge density and, consequently, the stability and in vivo fate of the liposomes.

  • Drug-Lipid Interactions: The charge of the drug molecule can influence its interaction with the anionic headgroup of SLPG, potentially affecting encapsulation efficiency.

  • pH of the Medium: The charge of SLPG is pH-dependent. It is important to consider the pH of the formulation buffer and the physiological environment.

By systematically applying these protocols and considering the interplay between formulation components, researchers can effectively utilize 1-stearoyl-2-linoleoyl-PG to develop optimized lipid-based drug delivery systems.

References

Application Notes & Protocols for the Analysis of 18:0-18:2 Phosphatidylglycerol (PG) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphatidylglycerol (PG) is a crucial glycerophospholipid that serves as a key component of cellular membranes and as a precursor for cardiolipin, a phospholipid vital for mitochondrial function. The specific molecular species 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphate (18:0-18:2 PG) is of significant interest in lipidomics research due to the roles of its constituent fatty acids—stearic acid (18:0) and linoleic acid (18:2)—in cellular signaling, membrane fluidity, and metabolism. Accurate quantification of 18:0-18:2 PG in biological matrices such as plasma, tissues, and cells is essential for understanding its physiological and pathological roles.

This document provides detailed methodologies for the extraction, separation, and quantification of 18:0-18:2 PG. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of the intact lipid and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of its constituent fatty acids after derivatization.

Quantitative Data Summary

The concentration and composition of phospholipids, including PG, vary significantly across different tissues and organisms. While comprehensive quantitative data for 18:0-18:2 PG is not always available, existing literature provides insights into its presence and relative abundance.

Biological SampleMethodFindingReference
Madhuca ellitica SeedsHPLC-HRMS18:0/18:2 PG was identified as one of the molecular species of phosphatidylglycerol.[1]
Chinese Hamster Ovary (CHO) CellsESI-MS/MSA minor amount of PI-(18:0,18:2) was detected, indicating the presence of these acyl chains in phospholipids.[2][3]
Rat BrainHPLC-MSPG species containing linoleic acid (18:2) are negligible in the brain compared to other organs.[4]
Human PlasmaUPLC-IM-HRMSMethod developed is capable of separating PG 18:0/18:2 from its isomers.[5]

Experimental Workflows & Methodologies

The analysis of 18:0-18:2 PG involves several key stages: lipid extraction from the biological matrix, separation of the target analyte from a complex mixture, and finally, detection and quantification. Two primary workflows are presented: a direct approach using LC-MS/MS to analyze the intact molecule and an indirect approach using GC-MS to analyze its fatty acid components.

G cluster_logic Logic of Analytical Approaches Analyte 18:0-18:2 PG (in Lipid Extract) LCMS LC-MS/MS Analysis Analyte->LCMS Direct Derivatization Hydrolysis & Derivatization to FAMEs Analyte->Derivatization Indirect Result_LCMS Result: Quantification of intact PG(18:0/18:2) LCMS->Result_LCMS GCMS GC-MS Analysis Result_GCMS Result: Quantification of 18:0 and 18:2 fatty acids GCMS->Result_GCMS Derivatization->GCMS

References

Application Notes and Protocols for Studying Lipid-Protein Interactions Using PG(18:0/18:2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), hereafter referred to as PG(18:0/18:2), in the investigation of lipid-protein interactions. This anionic phospholipid, with its saturated 18:0 stearoyl chain and polyunsaturated 18:2 linoleoyl chain, offers a unique biophysical platform to mimic cellular membranes and dissect the intricacies of protein recruitment, activation, and function at the lipid bilayer interface.

Introduction to PG(18:0/18:2) in Lipid-Protein Interaction Studies

PG(18:0/18:2) is a physiologically relevant phosphatidylglycerol species found in various biological membranes, from bacteria to plants and animals, albeit often as a minor component.[1][2] Its significance in research stems from its ability to form flexible and anionic lipid bilayers, which are crucial for studying electrostatic and hydrophobic interactions with proteins.[3] The presence of an unsaturated fatty acid chain introduces greater molecular mobility and reduces the rigidity of the gel phase, creating a more fluid membrane environment that is conducive to protein binding and conformational changes.[3]

The anionic nature of the phosphoglycerol headgroup plays a critical role in mediating interactions with positively charged domains on proteins, facilitating recruitment to the membrane surface. This makes PG(18:0/18:2) an invaluable tool for studying a wide range of biological processes, including:

  • Signal Transduction: Investigating the recruitment and activation of signaling proteins with domains that recognize anionic lipids.

  • Membrane Trafficking: Understanding how proteins involved in vesicle formation and fusion interact with specific lipid environments.

  • Bacterial Pathogenesis: Studying the interaction of bacterial proteins with host cell membranes and the role of PG in bacterial membrane integrity and stress response.[4]

  • Photosynthesis: Elucidating the role of PG in the structure and function of photosynthetic protein complexes.[5][6]

Key Applications and Quantitative Data

The versatility of PG(18:0/18:2) allows for its use in a variety of in vitro and in situ assays to characterize lipid-protein interactions. Below is a summary of key applications and the types of quantitative data that can be obtained.

ApplicationExperimental TechniqueKey Quantitative ParametersReference Protein Example(s)
Determination of Binding Specificity Liposome Binding Assay / Lipid Overlay AssayRelative binding affinity (qualitative)StarD10, Arabidopsis Sphingosine Kinases (SPHK1/2)[7]
Quantification of Binding Affinity Surface Plasmon Resonance (SPR)Dissociation Constant (Kd), Association Rate Constant (ka), Dissociation Rate Constant (kd)Fatty Acid-Binding Protein 5 (FABP5)
Identification of Interacting Partners Mass Spectrometry (Affinity Purification-MS)Protein/Lipid Identification, StoichiometryVarious membrane proteins
Studying in situ Interactions Photo-cross-linking with PG(18:0/18:2) analogsIdentification of direct binding partners in a native environmentBcl-2 family proteins
Functional Modulation of Proteins In vitro Kinase Assays / Enzyme Activity AssaysFold activation/inhibition, Km, VmaxPINOID (PID) kinase

Table 1: Summary of Applications and Quantitative Data for PG(18:0/18:2) in Lipid-Protein Interaction Studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific protein and experimental setup.

Protocol 1: Preparation of PG(18:0/18:2)-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method, a common technique for creating model membranes.

Materials:

  • PG(18:0/18:2) and other desired lipids (e.g., Phosphatidylcholine (PC) like 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)) in chloroform

  • Chloroform and methanol

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Hydration buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • In a clean round-bottom flask, mix the desired lipids in chloroform to achieve the target molar ratio (e.g., 80% POPC, 20% PG(18:0/18:2)).

    • Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask. The volume depends on the desired final lipid concentration (typically 1-5 mg/mL).

    • Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipid with the highest Tm for at least 1 hour. This process forms multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder at least 11 times. This process generates LUVs with a defined size distribution.

    • The resulting liposome suspension should appear translucent.

  • Storage:

    • Store the liposomes at 4°C and use them within a few days for optimal results. For longer storage, consider adding a cryoprotectant and storing at -80°C, although stability should be verified.

Protocol 2: Liposome-Protein Binding Assay (Co-sedimentation Assay)

This protocol is used to qualitatively or semi-quantitatively assess the binding of a protein to PG(18:0/18:2)-containing liposomes.

Materials:

  • PG(18:0/18:2)-containing liposomes (prepared as in Protocol 1)

  • Control liposomes (e.g., 100% PC)

  • Purified protein of interest

  • Binding buffer (e.g., 25 mM HEPES, 100 mM KCl, 1 mM DTT, pH 7.4)

  • Ultracentrifuge with appropriate rotor

  • SDS-PAGE gels and Western blotting reagents

  • Antibody against the protein of interest or a tag

Procedure:

  • Incubation:

    • In separate microcentrifuge tubes, mix a fixed amount of your purified protein with an increasing concentration of PG(18:0/18:2)-containing liposomes.

    • As a negative control, incubate the protein with liposomes lacking PG(18:0/18:2).

    • Incubate the mixtures at room temperature for 30-60 minutes with gentle agitation.

  • Co-sedimentation:

    • Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).

    • Carefully collect the supernatant, which contains the unbound protein.

    • Gently wash the pellet with binding buffer and centrifuge again to remove any non-specifically associated protein.

  • Analysis:

    • Resuspend the final pellet (liposome-bound protein) in SDS-PAGE sample buffer.

    • Analyze both the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting.

    • An increase in the amount of protein in the pellet fraction with increasing concentrations of PG(18:0/18:2) indicates a specific interaction.

Protocol 3: Quantitative Analysis of Lipid-Protein Interaction using Surface Plasmon Resonance (SPR)

SPR allows for the real-time, label-free quantification of binding kinetics and affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip (for liposome capture)

  • PG(18:0/18:2)-containing liposomes

  • Purified protein of interest

  • Running buffer (e.g., HBS-N buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Regeneration solution (e.g., 20 mM NaOH)

Procedure:

  • Liposome Immobilization:

    • Equilibrate the L1 sensor chip with running buffer.

    • Inject the PG(18:0/18:2)-containing liposomes over the sensor surface. The liposomes will spontaneously fuse and form a lipid bilayer on the chip.

    • Inject a solution of NaOH to remove any loosely bound or stacked vesicles, resulting in a stable lipid monolayer.

  • Binding Analysis:

    • Inject a series of increasing concentrations of the purified protein over the immobilized lipid surface.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

    • Between each protein injection, regenerate the surface with a brief pulse of regeneration solution to remove the bound protein.

  • Data Analysis:

    • Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) using the instrument's software.

    • This analysis will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Signaling Pathways and Logical Relationships

The interaction of proteins with PG(18:0/18:2) is a key event in several signaling pathways. The following diagrams illustrate some of these relationships.

Signaling_Pathway_Recruitment cluster_cytosol Cytosol PG PG(18:0/18:2) Receptor Receptor Effector Effector Protein (e.g., Kinase) Effector->PG 2. Recruitment to PG Downstream Downstream Signaling Effector->Downstream 3. Activation Signal External Signal Signal->Receptor 1. Activation Bacterial_Membrane_Adaptation cluster_pathway Phosphatidylglycerol Biosynthesis cluster_modification Membrane Modification PA Phosphatidic Acid CDP_DAG CDP-Diacylglycerol PA->CDP_DAG cdsA PGP PG-Phosphate CDP_DAG->PGP pgsA PG PG(18:0/18:2) PGP->PG pgpA/B/C MprF MprF (Aminoacyl-PG Synthase) PG->MprF Substrate Stress Environmental Stress (e.g., low pH, CAMPs) Stress->MprF Induces Aminoacyl_PG Aminoacyl-PG MprF->Aminoacyl_PG Produces Membrane_Charge Reduced Negative Membrane Charge Aminoacyl_PG->Membrane_Charge Leads to Experimental_Workflow Start Hypothesize Protein-PG(18:0/18:2) Interaction Liposome_Prep Prepare PG(18:0/18:2) and Control Liposomes Start->Liposome_Prep Binding_Assay Qualitative Binding Assay (e.g., Co-sedimentation) Liposome_Prep->Binding_Assay SPR Quantitative Binding Analysis (SPR) Binding_Assay->SPR If binding is observed MS Identify Interacting Partners (MS) Binding_Assay->MS For complex mixtures Functional_Assay Functional Assay (e.g., Kinase Activity) SPR->Functional_Assay Determine Kd MS->Functional_Assay Identify partners Conclusion Characterize Interaction and Biological Significance Functional_Assay->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Solubility of 18:0-18:2 PG Sodium Salt in Chloroform

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 18:0-18:2 PG sodium salt (1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt) in chloroform. This document provides troubleshooting advice, experimental protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Is this compound salt expected to be soluble in pure chloroform?

A1: While many phospholipids are soluble in chloroform, long-chain, saturated, or acidic lipids can be challenging to dissolve in pure chloroform[1]. The combination of a saturated fatty acid (18:0, stearic acid) and an unsaturated fatty acid (18:2, linoleic acid) in the same molecule, along with the charged sodium salt headgroup, can lead to complex solubility behavior. Generally, pure chloroform may not be the optimal solvent.

Q2: I'm observing a cloudy suspension or precipitate when trying to dissolve this compound salt in chloroform. What should I do?

A2: This is a common issue. A cloudy appearance indicates incomplete dissolution. You can try several troubleshooting steps, including the addition of co-solvents, gentle heating, and sonication. A detailed troubleshooting workflow is provided below.

Q3: Can I use a different solvent system?

A3: Yes. In fact, for many phospholipids, a mixed solvent system is recommended. A common and effective approach is to use a mixture of chloroform and methanol[2][3]. The addition of a small amount of deionized water can also aid in the solubilization of acidic lipids[1].

Q4: How should I store the this compound salt solution in chloroform?

A4: Phospholipid solutions in organic solvents should be stored in glass containers, preferably under an inert atmosphere (argon or nitrogen), at -20°C ± 4°C. Storing organic solutions below -30°C is generally not recommended unless they are in a sealed glass ampoule to prevent solvent freezing and potential precipitation of the lipid[1].

Q5: Will the addition of methanol or water to my chloroform solvent affect my downstream applications?

A5: It is crucial to consider the compatibility of the solvent system with your subsequent experimental steps. For instance, if you are preparing a lipid film for liposome hydration, the solvent will be evaporated, so the presence of small amounts of methanol and water is generally acceptable. However, for other applications like chromatography, the solvent composition is critical and must be carefully controlled.

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound salt in chloroform, follow these steps:

Initial Dissolution Attempt
  • Start with Chloroform: Add the desired volume of chloroform to your weighed lipid.

  • Vortex: Mix thoroughly using a vortex mixer for 1-2 minutes.

  • Observe: Check for complete dissolution. If the solution is not clear, proceed to the troubleshooting steps.

Troubleshooting Steps

If the lipid does not dissolve in pure chloroform, a systematic approach can help achieve a clear solution.

Quantitative Data Summary

LipidAcyl ChainsSolvent SystemSolubilityReference
1,2-distearoyl-sn-glycero-3-phosphoglycerol, sodium salt (DSPG)18:0/18:0Chloroform:Methanol (5:1)Soluble[2]
1,2-dioctadecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)18:0/18:0Chloroform:Methanol:Water (65:25:4)Soluble at 5 mg/mL[4]
1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine (sodium salt)18:0/18:2ChloroformAvailable as a 10 mg/mL solution
Acidic Lipids (general)Long-chain, saturatedChloroform with 2% Methanol and 0.5-1% Deionized WaterRecommended for solubilization[1]

Experimental Protocols

Protocol 1: Solubilization of this compound Salt using a Co-solvent Method

This protocol is adapted from recommendations for dissolving acidic lipids that are difficult to solubilize in pure chloroform[1].

Materials:

  • This compound salt

  • Chloroform (high purity, e.g., HPLC grade)

  • Methanol (high purity, e.g., HPLC grade)

  • Deionized or distilled water

  • Glass vial with a PTFE-lined cap

  • Vortex mixer

  • Water bath sonicator

  • Warming device (e.g., water bath or heating block)

Procedure:

  • Weigh the desired amount of this compound salt into a clean, dry glass vial.

  • Add the primary solvent, chloroform, to the vial.

  • Vortex the mixture for 1-2 minutes. Observe the solution for any undissolved particles or cloudiness.

  • If the lipid is not fully dissolved, add methanol to a final concentration of 2% (v/v). For example, to 1 mL of chloroform, add 20 µL of methanol.

  • Vortex the mixture again for 1-2 minutes.

  • If the solution is still not clear, add deionized or distilled water to a final concentration of 0.5-1% (v/v). For example, to the 1.02 mL of chloroform/methanol mixture, add 5-10 µL of water.

  • Vortex thoroughly.

  • If necessary, gently warm the solution to a temperature not exceeding 40-50°C. Caution: Chloroform is volatile and has a low boiling point (61.2°C). Ensure the vial is tightly capped and heating is gentle and controlled.

  • As a final step, place the vial in a water bath sonicator for 5-10 minutes[5].

  • Allow the solution to cool to room temperature and inspect for clarity. A clear solution indicates complete dissolution.

Visual Workflow

The following diagram illustrates the logical workflow for troubleshooting solubility issues with this compound salt in chloroform.

G cluster_0 Troubleshooting Workflow for this compound Salt Solubility start Start: Weigh this compound Salt add_chloroform Add Chloroform and Vortex start->add_chloroform check_solubility1 Is the solution clear? add_chloroform->check_solubility1 add_methanol Add 2% Methanol (v/v) and Vortex check_solubility1->add_methanol No success Success: Solution Ready for Use check_solubility1->success Yes check_solubility2 Is the solution clear? add_methanol->check_solubility2 add_water Add 0.5-1% Water (v/v) and Vortex check_solubility2->add_water No check_solubility2->success Yes check_solubility3 Is the solution clear? add_water->check_solubility3 warm Gently Warm (e.g., 37°C) and Vortex check_solubility3->warm No check_solubility3->success Yes check_solubility4 Is the solution clear? warm->check_solubility4 sonicate Sonicate for 5-10 minutes check_solubility4->sonicate No check_solubility4->success Yes check_solubility5 Is the solution clear? sonicate->check_solubility5 check_solubility5->success Yes fail Consult further, consider alternative solvent systems check_solubility5->fail No

Caption: Troubleshooting workflow for dissolving this compound salt.

References

Technical Support Center: Prevention of 1-Stearoyl-2-Linoleoyl-PG Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (SLPG), maintaining its chemical integrity during storage is paramount for experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to SLPG degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-stearoyl-2-linoleoyl-PG (SLPG)?

A1: SLPG is susceptible to two primary degradation pathways:

  • Oxidative Degradation: The linoleoyl acyl chain at the sn-2 position contains two double bonds, making it highly prone to oxidation. This process is initiated by factors such as exposure to oxygen, light, and trace metal ions, leading to the formation of lipid hydroperoxides. These hydroperoxides can further decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids, which can alter the structure and function of the lipid.

  • Hydrolytic Degradation: The ester bonds linking the stearoyl and linoleoyl fatty acids to the glycerol backbone, as well as the phosphodiester bond of the headgroup, can undergo hydrolysis. This results in the formation of lysophospholipids (1-stearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) or 2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) and free fatty acids (stearic acid and linoleic acid). Hydrolysis is accelerated by extremes in pH (both acidic and basic conditions) and elevated temperatures. Enzymatic degradation by phospholipases, if present, can also significantly contribute to hydrolysis.

Q2: What are the recommended storage conditions for SLPG?

A2: To minimize degradation, SLPG should be stored under the following conditions:

  • Temperature: For long-term storage, it is recommended to store SLPG at -20°C or lower. This significantly slows down both oxidative and hydrolytic degradation rates. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but freezing is preferred.

  • Atmosphere: Store SLPG under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Light: Protect the lipid from light by storing it in an amber vial or by wrapping the container in aluminum foil.

  • Form: SLPG is often supplied as a powder or in an organic solvent. If in a solvent, ensure it is a high-purity, peroxide-free solvent. If supplied as a powder, it should be kept tightly sealed to prevent moisture absorption, which can accelerate hydrolysis.

Q3: Can I use antioxidants to prevent the degradation of SLPG?

A3: Yes, incorporating antioxidants is a highly effective strategy to prevent the oxidative degradation of the linoleoyl chain.

  • Lipophilic Antioxidants: α-Tocopherol (Vitamin E) is a common choice as it integrates into the lipid bilayer and can effectively scavenge lipid peroxyl radicals.

  • Hydrophilic Antioxidants: Ascorbic acid (Vitamin C) can be used to regenerate α-tocopherol from its radical form, providing a synergistic antioxidant effect.

  • Synthetic Antioxidants: Butylated hydroxytoluene (BHT) is another effective synthetic antioxidant that can be used.

The choice and concentration of the antioxidant should be optimized for your specific application.

Troubleshooting Guides

Issue 1: Suspected Oxidation of SLPG

Symptoms:

  • Discoloration of the lipid (yellowing).

  • Presence of off-odors.

  • Inconsistent experimental results, such as changes in membrane fluidity or altered biological activity.

  • Appearance of unexpected peaks in analytical chromatography (HPLC, TLC).

Troubleshooting Steps:

  • Assess Storage Conditions:

    • Verify that the SLPG has been stored at or below -20°C.

    • Confirm that the container was sealed under an inert atmosphere.

    • Ensure the product was protected from light.

  • Analytical Confirmation:

    • Peroxide Value (PV) Determination: This method quantifies the initial products of lipid oxidation (hydroperoxides). A significant increase in the peroxide value indicates oxidation.

    • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay detects malondialdehyde (MDA), a secondary product of lipid oxidation. An elevated TBARS value suggests advanced oxidation.

    • Chromatographic Analysis (HPLC/MS, GC/MS): These techniques can identify specific oxidation products.

  • Preventative Measures for Future Experiments:

    • Incorporate Antioxidants: Add an antioxidant such as α-tocopherol or BHT to your SLPG formulation.

    • Use High-Purity Solvents: Ensure all solvents used for dissolving and handling SLPG are of high purity and free of peroxides.

    • Minimize Oxygen Exposure: Handle the lipid under an inert gas stream whenever possible.

Issue 2: Suspected Hydrolysis of SLPG

Symptoms:

  • Changes in the pH of the formulation.

  • Formation of precipitates (free fatty acids at low pH).

  • Alterations in the physical properties of liposomes (e.g., size, lamellarity).

  • Detection of lysophospholipids or free fatty acids by TLC or HPLC.

Troubleshooting Steps:

  • Evaluate Formulation and Storage pH:

    • Measure the pH of your sample. Extremes in pH can catalyze hydrolysis. The headgroup of phosphatidylglycerol has a pKa around 2.9, meaning it will be negatively charged at neutral pH.[1]

    • Buffer your formulation to a pH range where the ester and phosphodiester bonds are most stable (typically around pH 6.5-7.5).

  • Analytical Confirmation:

    • Thin-Layer Chromatography (TLC): TLC can effectively separate SLPG from its hydrolysis products, lysophosphatidylglycerol and free fatty acids.

    • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative analysis of the extent of hydrolysis.

  • Preventative Measures for Future Experiments:

    • Control pH: Use a suitable buffer system to maintain a stable pH.

    • Avoid High Temperatures: Prepare and store formulations at the lowest practical temperature.

    • Enzyme Inhibition: If enzymatic degradation is suspected (e.g., from biological samples), consider adding appropriate enzyme inhibitors.

Data Presentation

Table 1: Recommended Storage Conditions for SLPG

ParameterRecommended ConditionRationale
Temperature -20°C or belowReduces rates of both oxidation and hydrolysis.
Atmosphere Inert Gas (Argon, Nitrogen)Minimizes exposure to oxygen, preventing oxidation.
Light Protected from light (Amber vial)Prevents photo-oxidation.
Moisture Tightly sealed containerPrevents water absorption, which can lead to hydrolysis.

Table 2: Common Antioxidants for SLPG Stabilization

AntioxidantTypeTypical Concentration (mol% of total lipid)Mechanism of Action
α-Tocopherol Lipophilic0.1 - 1.0Chain-breaking antioxidant, scavenges peroxyl radicals.
Ascorbic Acid Hydrophilic0.1 - 1.0Regenerates α-tocopherol, scavenges aqueous radicals.
Butylated Hydroxytoluene (BHT) Lipophilic0.01 - 0.1Synthetic chain-breaking antioxidant.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Detection of SLPG Hydrolysis

Objective: To qualitatively assess the presence of hydrolysis products (lysophosphatidylglycerol and free fatty acids) in an SLPG sample.

Materials:

  • Silica gel 60 TLC plates

  • Developing chamber

  • Solvent system: Chloroform : Methanol : Water (65:25:4, v/v/v)[2]

  • Visualization reagent: Iodine vapor or a phosphorus-specific spray (e.g., molybdenum blue)

  • SLPG sample and standards (SLPG, 1-stearoyl-lysophosphatidylglycerol, linoleic acid)

Procedure:

  • Activate the TLC plate by heating at 110°C for 10-15 minutes. Let it cool.

  • Spot the SLPG sample and standards onto the baseline of the TLC plate.

  • Place the plate in the developing chamber pre-saturated with the solvent system.

  • Allow the solvent to migrate up the plate until it is about 1 cm from the top.

  • Remove the plate and dry it completely.

  • Visualize the spots by placing the plate in a chamber with iodine crystals or by spraying with a phosphorus-specific reagent and heating.

  • Compare the Rf values of the spots in the sample lane to those of the standards. The presence of spots corresponding to lysophosphatidylglycerol and free fatty acids indicates hydrolysis.

Protocol 2: Peroxide Value (PV) Determination for Assessment of Oxidation

Objective: To quantify the concentration of hydroperoxides in an SLPG sample as an indicator of initial oxidation.

Materials:

  • SLPG sample

  • Acetic acid-chloroform solvent (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • Standardized sodium thiosulfate solution (0.01 N)

  • Starch indicator solution (1%)

Procedure:

  • Accurately weigh approximately 1-5 g of the SLPG sample into a flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve.

  • Add 0.5 mL of saturated KI solution, swirl for exactly one minute.

  • Add 30 mL of deionized water and shake vigorously.

  • Add 1 mL of starch indicator solution (the solution should turn blue-black).

  • Titrate with the standardized sodium thiosulfate solution until the blue color disappears.

  • Perform a blank titration without the lipid sample.

  • Calculate the peroxide value (in meq/kg) using the following formula: PV = ((S - B) * N * 1000) / W Where:

    • S = volume (mL) of titrant for the sample

    • B = volume (mL) of titrant for the blank

    • N = normality of the sodium thiosulfate solution

    • W = weight (g) of the sample

Mandatory Visualizations

DegradationPathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis SLPG 1-Stearoyl-2-Linoleoyl-PG (SLPG) Hydroperoxides Lipid Hydroperoxides SLPG->Hydroperoxides forms LysoPG Lysophosphatidylglycerol SLPG->LysoPG FFA Free Fatty Acids (Stearic, Linoleic) SLPG->FFA Initiators Oxygen, Light, Metal Ions Initiators->SLPG initiates SecondaryProducts Aldehydes, Ketones, Short-chain acids Hydroperoxides->SecondaryProducts decomposes to Catalysts Acid, Base, Heat, Enzymes Catalysts->SLPG catalyzes

Caption: Degradation pathways of 1-stearoyl-2-linoleoyl-PG (SLPG).

TroubleshootingWorkflow start Suspected SLPG Degradation check_symptoms Identify Symptoms: - Discoloration/Odor - Inconsistent Results - Unexpected Analytical Peaks start->check_symptoms is_oxidation Oxidation Suspected? check_symptoms->is_oxidation is_hydrolysis Hydrolysis Suspected? check_symptoms->is_hydrolysis is_oxidation->is_hydrolysis No oxidation_analysis Perform Oxidation Analysis: - Peroxide Value - TBARS Assay - HPLC/MS or GC/MS is_oxidation->oxidation_analysis Yes hydrolysis_analysis Perform Hydrolysis Analysis: - TLC - HPLC is_hydrolysis->hydrolysis_analysis Yes end Stable SLPG is_hydrolysis->end No oxidation_prevention Implement Preventative Measures: - Add Antioxidants - Use Peroxide-Free Solvents - Minimize O2 Exposure oxidation_analysis->oxidation_prevention oxidation_prevention->end hydrolysis_prevention Implement Preventative Measures: - Control pH with Buffers - Avoid High Temperatures - Use Enzyme Inhibitors hydrolysis_analysis->hydrolysis_prevention hydrolysis_prevention->end

Caption: Troubleshooting workflow for suspected SLPG degradation.

References

Technical Support Center: Optimizing LC-MS/MS for PG(18:0/18:2) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Phosphatidylglycerol (18:0/18:2), also known as PG(36:2).

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for the precursor ion of PG(18:0/18:2)?

A1: In negative ion mode, which is typically used for phosphatidylglycerol analysis, the precursor ion of PG(18:0/18:2) is the deprotonated molecule [M-H]⁻. The theoretical m/z for this ion is approximately 773.5. It is crucial to confirm this with a high-resolution mass spectrometer for accurate mass determination.

Q2: Which ionization mode is best for detecting PG(18:0/18:2)?

A2: Negative ion mode electrospray ionization (ESI) is generally preferred for the analysis of phosphatidylglycerols, including PG(18:0/18:2). This is because the phosphate group in the headgroup readily loses a proton, forming a stable negative ion.

Q3: What are the characteristic product ions of PG(18:0/18:2) in MS/MS?

A3: Upon collision-induced dissociation (CID) in negative ion mode, PG(18:0/18:2) will typically fragment to produce characteristic product ions corresponding to the neutral loss of the fatty acyl chains and the glycerol headgroup. Key product ions to monitor in your Multiple Reaction Monitoring (MRM) or Product Ion Scan experiments include:

  • [M-H-C18H36O2]⁻: Neutral loss of stearic acid (18:0).

  • [M-H-C18H32O2]⁻: Neutral loss of linoleic acid (18:2).

  • Carboxylate anions of the fatty acids: m/z for stearate (C18:0) and linoleate (C18:2).

  • Ions related to the glycerophosphate headgroup.

Q4: How can I improve the chromatographic separation of PG(18:0/18:2) from other lipid species?

A4: Reversed-phase liquid chromatography (RPLC) is commonly used for separating lipid species. To improve separation:

  • Column Choice: Utilize a C18 or C30 column with a particle size of less than 2 µm for better resolution.

  • Mobile Phase Gradient: Optimize the gradient elution using a mixture of aqueous and organic solvents. A common mobile phase combination is water with a modifier (e.g., ammonium acetate or formate) as mobile phase A, and a mixture of organic solvents like acetonitrile and isopropanol as mobile phase B. A shallow gradient can improve the separation of isobaric species.

  • Flow Rate: Adjust the flow rate to ensure optimal separation efficiency without excessive peak broadening.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of PG(18:0/18:2).

Issue 1: Low or No Signal for PG(18:0/18:2)

Possible Causes and Solutions:

CauseSuggested Solution
Improper Sample Preparation Ensure complete cell lysis and lipid extraction. Use a robust extraction method like the Folch or Bligh-Dyer method. Phospholipids can be lost if the extraction is not performed correctly.[1][2][3]
Inefficient Ionization Confirm the mass spectrometer is operating in negative ion mode. Optimize source parameters such as spray voltage, capillary temperature, and gas flows.[4] The addition of a small amount of a weak base, like ammonium hydroxide, to the sample prior to injection can enhance deprotonation.[3]
Incorrect MS/MS Transition Verify the precursor and product ion m/z values. Perform a product ion scan on a standard or a sample known to contain PG(18:0/18:2) to identify the most intense and specific fragment ions.
Matrix Effects The sample matrix can suppress the ionization of the target analyte. Dilute the sample or use a more effective sample cleanup method, such as solid-phase extraction (SPE), to remove interfering substances like salts and other lipids.[5][6]
Analyte Degradation Phospholipids can be susceptible to degradation. Prepare samples fresh and store them at low temperatures (-20°C or -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

CauseSuggested Solution
Column Overload Inject a smaller sample volume or dilute the sample.
Inappropriate Mobile Phase Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. The pH of the mobile phase can also affect peak shape for acidic lipids.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Secondary Interactions Interactions between the analyte and active sites on the column or in the system can cause peak tailing. The use of mobile phase additives can help to mitigate these effects.
Issue 3: High Background Noise or Interferences

Possible Causes and Solutions:

CauseSuggested Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases before use.
Carryover from Previous Injections Implement a robust needle wash protocol and inject blank samples between experimental samples to check for carryover.
Co-eluting Isobaric Species Optimize the chromatographic gradient to improve the separation of PG(18:0/18:2) from other lipids with the same nominal mass. High-resolution mass spectrometry can also help to distinguish between isobaric interferences.
Plasticizers and Other Contaminants Avoid the use of plastic containers and tubing that can leach contaminants into your samples and solvents.

Experimental Protocols

Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)
  • Homogenization: Homogenize the tissue or cell pellet in a mixture of chloroform and methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v) and induce phase separation.

  • Lipid Collection: Centrifuge the mixture to separate the layers. The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The organic extract is dried under a stream of nitrogen and the lipid residue is reconstituted in a suitable solvent (e.g., isopropanol or methanol) for LC-MS/MS analysis.

LC-MS/MS Parameter Optimization
ParameterRecommended Starting PointOptimization Strategy
LC Column C18, 1.8 µm, 2.1 x 100 mmTest different stationary phases (e.g., C30) for altered selectivity.
Mobile Phase A 95:5 Water:Methanol with 10 mM Ammonium AcetateVary the concentration and type of modifier (e.g., ammonium formate).
Mobile Phase B 60:35:5 Isopropanol:Methanol:Water with 10 mM Ammonium AcetateAdjust the solvent ratios to optimize the separation of lipid classes.
Gradient Start at 30% B, ramp to 100% B over 15 min, hold for 5 min, re-equilibrateModify the gradient slope and duration to improve resolution of target analytes.
Flow Rate 0.2-0.4 mL/minOptimize for the best balance of separation efficiency and run time.
Injection Volume 1-5 µLAdjust based on sample concentration and instrument sensitivity.
Ionization Mode Negative ESI---
Spray Voltage -3.0 to -4.5 kVOptimize for maximum signal intensity and stability.
Capillary Temp. 275-350 °CAdjust to achieve efficient desolvation without thermal degradation.
Sheath/Aux Gas 30-50 (arbitrary units)Optimize for a stable spray and maximum ion signal.
Collision Energy 20-40 eVPerform a collision energy optimization study for the specific MRM transition to maximize the product ion signal.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Tissue/Cells) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Drydown Drydown under N2 Extraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution LC Liquid Chromatography (Reversed-Phase Separation) Reconstitution->LC MS Mass Spectrometry (Negative ESI) LC->MS MSMS Tandem MS (MS/MS) (Collision-Induced Dissociation) MS->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for PG(18:0/18:2) analysis.

troubleshooting_logic Start Low or No Signal Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Optimize_Source Optimize MS Source Parameters Start->Optimize_Source Verify_MSMS Verify Precursor/ Product Ions Start->Verify_MSMS Investigate_Matrix Investigate Matrix Effects Start->Investigate_Matrix Re_extract Re-extract Samples Check_Sample_Prep->Re_extract Protocol Issue Re_inject Re-inject Samples Optimize_Source->Re_inject Parameters Improved New_Transition Define New MRM Transition Verify_MSMS->New_Transition Incorrect Ions Sample_Cleanup Implement Sample Cleanup (e.g., SPE) Investigate_Matrix->Sample_Cleanup Suppression Detected

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Troubleshooting Liposome Formation with 18:0-18:2 PG Sodium (SOPG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the formation of liposomes incorporating 1-stearoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) (18:0-18:2 PG, SOPG).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why are my SOPG-containing liposomes aggregating or showing a significant increase in particle size over time?

Possible Causes:

  • Low Surface Charge: The phosphatidylglycerol (PG) headgroup provides a negative charge to the liposome surface, which should lead to electrostatic repulsion between vesicles and prevent aggregation. However, at certain pH values or in the presence of high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺), this charge can be neutralized, leading to aggregation.

  • Lipid Oxidation: The oleoyl (18:1) and linoleoyl (18:2) chains in your lipid mixture are unsaturated and susceptible to oxidation.[1] Oxidized lipids can alter membrane properties, leading to fusion and aggregation of liposomes.

  • Inappropriate Storage Conditions: Storing liposomes at temperatures above the phase transition temperature (Tm) of the lipid mixture can increase membrane fluidity and the likelihood of vesicle fusion.[2] Exposure to light can also accelerate lipid oxidation.

Troubleshooting Solutions:

  • Optimize pH and Buffer Conditions: Ensure the pH of your hydration buffer is in a range that maintains the negative charge of the PG headgroup (typically pH 6.5-7.5). If using buffers containing divalent cations, consider reducing their concentration or using a chelating agent like EDTA.

  • Prevent Lipid Oxidation: Prepare liposomes under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[3] Consider adding a lipid-soluble antioxidant, such as α-tocopherol (Vitamin E), to your lipid mixture (typically at 0.1-1 mol%). Store the final liposome suspension in light-protected containers.

  • Control Storage Temperature: Store your liposome suspension at 4°C.[1] Avoid freezing unless you have incorporated a cryoprotectant, as freeze-thaw cycles can disrupt the liposome structure.

2. My liposome suspension has a high Polydispersity Index (PDI). What could be the reason?

Possible Causes:

  • Incomplete Hydration: The lipid film may not have been fully hydrated, leading to the formation of large, multilamellar vesicles (MLVs) of varying sizes.

  • Inefficient Size Reduction: The extrusion process may not have been performed optimally. This could be due to an insufficient number of passes through the membrane, a clogged membrane, or the extrusion temperature being below the lipid mixture's phase transition temperature (Tm).

  • Liposome Aggregation: As discussed in the previous point, aggregation can lead to a broader size distribution.

Troubleshooting Solutions:

  • Ensure Complete Hydration: After adding the aqueous buffer to the dry lipid film, ensure vigorous agitation (e.g., vortexing or bath sonication) to facilitate the formation of a homogenous suspension of MLVs. The hydration temperature should be above the Tm of the lipid with the highest melting point in your mixture.

  • Optimize the Extrusion Process:

    • Number of Passes: Pass the liposome suspension through the extruder membrane an odd number of times (e.g., 11 or 21 passes) to ensure the entire sample passes through the membrane an equal number of times.[4]

    • Extrusion Temperature: Perform the extrusion at a temperature above the Tm of your lipid mixture to ensure the lipids are in a fluid state, which facilitates vesicle rearrangement and size reduction.

    • Membrane Integrity: Ensure the polycarbonate membranes are not torn or clogged. It can be beneficial to perform a sequential extrusion, starting with a larger pore size membrane (e.g., 400 nm) before moving to the desired smaller pore size (e.g., 100 nm).[5]

3. The encapsulation efficiency of my hydrophilic drug is low. How can I improve it?

Possible Causes:

  • Passive Entrapment Inefficiency: Passive encapsulation of hydrophilic drugs during hydration can be inefficient, with a significant portion of the drug remaining in the external buffer.

  • Drug Leakage: The presence of the unsaturated oleoyl and linoleoyl chains in SOPG can increase the fluidity of the lipid bilayer, potentially leading to leakage of the encapsulated drug.[6]

  • Osmotic Mismatch: A significant difference in osmolarity between the internal and external aqueous phases can induce stress on the liposome membrane, causing leakage.

Troubleshooting Solutions:

  • Optimize Hydration Volume: Use the minimum practical volume of hydration buffer to maximize the drug concentration during vesicle formation.

  • Employ Active Loading Techniques: If your drug is an ionizable molecule, consider using active loading methods that rely on creating a pH or ion gradient across the liposome membrane. This can significantly increase encapsulation efficiency compared to passive methods.

  • Enhance Membrane Rigidity: While SOPG is a key component, you can modulate membrane fluidity by incorporating cholesterol (typically at a 30-50 mol% ratio relative to total phospholipids). Cholesterol is known to decrease the permeability of lipid bilayers to water-soluble molecules.[7]

  • Match Osmolarity: Ensure that the osmolarity of the hydration buffer containing your drug is similar to the buffer you will use for purification (e.g., dialysis or size exclusion chromatography).

Data Presentation

Table 1: Typical Quality Control Parameters for Liposome Formulations

ParameterTechniqueTypical Acceptable RangePotential Issues Indicated by Out-of-Range Values
Mean Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 200 nm (application dependent)> 200 nm may indicate aggregation or incomplete sizing.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2> 0.3 suggests a broad size distribution, potential aggregation.
Zeta Potential Electrophoretic Light Scattering (ELS)< -30 mVValues closer to zero indicate low surface charge and higher risk of aggregation.
Encapsulation Efficiency (%) Varies (e.g., UV-Vis, HPLC)> 50% (application dependent)Low efficiency may require optimization of loading method.

Table 2: Suggested Starting Parameters for Extrusion of SOPG-Containing Liposomes

ParameterSuggested ValueRationale
Extrusion Temperature 5-10°C above the highest Tm of the lipid componentsEnsures lipids are in a fluid phase for efficient size reduction.
Membrane Pore Size 100 nm or 200 nmA common starting point for achieving a uniform size distribution for many applications.
Number of Extrusion Passes 11 to 21 (odd number)Ensures a homogenous population of unilamellar vesicles.
Pressure 100 - 500 psi (dependent on extruder type)Sufficient pressure is needed to force the liposomes through the membrane pores.

Experimental Protocols

Detailed Methodology for Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes a general method for preparing unilamellar liposomes containing 18:0-18:2 PG sodium. The specific lipid composition and drug to be encapsulated should be adapted to your experimental needs.

Materials:

  • 1-Stearoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) (SOPG)

  • Other lipids as required by the formulation (e.g., a neutral phosphatidylcholine like SOPC, and cholesterol)

  • Chloroform and/or methanol (HPLC grade)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Drug to be encapsulated (if applicable)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Preparation: a. Weigh the desired amounts of SOPG and other lipids and dissolve them in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform:methanol) in a round-bottom flask.[8] b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation without degrading the lipids (e.g., 30-40°C). d. Rotate the flask and gradually reduce the pressure to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask. e. Continue to apply a high vacuum for at least 1-2 hours (or overnight) to ensure the complete removal of any residual organic solvent.[5]

  • Hydration of the Lipid Film: a. Warm the hydration buffer (containing the hydrophilic drug, if applicable) to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm in your mixture. b. Add the warm hydration buffer to the flask containing the dry lipid film. c. Agitate the flask vigorously (e.g., by vortexing or using a bath sonicator) for an extended period (e.g., 30-60 minutes) at a temperature above the Tm. This will cause the lipid film to swell and detach from the flask wall, forming multilamellar vesicles (MLVs). The suspension should appear milky.

  • Vesicle Sizing by Extrusion: a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Pre-heat the extruder to the same temperature used for hydration. c. Draw the MLV suspension into a syringe and attach it to one end of the extruder. Attach an empty syringe to the other end. d. Gently push the plunger of the filled syringe to pass the liposome suspension through the membrane into the empty syringe. e. Repeat this process for a total of 11 to 21 passes.[4] Ensure the final extrusion pass leaves the liposome suspension in the opposite syringe from where you started. f. The resulting suspension should be more translucent than the initial MLV suspension.

  • Purification (Optional but Recommended): a. To remove any unencapsulated drug, the liposome suspension can be purified using methods such as size exclusion chromatography or dialysis against a fresh buffer.

  • Characterization: a. Characterize the final liposome preparation for mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Determine the encapsulation efficiency using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC) after separating the liposomes from the unencapsulated drug.

Mandatory Visualization

TroubleshootingWorkflow start Problem: High PDI or Aggregation check_hydration Check Hydration Process start->check_hydration check_extrusion Check Extrusion Process start->check_extrusion check_formulation Check Formulation & Storage start->check_formulation hydration_temp Is hydration temp > Tm? check_hydration->hydration_temp extrusion_temp Is extrusion temp > Tm? check_extrusion->extrusion_temp charge Sufficient surface charge? check_formulation->charge hydration_agitation Sufficient agitation? hydration_temp->hydration_agitation Yes solution_hydration_temp Increase hydration temperature hydration_temp->solution_hydration_temp No solution_hydration_agitation Increase agitation time/intensity hydration_agitation->solution_hydration_agitation No end_node Re-characterize Liposomes hydration_agitation->end_node Yes extrusion_passes Sufficient passes (odd number)? extrusion_temp->extrusion_passes Yes solution_extrusion_temp Increase extrusion temperature extrusion_temp->solution_extrusion_temp No extrusion_membrane Membrane intact? extrusion_passes->extrusion_membrane Yes solution_extrusion_passes Increase number of passes extrusion_passes->solution_extrusion_passes No solution_extrusion_membrane Replace membrane extrusion_membrane->solution_extrusion_membrane No extrusion_membrane->end_node Yes oxidation Protected from oxidation? charge->oxidation Yes solution_charge Incorporate charged lipids / Adjust pH charge->solution_charge No storage_temp Stored at 4°C? oxidation->storage_temp Yes solution_oxidation Use inert gas / Add antioxidant oxidation->solution_oxidation No solution_storage_temp Store at recommended temperature storage_temp->solution_storage_temp No storage_temp->end_node Yes solution_hydration_temp->end_node solution_hydration_agitation->end_node solution_extrusion_temp->end_node solution_extrusion_passes->end_node solution_extrusion_membrane->end_node solution_charge->end_node solution_oxidation->end_node solution_storage_temp->end_node

Caption: Troubleshooting workflow for high PDI or aggregation in liposome formulations.

EncapsulationWorkflow start Problem: Low Encapsulation Efficiency (Hydrophilic Drug) check_loading Review Loading Method start->check_loading check_leakage Assess Potential Leakage start->check_leakage passive_loading Using passive loading? check_loading->passive_loading membrane_fluidity High membrane fluidity? check_leakage->membrane_fluidity active_loading Consider active loading (if applicable) passive_loading->active_loading Yes hydration_volume Optimize hydration volume? passive_loading->hydration_volume No end_node Re-evaluate Encapsulation Efficiency active_loading->end_node minimize_volume Minimize hydration buffer volume hydration_volume->minimize_volume No hydration_volume->end_node Yes minimize_volume->end_node add_cholesterol Incorporate cholesterol (30-50 mol%) membrane_fluidity->add_cholesterol Yes osmotic_stress Osmotic mismatch? membrane_fluidity->osmotic_stress No add_cholesterol->end_node match_osmolarity Match internal and external osmolarity osmotic_stress->match_osmolarity Yes osmotic_stress->end_node No match_osmolarity->end_node

Caption: Workflow for troubleshooting low encapsulation efficiency of hydrophilic drugs.

References

Technical Support Center: 18:0-18:2 PG Sodium Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for aggregation problems encountered with 18:0-18:2 PG (1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) sodium salt solutions.

Frequently Asked Questions (FAQs)

Q1: What is 18:0-18:2 PG and why is it prone to aggregation?

A1: 18:0-18:2 PG is an anionic glycerophospholipid with a saturated stearic acid (18:0) at the sn-1 position and an unsaturated linoleic acid (18:2) at the sn-2 position of the glycerol backbone. Its anionic nature, due to the phosphoglycerol headgroup, provides electrostatic repulsion between vesicles, which is crucial for stability. However, this repulsion can be screened by ions in the solution, leading to aggregation. Furthermore, the unsaturated fatty acid chain is susceptible to oxidation, which can alter the membrane properties and promote aggregation.

Q2: What is the Critical Micelle Concentration (CMC) of 18:0-18:2 PG?

Q3: How does pH affect the stability of 18:0-18:2 PG liposomes?

A3: The pH of the solution significantly influences the surface charge of 18:0-18:2 PG liposomes, which is a key factor in their stability. As an anionic phospholipid, 18:0-18:2 PG carries a negative charge that is pH-dependent. At neutral and alkaline pH, the phosphate group is deprotonated, resulting in a high negative surface charge and strong electrostatic repulsion between vesicles, which prevents aggregation. At acidic pH, the phosphate group becomes protonated, reducing the surface charge and leading to vesicle aggregation. Studies on similar unsaturated phosphatidylglycerols like DOPG show a stable negative zeta potential at pH values of 5.5 and above, suggesting that maintaining a pH in the neutral to slightly alkaline range is optimal for the stability of 18:0-18:2 PG liposomes.[1]

Q4: How does ionic strength influence the aggregation of 18:0-18:2 PG vesicles?

A4: The ionic strength of the buffer has a profound effect on the stability of anionic liposomes like those made from 18:0-18:2 PG. The presence of cations, particularly divalent cations like Ca²⁺ and Mg²⁺, can neutralize the negative surface charge of the vesicles. This charge screening reduces the electrostatic repulsion between liposomes, allowing attractive van der Waals forces to dominate and cause aggregation. Even monovalent cations like Na⁺ at high concentrations can lead to increased aggregation.[2][3]

Q5: Can I use 18:0-18:2 PG in combination with other lipids?

A5: Yes, 18:0-18:2 PG is often used in combination with other lipids, such as zwitterionic phospholipids (e.g., phosphatidylcholines) and cholesterol. Incorporating 18:0-18:2 PG into a lipid formulation imparts a negative charge to the liposomes, which can enhance stability by preventing aggregation. The molar ratio of 18:0-18:2 PG to other lipids should be optimized based on the desired surface charge and stability of the final formulation.

Troubleshooting Guide

This guide addresses common aggregation-related issues encountered during the preparation and handling of 18:0-18:2 PG sodium solutions.

Problem Potential Cause Recommended Solution
Visible precipitation or cloudiness after hydration of the lipid film. Incomplete hydration of the lipid film.Ensure the hydration buffer is at a temperature above the phase transition temperature (Tm) of all lipids in the formulation. Vortex the solution vigorously and allow for a sufficient hydration time (e.g., 1 hour) with intermittent vortexing.
pH of the hydration buffer is too low.Use a hydration buffer with a pH in the neutral to slightly alkaline range (pH 7.0-8.0) to ensure a high negative surface charge on the liposomes.
High ionic strength of the hydration buffer.Reduce the salt concentration in the hydration buffer. If a specific ionic strength is required for the application, consider adding the salt after the liposomes have been formed and stabilized.
Liposome aggregation over time during storage. Insufficient electrostatic repulsion.Increase the molar percentage of 18:0-18:2 PG in the lipid formulation to enhance the negative surface charge. A zeta potential of at least -30 mV is generally indicative of a stable suspension.
Lipid oxidation.As 18:0-18:2 PG contains an unsaturated fatty acid, it is prone to oxidation. Prepare solutions using deoxygenated buffers and store under an inert gas (e.g., argon or nitrogen). The inclusion of an antioxidant like α-tocopherol in the lipid formulation can also prevent oxidation.
Storage at inappropriate temperatures.Store liposome suspensions at 4°C. Avoid freezing, as the formation of ice crystals can disrupt the liposome structure and lead to aggregation upon thawing.
Aggregation upon addition of salts or other charged molecules. Charge screening by cations.If the experimental protocol requires the addition of salts, add them gradually while vortexing the liposome suspension. For highly sensitive formulations, consider using a buffer with a lower ionic strength.
Presence of divalent cations (e.g., Ca²⁺, Mg²⁺).Divalent cations are particularly effective at inducing aggregation of anionic liposomes. If their presence is unavoidable, use the lowest possible concentration. Chelating agents like EDTA can be used to remove trace amounts of divalent cations from the buffer.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the stability of 18:0-18:2 PG solutions. Data for closely related lipids are provided as estimates where specific data for 18:0-18:2 PG is not available.

Table 1: Estimated Critical Micelle Concentration (CMC)

PhospholipidAcyl ChainsCMC (in water)
1-stearoyl-2-oleoyl-phosphatidic acid18:0/18:1~0.346 mM
18:0-18:2 PG (Estimate) 18:0/18:2 ~0.1 - 0.4 mM

Note: The CMC is influenced by factors such as temperature, pH, and ionic strength.

Table 2: Effect of pH on Zeta Potential of Unsaturated Anionic Liposomes (DOPG as a model)

pHAverage Zeta Potential (mV)Interpretation for 18:0-18:2 PG Stability
5.5< -25 mVStable
7.5< -25 mVStable
10.0< -25 mVStable

Data adapted from studies on DOPG (1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)). A zeta potential more negative than -30 mV generally indicates good colloidal stability.[1]

Experimental Protocols

Protocol 1: Preparation of 18:0-18:2 PG Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size.

Materials:

  • This compound salt and other lipids (e.g., DOPC, Cholesterol)

  • Chloroform

  • Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of 18:0-18:2 PG and other lipids in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing. The temperature of the buffer should be above the highest Tm of the lipids used.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional):

    • To improve the encapsulation efficiency of hydrophilic molecules, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Extrude the MLV suspension through the membrane 11-21 times to form LUVs of a uniform size.

  • Storage:

    • Store the final liposome suspension at 4°C.

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Sizing dissolve Dissolve Lipids in Chloroform evaporate Evaporate Solvent dissolve->evaporate vacuum Dry under Vacuum evaporate->vacuum hydrate Hydrate with Buffer vacuum->hydrate vortex Vortex hydrate->vortex extrude Extrusion vortex->extrude final_product Final Liposome Suspension extrude->final_product LUVs

Workflow for liposome preparation.

Logical Relationships in Aggregation

The following diagram illustrates the key factors influencing the aggregation of 18:0-18:2 PG liposomes.

Aggregation_Factors aggregation Vesicle Aggregation low_charge Low Surface Charge low_charge->aggregation charge_screening Charge Screening charge_screening->aggregation oxidation Lipid Oxidation oxidation->aggregation low_ph Low pH low_ph->low_charge high_ionic_strength High Ionic Strength high_ionic_strength->charge_screening divalent_cations Divalent Cations (Ca²⁺, Mg²⁺) divalent_cations->charge_screening unsaturated_chains Unsaturated Acyl Chains unsaturated_chains->oxidation

Factors leading to vesicle aggregation.

References

Technical Support Center: Mass Spectrometry Analysis of PG(18:0/18:2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal intensity of Phosphatidylglycerol (18:0/18:2) in mass spectrometry experiments.

Troubleshooting Guide: Low Signal Intensity of PG(18:0/18:2)

Low or inconsistent signal intensity for PG(18:0/18:2) is a common challenge in mass spectrometry. This guide provides a systematic approach to identify and resolve the root cause of the issue.

Question: My signal for PG(18:0/18:2) is weak or non-existent. What are the first things I should check?

Answer: A complete loss of signal often points to a singular critical issue. A systematic check of the entire workflow, from sample to detector, is recommended.

  • Initial Checks:

    • Sample Integrity: Ensure the correct sample was injected and that it has not degraded. Prepare fresh standards to verify analyte stability.

    • LC-MS System Functionality:

      • Mobile Phase: Check mobile phase composition and ensure there are no air bubbles in the lines. A loss of prime in one of the pumps can lead to a complete loss of chromatographic separation and, consequently, signal.

      • Electrospray Ionization (ESI) Source: Visually inspect the ESI needle for a stable spray. An inconsistent or absent spray will result in poor or no ionization. Ensure proper gas flow (nebulizing and drying gas) and temperature settings.

      • Mass Spectrometer Tuning: Verify that the mass spectrometer is properly tuned and calibrated. Instrument drift can significantly impact signal intensity.

Question: I'm observing a signal, but it's much weaker than expected and reproducibility is poor. What could be the cause?

Answer: Weak and irreproducible signals are often a result of factors that reduce the efficiency of ionization or ion transmission. The most common culprits are matrix effects and suboptimal experimental conditions.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., other phospholipids, salts, detergents) can interfere with the ionization of PG(18:0/18:2), either suppressing or enhancing its signal. Since phospholipids are a major cause of matrix effects in biological samples, this is a primary area to investigate.[1][2]

    • Troubleshooting Steps:

      • Improve Sample Preparation: Implement a robust lipid extraction and cleanup procedure to remove interfering matrix components. (See Experimental Protocols section for a detailed Bligh & Dyer protocol).

      • Optimize Chromatography: Modify the liquid chromatography (LC) gradient to achieve better separation of PG(18:0/18:2) from co-eluting matrix components.

      • Use an Internal Standard: A stable isotope-labeled internal standard for PG(18:0/18:2) is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.

  • Suboptimal Ionization and Mass Spectrometer Parameters: The settings of your ESI source and mass spectrometer are critical for maximizing the signal of your target analyte.

    • Troubleshooting Steps:

      • Ionization Mode: PG(18:0/18:2) is an anionic phospholipid and is best analyzed in negative ion mode.

      • Mobile Phase Additives: The composition of the mobile phase can significantly impact ionization efficiency. For negative mode analysis of phospholipids, consider the addition of a basic modifier post-column to enhance deprotonation. However, be aware that some additives like ammonium compounds can suppress the signal of certain phospholipids.[3]

      • Source Parameters: Systematically optimize ESI source parameters, including capillary voltage, source temperature, and gas flows, to maximize the signal for a PG(18:0/18:2) standard.

      • MS/MS Parameters: For tandem mass spectrometry (MS/MS) experiments, such as Multiple Reaction Monitoring (MRM), optimize the collision energy for each specific precursor-to-product ion transition to achieve the highest fragment ion intensity.

Question: I see multiple peaks that could correspond to my PG(18:0/18:2) analyte. How can I confirm its identity and improve specificity?

Answer: The presence of multiple peaks can be due to the formation of different adducts or the presence of isobaric interferences (molecules with the same nominal mass).

  • Adduct Formation: In mass spectrometry, molecules can associate with ions from the mobile phase or matrix to form adducts (e.g., [M+Cl]⁻, [M+CH3COO]⁻ in negative mode).

    • Troubleshooting Steps:

      • Simplify the Mobile Phase: Use a simple mobile phase with minimal additives to reduce the variety of adducts formed.

      • Promote a Specific Adduct: If adduct formation is unavoidable, you can sometimes drive the formation of a single, consistent adduct by adding a low concentration of a specific salt to the mobile phase. This can improve signal stability and simplify data analysis.

  • Isobaric Interference: Other lipids may have the same nominal mass as PG(18:0/18:2).

    • Troubleshooting Steps:

      • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to differentiate between molecules with very small mass differences.

      • Tandem Mass Spectrometry (MS/MS): This is the most definitive way to identify your analyte. By fragmenting the precursor ion and detecting specific product ions, you can confirm the identity of PG(18:0/18:2). The fragmentation pattern of PG typically involves the neutral loss of the fatty acid substituents and fragments related to the glycerol head group.[4]

      • Chromatographic Separation: Optimize your LC method to separate PG(18:0/18:2) from other isobaric lipids.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting low signal intensity of PG(18:0/18:2).

TroubleshootingWorkflow Troubleshooting Low Signal for PG(18:0/18:2) start Low or No Signal for PG(18:0/18:2) check_system System Check: - Stable ESI Spray? - LC Pressure Normal? - MS Tuned/Calibrated? start->check_system system_ok System OK? check_system->system_ok fix_system Action: - Clean/Fix ESI Source - Check for Leaks/Prime Pumps - Tune/Calibrate MS system_ok->fix_system No check_sample_prep Investigate Sample Prep & Matrix Effects system_ok->check_sample_prep Yes fix_system->check_system optimize_extraction Action: - Implement Robust Lipid Extraction (e.g., Bligh & Dyer) - Use Phospholipid Removal Plates check_sample_prep->optimize_extraction extraction_improved Signal Improved? optimize_extraction->extraction_improved optimize_lc Optimize LC Method: - Adjust Gradient for Better Separation - Test Different Column Chemistries extraction_improved->optimize_lc No end_ok Problem Resolved extraction_improved->end_ok Yes lc_improved Signal Improved? optimize_lc->lc_improved optimize_ms Optimize MS Parameters: - Confirm Negative Ion Mode - Tune Source Parameters - Optimize Collision Energy (for MS/MS) lc_improved->optimize_ms No lc_improved->end_ok Yes ms_improved Signal Improved? optimize_ms->ms_improved use_is Action: - Incorporate Stable Isotope-Labeled Internal Standard for PG(18:0/18:2) ms_improved->use_is No ms_improved->end_ok Yes use_is->end_ok end_consult Consult Instrument Specialist use_is->end_consult

Caption: A flowchart for systematically troubleshooting low signal intensity issues.

Frequently Asked Questions (FAQs)

Q1: Why is PG(18:0/18:2) particularly challenging to analyze?

A1: As an anionic phospholipid, PG(18:0/18:2) is typically analyzed in negative ion mode, which can sometimes have lower sensitivity and higher background noise compared to positive ion mode for other lipid classes. Additionally, its signal can be easily suppressed by more abundant phospholipids in complex biological samples.

Q2: What is the best lipid extraction method for PG(18:0/18:2)?

A2: The Bligh & Dyer method is a widely used and effective protocol for extracting a broad range of lipids, including phospholipids like PG.[5][6][7][8] For anionic phospholipids, acidification of the extraction solvent can improve recovery.

Q3: How can I minimize matrix effects?

A3: The most effective strategies include:

  • Efficient Sample Cleanup: Techniques like solid-phase extraction (SPE) with phospholipid removal plates can significantly reduce matrix interference.[1][2]

  • Chromatographic Separation: A well-optimized LC method can separate your analyte from the majority of matrix components.

  • Stable Isotope-Labeled Internal Standards: This is the gold standard for correcting for matrix effects, as the internal standard will be affected in the same way as the analyte.

Q4: What are the expected fragmentation patterns for PG(18:0/18:2) in negative ion mode MS/MS?

A4: In negative ion mode, collision-induced dissociation (CID) of the [M-H]⁻ ion of PG(18:0/18:2) will typically produce fragment ions corresponding to:

  • The neutral loss of the stearic acid (18:0) and linoleic acid (18:2) acyl chains.

  • Carboxylate anions of stearic acid (m/z 283.3) and linoleic acid (m/z 279.2).

  • Fragment ions related to the glycerol headgroup.[4]

Q5: Should I use positive or negative ion mode for PG(18:0/18:2) analysis?

A5: Negative ion mode is strongly recommended for the analysis of PG(18:0/18:2) as it is an anionic phospholipid and will readily form [M-H]⁻ ions.

Quantitative Data Summary

Effective sample preparation is crucial for improving signal intensity by reducing matrix effects. The following table summarizes the reported improvement in signal intensity for non-phospholipid analytes after the implementation of a phospholipid removal step. While this data is not specific to PG(18:0/18:2), it demonstrates the significant impact of reducing phospholipid-based matrix suppression.

Ionization ModeMedian Signal Enhancement (Fold Change)Maximum Signal Enhancement (Fold Change)Reference
Positive (ESI+)628[1][2]
Negative (ESI-)458[1][2]

Experimental Protocols

Protocol 1: Modified Bligh & Dyer Lipid Extraction from Cell Culture

This protocol is adapted for the extraction of total lipids from cultured cells and is suitable for the analysis of PG(18:0/18:2).

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (MeOH), HPLC grade

  • Chloroform (CHCl₃), HPLC grade

  • Deionized water

  • Glass tubes with Teflon-lined caps

  • Cell scraper

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the cell culture plate.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS to the plate and scrape the cells.

    • Transfer the cell suspension to a glass tube.

  • Lipid Extraction:

    • To the 1 mL cell suspension, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly for 1 minute to create a single-phase mixture.

    • Add 1.25 mL of chloroform and vortex for 30 seconds.

    • Add 1.25 mL of deionized water and vortex for 30 seconds. This will induce phase separation.

  • Phase Separation and Collection:

    • Centrifuge the mixture at 1,000 x g for 5 minutes at 4°C. Three layers will form: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.

    • Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein disk and upper phase. Transfer to a clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/chloroform 1:1, v/v).

Protocol 2: LC-MS/MS Analysis of PG(18:0/18:2)

This is a general protocol for the analysis of phospholipids by LC-MS/MS and should be optimized for your specific instrument and application.

Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column is commonly used for lipidomics (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B and equilibrate.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) System (Triple Quadrupole):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 350 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 35 psi.

  • MRM Transition for PG(18:0/18:2):

    • Precursor Ion (Q1): m/z 773.5

    • Product Ion (Q3): m/z 283.3 (corresponding to the stearic acid fragment)

    • Collision Energy: This needs to be optimized for your specific instrument but typically ranges from 30-50 eV for phospholipids.

Experimental Workflow Diagram

ExperimentalWorkflow General Experimental Workflow for PG(18:0/18:2) Analysis sample Sample (e.g., Cells, Plasma) extraction Lipid Extraction (e.g., Bligh & Dyer) sample->extraction cleanup Optional: Phospholipid Cleanup (SPE) extraction->cleanup reconstitution Dry & Reconstitute extraction->reconstitution cleanup->reconstitution lcms LC-MS/MS Analysis (Negative Ion Mode, MRM) reconstitution->lcms data_processing Data Processing: - Peak Integration - Quantification lcms->data_processing results Results data_processing->results

References

Technical Support Center: Purification of Synthetic 18:0-18:2 PG Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of synthetic 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt (18:0-18:2 PG sodium).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthetic this compound?

The most common methods for purifying synthetic this compound are High-Performance Liquid Chromatography (HPLC) and silica gel column chromatography.[1][2][3] Thin-Layer Chromatography (TLC) is primarily used for rapid purity assessment and reaction monitoring.[4][5][6][7]

Q2: What are the potential impurities in synthetic this compound?

Potential impurities can include unreacted starting materials, byproducts from the synthesis such as lysophospholipids (lyso-PG), and degradation products like free fatty acids.[8] Residual solvents from the synthesis and purification process can also be present.

Q3: How can I assess the purity of my purified this compound?

Purity is commonly assessed by Thin-Layer Chromatography (TLC), where the purified product should appear as a single spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) is recommended.[8][9]

Q4: What is the expected appearance and stability of pure this compound?

Pure this compound is typically a white to off-white powder. As a phospholipid containing an unsaturated fatty acid (linoleic acid), it is susceptible to oxidation. It should be stored at -20°C or lower, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[10][]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization of the phosphate group.Adjust the pH of the mobile phase. For anionic phospholipids like PG, a slightly acidic mobile phase can sometimes improve peak shape.[12][13][14]
Column overload.Reduce the amount of sample injected onto the column.
Interaction with active sites on the silica-based column.Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase in small amounts.
Low Resolution/Co-elution of Impurities Mobile phase composition is not optimal for separating 18:0-18:2 PG from closely related impurities.Optimize the solvent gradient and/or the organic modifiers (e.g., acetonitrile, methanol, isopropanol) in the mobile phase.[12][13][14][15]
Incorrect column chemistry.Consider a different stationary phase. For phospholipids, cyano or diol-based columns can offer different selectivity compared to standard C18 columns.[16]
Low Product Recovery Adsorption of the phospholipid onto the column.Flush the column with a stronger solvent after the run to elute any strongly retained material. Adding a small amount of a salt or buffer to the mobile phase can sometimes reduce ionic interactions with the stationary phase.
Degradation of the sample on the column.Ensure the mobile phase is degassed and, if necessary, work at lower temperatures to minimize on-column degradation.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the HPLC system is properly equilibrated and that the pumps are delivering a consistent flow. Premixing the mobile phase can sometimes improve reproducibility.[17][18][19]
Temperature variations.Use a column oven to maintain a constant temperature.[19][20]
Silica Gel Column Chromatography Troubleshooting
Problem Potential Cause Solution
Product Elutes with the Solvent Front (Low Retention) The elution solvent is too polar.Start with a less polar solvent system and gradually increase the polarity. For phospholipids, a gradient of chloroform to methanol is commonly used.[2][3]
Product Does Not Elute from the Column The elution solvent is not polar enough.Gradually increase the polarity of the mobile phase. A common solvent system for eluting phospholipids is a mixture of chloroform, methanol, and sometimes a small amount of water or ammonium hydroxide to improve elution of charged species.[4][21]
Strong interaction with the silica gel.The acidic nature of silica gel can lead to strong binding of phospholipids. Pre-treating the silica with a base like triethylamine or using a solvent system containing a small amount of base can help.[22]
Poor Separation of Product from Impurities Inappropriate solvent gradient.Optimize the solvent gradient to achieve better separation. A shallow gradient is often more effective for separating components with similar polarities.
Column overloading.Reduce the amount of crude product loaded onto the column relative to the amount of silica gel. A common ratio is 1:30 to 1:100 (sample to silica).
Streaking or Tailing of the Product Band The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of a low-polarity solvent and apply it carefully to the top of the column. Dry loading the sample onto a small amount of silica can also improve band sharpness.[23]
The pH of the silica is affecting the elution profile.Use neutralized silica gel or add a modifier to the eluent.[22]

Quantitative Data Summary

The following table summarizes typical purity and recovery data for the purification of synthetic phospholipids. Please note that these are general values and can vary depending on the specific experimental conditions.

Purification Method Stationary Phase Typical Purity Typical Recovery Reference
HPLCC18 Reversed-Phase>99%70-90%[24]
HPLCNormal Phase (Silica, Diol)>99%75-95%[9]
Silica Gel Column ChromatographySilica Gel (60 Å, 230-400 mesh)95-99%60-85%[2][3]

Detailed Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

This protocol is for the qualitative assessment of the purity of this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing tank

  • Solvent system: Chloroform:Methanol:Ammonium Hydroxide (65:25:4, v/v/v)[4][21]

  • Visualization reagent: Molybdenum blue spray reagent or iodine vapor

  • Sample solution (1-2 mg/mL in chloroform/methanol 2:1)

Procedure:

  • Pour the solvent system into the developing tank to a depth of about 0.5 cm. Place a piece of filter paper to line the inside of the tank to ensure saturation of the atmosphere. Cover the tank and let it equilibrate for at least 15 minutes.

  • Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Place the TLC plate into the equilibrated developing tank and replace the lid.

  • Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Remove the plate from the tank and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

  • Visualize the spots by placing the plate in a tank with iodine vapor or by spraying with a molybdenum blue reagent and gently heating. Phospholipids will appear as blue spots with the molybdenum blue spray.

  • Calculate the Retention Factor (Rf) for each spot. Pure 18:0-18:2 PG should appear as a single spot.

Protocol 2: Silica Gel Column Chromatography Purification

This protocol describes a general procedure for the purification of gram-scale quantities of synthetic this compound.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Chloroform, Methanol (HPLC grade)

  • Fraction collector or test tubes

  • TLC setup for fraction analysis

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of chloroform. Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble samples, use a dry loading technique by adsorbing the crude product onto a small amount of silica gel and adding this to the top of the column.[23]

  • Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient might be from 100% chloroform to chloroform:methanol (9:1), then to (8:2), and so on. The exact gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions of a suitable volume.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Pooling and Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product Characterization: Confirm the purity of the final product by TLC and/or HPLC.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

This protocol provides a starting point for the purification of this compound using a reversed-phase HPLC system.

Materials:

  • HPLC system with a gradient pump and a suitable detector (e.g., ELSD or MS)

  • Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid

  • Sample dissolved in the initial mobile phase composition

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 70% B) until a stable baseline is achieved.

  • Injection: Inject the dissolved sample onto the column.

  • Gradient Elution: Run a linear gradient to increase the percentage of Mobile Phase B. An example gradient could be:

    • 0-5 min: 70% B

    • 5-25 min: Gradient from 70% to 100% B

    • 25-30 min: Hold at 100% B

    • 30.1-35 min: Return to 70% B for re-equilibration

  • Fraction Collection: Collect the peak corresponding to this compound based on the detector signal.

  • Post-Purification: Combine the collected fractions, remove the organic solvents by rotary evaporation, and lyophilize the remaining aqueous solution to obtain the purified product.

  • Purity Analysis: Re-analyze a small portion of the purified product by analytical HPLC to confirm its purity.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Synthetic This compound PurificationMethod Purification Method (HPLC or Column Chromatography) Crude->PurificationMethod Analysis Purity Analysis (TLC, HPLC) PurificationMethod->Analysis PureProduct Pure this compound (>99%) Analysis->PureProduct

Caption: General workflow for the purification of synthetic this compound.

TroubleshootingLogic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Start Purification Issue Encountered CheckPurity Assess Purity (TLC/HPLC) Start->CheckPurity CheckYield Assess Yield Start->CheckYield OptimizeMethod Optimize Purification Method (e.g., gradient, solvent) CheckPurity->OptimizeMethod Impure CheckIntegrity Check Sample Integrity (Degradation?) CheckYield->CheckIntegrity Low AdjustLoad Adjust Sample Load CheckYield->AdjustLoad Low

Caption: Logical workflow for troubleshooting purification issues.

References

identifying contaminants in commercial 18:0-18:2 PG sodium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial 18:0-18:2 PG (sodium salt), also known as 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt). This guide is designed for researchers, scientists, and drug development professionals to help identify potential contaminants and troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 18:0-18:2 PG sodium and what are its common applications?

A1: 18:0-18:2 PG (sodium salt) is a glycerophospholipid with a stearic acid (18:0) at the sn-1 position and a linoleic acid (18:2) at the sn-2 position of the glycerol backbone.[1][2] It is commonly used in the formation of liposomes and model membranes to study lipid-protein interactions, membrane fluidity, and other cellular processes.[]

Q2: What is the expected purity of commercial this compound?

A2: High-quality commercial this compound is typically available at a purity of greater than 99% as determined by thin-layer chromatography (TLC).[1] However, even small amounts of impurities can potentially affect sensitive experimental systems.

Q3: How should I store this compound?

A3: It is recommended to store this compound at -20°C.[1][2] The compound is hygroscopic and light-sensitive, so it should be stored in a tightly sealed vial, protected from light.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and links them to potential contaminants in your this compound stock.

Issue 1: Unexpected Cellular Responses (e.g., altered proliferation, morphology, or signaling)

Potential Cause: The presence of biologically active contaminants such as lysophospholipids or oxidized phospholipids.

Troubleshooting Workflow:

cluster_issue Issue: Unexpected Cellular Responses cluster_cause Potential Cause cluster_solution Solution unexpected_response Altered cell proliferation, morphology, or signaling contaminants Biologically active contaminants: - Lysophospholipids - Oxidized phospholipids unexpected_response->contaminants could be due to analyze Analyze for contaminants (TLC, LC-MS) contaminants->analyze identify by new_stock Prepare fresh stock solution analyze->new_stock if positive test_contaminants Test effects of potential contaminants individually analyze->test_contaminants to confirm cluster_issue Issue: Inconsistent Results cluster_cause Potential Cause cluster_solution Solution inconsistent_results Irreproducible experimental data variability Batch-to-batch variability or degradation: - Positional isomers (sn-1 vs. sn-2) - Geometric isomers (cis/trans) - Other phospholipids inconsistent_results->variability may result from qc_check Perform QC check on each new batch (TLC or LC-MS) variability->qc_check verify by aliquot Aliquot and store stock solutions properly qc_check->aliquot to prevent new_stock Use a fresh vial for critical experiments qc_check->new_stock if issues persist cluster_pathway Signaling Pathways Affected by Oxidized Phospholipids cluster_receptors Receptors cluster_downstream Downstream Effects OxPL Oxidized Phospholipids (Contaminant) TLR4 TLR4/MD2 OxPL->TLR4 binds to CD36 CD36 OxPL->CD36 binds to NFkB NF-κB Activation TLR4->NFkB activates CD36->NFkB activates ROS ROS Production CD36->ROS induces Inflammatory_Cytokines Inflammatory Cytokine Production (e.g., IL-6, TNF-α) NFkB->Inflammatory_Cytokines leads to cluster_pathway Signaling Pathway Affected by Diacylglycerol DAG Diacylglycerol (Contaminant) PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Phosphorylation Events PKC->Downstream catalyzes Cellular_Response Altered Cellular Responses (e.g., proliferation, differentiation) Downstream->Cellular_Response leads to

References

Technical Support Center: Stability of 1-Stearoyl-2-Linoleoyl-PG (SLPG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1-Stearoyl-2-Linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (SLPG) in various solvents. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, execution, and troubleshooting.

Disclaimer: Quantitative stability data for 1-Stearoyl-2-Linoleoyl-PG (SLPG) is not extensively available in peer-reviewed literature. The quantitative data presented here is based on studies of structurally similar lipids, such as other phosphatidylglycerols and lipids containing linoleic acid, and should be considered as a general guide. It is strongly recommended to perform in-house stability studies for your specific application and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for SLPG in organic solvents?

A1: The two main degradation pathways for SLPG, particularly due to its linoleoyl (18:2) fatty acid chain, are:

  • Oxidation: The polyunsaturated linoleoyl chain is highly susceptible to oxidation. This process can be initiated by exposure to air (oxygen), light, and trace metal ions. It leads to the formation of various oxidation products, including hydroperoxides, hydroxides, and aldehydes, which can alter the structure and function of the lipid.

  • Hydrolysis: This involves the cleavage of the ester bonds linking the stearoyl and linoleoyl fatty acids to the glycerol backbone, or the phosphodiester bond of the headgroup. This results in the formation of free fatty acids, lysophospholipids (e.g., 1-stearoyl-lyso-PG or 2-linoleoyl-lyso-PG), and other degradation products. Hydrolysis can be catalyzed by the presence of water, as well as acidic or basic conditions.

Q2: How does the choice of solvent impact the stability of SLPG?

A2: The solvent plays a critical role in the stability of SLPG.

  • Polar Aprotic Solvents (e.g., DMSO): While often used to dissolve a wide range of compounds, DMSO can absorb water from the atmosphere, which may increase the rate of hydrolysis over long-term storage. Some studies on general compound stability in DMSO suggest that degradation can occur over time, especially at room temperature.

  • Protic Solvents (e.g., Ethanol, Methanol): These solvents are generally considered good choices for dissolving phospholipids. However, they can also participate in transesterification reactions, although this is less common under neutral conditions and at low temperatures. The presence of water in these solvents can also contribute to hydrolysis.

  • Chlorinated Solvents (e.g., Chloroform): Chloroform is an excellent solvent for lipids. However, it can degrade over time to form acidic byproducts (e.g., HCl) and phosgene, which can accelerate the hydrolysis of phospholipids. It is crucial to use high-purity, stabilized chloroform (often with ethanol as a stabilizer) and to store it properly.

Q3: What are the best practices for preparing and storing SLPG solutions?

A3: To maximize the stability of SLPG solutions, follow these guidelines:

  • Use High-Purity Solvents: Always use anhydrous, high-performance liquid chromatography (HPLC) grade or equivalent purity solvents.

  • Inert Atmosphere: Whenever possible, handle the solid SLPG and its solutions under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Degas Solvents: Before use, it is advisable to degas solvents to remove dissolved oxygen.

  • Low Temperature Storage: Store stock solutions at -20°C or -80°C.

  • Protect from Light: Use amber glass vials or wrap containers in aluminum foil to protect the solution from light, which can catalyze oxidation.

  • Prepare Fresh Solutions: For sensitive experiments, it is best to prepare solutions fresh and use them promptly.

  • Avoid Contaminants: Ensure all glassware is scrupulously clean and free of trace metal ions, which can act as catalysts for oxidation.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Unexpected peaks in HPLC/LC-MS chromatogram after short-term storage. Oxidation or hydrolysis of SLPG.- Confirm Identity of Peaks: Use mass spectrometry (MS) to identify the molecular weights of the new peaks. Common degradation products include oxidized SLPG (M+16, M+32), hydrolyzed SLPG (lysophospholipids), and free fatty acids. - Review Handling Procedures: Ensure that the lipid was handled under an inert atmosphere and that degassed solvents were used. - Check Solvent Quality: Verify the purity and age of the solvent. Old or improperly stored chloroform can become acidic.
Poor solubility or precipitation of SLPG in the chosen solvent. The concentration of SLPG may be too high for the solvent, or the temperature may be too low.- Gently Warm the Solution: Brief, gentle warming and vortexing can help dissolve the lipid. - Try a Solvent Mixture: A mixture of solvents, such as chloroform/methanol, can improve the solubility of phospholipids. - Sonication: Use a bath sonicator for a short period to aid dissolution. Avoid probe sonication, which can cause localized heating and degradation.
Inconsistent results in biological assays. Degradation of SLPG leading to the formation of biologically active or inactive byproducts.- Perform a Purity Check: Analyze the SLPG solution by HPLC or LC-MS immediately before use to confirm its integrity. - Prepare Fresh Dilutions: Prepare working solutions from a frozen stock solution immediately before each experiment. - Include a Control: Use a freshly prepared SLPG solution as a positive control to compare against stored solutions.
Change in the physical appearance of the solution (e.g., color change). Significant oxidation may have occurred.- Discard the Solution: A visible change in color often indicates substantial degradation. - Re-evaluate Storage Conditions: Ensure the solution is stored under an inert atmosphere, protected from light, and at the appropriate low temperature.

Quantitative Stability Data

The following table provides a general overview of the stability of SLPG in different solvents based on available data for similar lipids and general principles of lipid chemistry. The stability is highly dependent on storage conditions.

Solvent Recommended Storage Temperature Potential Degradation Pathways General Stability Remarks
Ethanol -20°C to -80°COxidation, HydrolysisGood stability when stored under inert gas and protected from light. Suitable for short to medium-term storage of stock solutions.
Methanol -20°C to -80°COxidation, HydrolysisSimilar to ethanol, provides good stability under proper storage conditions.
Chloroform -20°C to -80°COxidation, Acid-catalyzed HydrolysisExcellent solvent for initial dissolution. For storage, use high-purity, stabilized chloroform (e.g., with ethanol). Unstabilized chloroform can degrade and cause rapid lipid hydrolysis. It is recommended to store lipids in chloroform under an inert atmosphere.[1]
DMSO -20°C to -80°COxidation, Hydrolysis (due to water absorption)Suitable for preparing concentrated stock solutions for biological assays. However, DMSO is hygroscopic, and absorbed water can lead to hydrolysis over long-term storage. Studies on compound stability in DMSO show that degradation can occur over months, even at low temperatures.[2][3][4][5][6]

Experimental Protocols

Protocol 1: Assessment of SLPG Stability by HPLC with Charged Aerosol Detector (CAD)

This protocol outlines a method to monitor the degradation of SLPG over time by quantifying the parent lipid.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Autosampler and data acquisition software

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • 1-Stearoyl-2-Linoleoyl-PG (SLPG) reference standard

  • Solvent for sample preparation (e.g., ethanol, chloroform, methanol, or DMSO)

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol/Acetonitrile (e.g., 50:50, v/v)

  • Gradient Elution: A typical gradient would be to start at a high percentage of A and ramp up to a high percentage of B to elute the lipid. An example gradient:

    • 0-5 min: 85% B

    • 5-20 min: Gradient to 100% B

    • 20-25 min: Hold at 100% B

    • 25.1-30 min: Return to 85% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

4. Stability Study Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of SLPG and dissolve it in the chosen solvent (ethanol, chloroform, methanol, or DMSO) to a final concentration of 1 mg/mL in an amber vial. Purge the headspace with an inert gas (argon or nitrogen) before sealing.

  • Sample Incubation: Prepare multiple aliquots of the stock solution. Store them under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light or exposed to light).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot for analysis.

  • Sample Analysis: Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase. Inject the sample onto the HPLC system.

  • Data Analysis: Integrate the peak area of the intact SLPG. The percentage of remaining SLPG at each time point can be calculated relative to the initial time point (t=0).

Protocol 2: Identification of SLPG Degradation Products by LC-MS/MS

This protocol is for the identification of potential oxidation and hydrolysis products of SLPG.

1. Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (as in Protocol 1).

2. Reagents:

  • Same as Protocol 1, with the addition of ammonium acetate or formate for mobile phase modification to improve ionization.

3. LC-MS/MS Conditions:

  • LC Conditions: Similar to the HPLC method in Protocol 1. The mobile phase may be modified with a volatile salt (e.g., 10 mM ammonium acetate) to enhance ionization.

  • MS Conditions (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Mode: Full scan (e.g., m/z 100-1200) to detect all ions.

    • Product Ion Scan: For precursor ions corresponding to potential degradation products to confirm their identity.

    • Precursor Ions of Interest:

      • Intact SLPG: [M-H]⁻

      • Oxidized SLPG: [M-H+16]⁻ (hydroxide), [M-H+32]⁻ (hydroperoxide)

      • Hydrolyzed SLPG (Lyso-PG): [M-H-C18H32O]⁻ (loss of linoleic acid), [M-H-C18H36O]⁻ (loss of stearic acid)

4. Sample Preparation and Analysis:

  • Prepare and store SLPG solutions as described in the stability study (Protocol 1).

  • At each time point, dilute the sample and inject it into the LC-MS/MS system.

  • Analyze the full scan data to identify new peaks that appear or increase in intensity over time.

  • Perform product ion scans on the m/z values of these new peaks to fragment the molecules and aid in structural elucidation by comparing the fragmentation patterns to known patterns of lipid degradation products.

Visualizations

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t = 0, 1, 2, 4... weeks) cluster_results Data Interpretation start Weigh SLPG dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve aliquot Aliquot into Vials dissolve->aliquot cond1 Room Temperature aliquot->cond1 cond2 4°C aliquot->cond2 cond3 -20°C aliquot->cond3 hplc HPLC-CAD Analysis cond1->hplc Sample at t_x lcms LC-MS/MS Analysis cond1->lcms Sample at t_x cond2->hplc Sample at t_x cond2->lcms Sample at t_x cond3->hplc Sample at t_x cond3->lcms Sample at t_x quantify Quantify Remaining SLPG hplc->quantify identify Identify Degradation Products lcms->identify

Caption: Workflow for assessing the stability of SLPG.

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis slpg 1-Stearoyl-2-Linoleoyl-PG (SLPG) hydroperoxides Hydroperoxides slpg->hydroperoxides O2, light, metal ions lyso_pg Lyso-PG slpg->lyso_pg H2O, acid/base ffa Free Fatty Acids (Stearic Acid, Linoleic Acid) slpg->ffa H2O, acid/base hydroxides Hydroxides hydroperoxides->hydroxides aldehydes Aldehydes hydroxides->aldehydes

Caption: Primary degradation pathways of SLPG.

References

Technical Support Center: Best Practices for Handling Unsaturated Phospholipids like 18:0-18:2 PG

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling the unsaturated phospholipid 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 18:0-18:2 PG?

18:0-18:2 PG is a glycerophospholipid containing a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position of the glycerol backbone.[1] This combination of a saturated and a polyunsaturated fatty acid chain results in a molecule with increased membrane flexibility and a lower gel-to-liquid crystalline phase transition temperature (Tm) compared to fully saturated phospholipids.[] It is commonly supplied as a sodium salt to improve stability and solubility.[]

Q2: How should 18:0-18:2 PG be stored?

Proper storage is critical to prevent degradation, particularly oxidation of the unsaturated linoleic acid chain. The recommended storage temperature is -20°C.[1] For long-term stability, it is best to store the phospholipid as a dry powder under an inert atmosphere (e.g., argon or nitrogen) in a light-resistant container. If dissolved in an organic solvent like chloroform, it should be stored in a glass vial with a Teflon-lined cap at -20°C.[3] Avoid using plastic containers for chloroform solutions.[4]

Q3: What solvents are suitable for dissolving 18:0-18:2 PG?

18:0-18:2 PG is soluble in organic solvents such as chloroform and chloroform:methanol mixtures.[5] A common solvent system for preparing lipid stocks for liposome formation is a chloroform:methanol mixture (e.g., 2:1 or 9:1 v/v). For some applications, tertiary butanol or cyclohexane can be used as an alternative to chloroform.[5] It is important to achieve a clear solution to ensure a homogenous mixture of lipids, especially when creating mixed lipid formulations.[5]

Q4: What is the phase transition temperature (Tm) of 18:0-18:2 PG and why is it important?

The exact gel-to-liquid crystalline phase transition temperature (Tm) for 18:0-18:2 PG is not readily published, but it is expected to be low, likely below 0°C. This is inferred from the Tm of similar phospholipids; for instance, 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (18:0-18:2 PC) has a Tm of -13.7°C, and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (16:0-18:1 PG) has a Tm of -2°C.[][7] The presence of the cis double bonds in the linoleoyl chain disrupts the tight packing of the acyl chains, significantly lowering the temperature required for the transition from a rigid gel state to a fluid liquid-crystalline state.[3] The Tm is a critical parameter in the preparation of liposomes, as the hydration of the lipid film and any extrusion steps must be performed at a temperature above the Tm of the lipid with the highest transition temperature in the mixture to ensure the formation of stable, unilamellar vesicles.[5]

Troubleshooting Guide

Problem 1: My liposome suspension shows aggregation or precipitation.

  • Possible Cause: Insufficient surface charge leading to a lack of electrostatic repulsion between vesicles.

  • Solution: Since 18:0-18:2 PG is an anionic phospholipid, it imparts a negative charge to the liposome surface, which should help prevent aggregation. However, if you are working with low concentrations of this lipid in a mixed formulation or in a low ionic strength buffer, aggregation can still occur. Consider increasing the molar percentage of 18:0-18:2 PG or adding another charged lipid. Also, ensure the pH of your buffer is appropriate to maintain the charge on the headgroup.

  • Possible Cause: The lipid concentration is too high.

  • Solution: High lipid concentrations can sometimes lead to aggregation. Try preparing the liposomes at a lower lipid concentration.

  • Possible Cause: Improper storage of the liposome suspension.

  • Solution: Store the final liposome suspension at 4°C and use within a reasonable timeframe (e.g., up to two weeks for some formulations).[8] Avoid freezing the liposome suspension unless you have included a cryoprotectant, as freeze-thaw cycles can disrupt the vesicle structure and cause aggregation.

Problem 2: I am having difficulty extruding my lipid suspension.

  • Possible Cause: The extrusion is being performed below the phase transition temperature (Tm) of one of the lipids in the mixture.

  • Solution: Ensure that the temperature of the extruder and the lipid suspension is above the Tm of the lipid with the highest transition temperature in your formulation. For 18:0-18:2 PG, which has a low Tm, this is less likely to be an issue if working at room temperature, but it is critical when mixed with high-Tm lipids like DSPC (Tm = 55°C).[7]

  • Possible Cause: The lipid concentration is too high, leading to high viscosity.

  • Solution: Dilute the lipid suspension before extrusion. Concentrations of 10-20 mg/mL are typically manageable.[5]

  • Possible Cause: Clogged filter membrane.

  • Solution: The initial multilamellar vesicles (MLVs) formed during hydration can be very large. To ease the extrusion process, you can perform a sequential extrusion, starting with a larger pore size membrane (e.g., 400 nm) before moving to the desired smaller pore size (e.g., 100 nm). Also, ensure the filter supports are correctly placed in the extruder and that the membrane is not torn.

Problem 3: I suspect my 18:0-18:2 PG has oxidized. How can I tell and what can I do?

  • Signs of Oxidation: A yellowish appearance of the typically white or off-white lipid powder or a distinct odor can be signs of oxidation. Analytically, oxidation can be detected by techniques like UV-Vis spectroscopy (looking for an increase in absorbance around 234 nm, characteristic of conjugated dienes formed during lipid peroxidation) or more definitively by LC-MS/MS, which can identify specific oxidized phospholipid species.[9][10]

  • Prevention:

    • Always store the lipid at -20°C under an inert gas.

    • Minimize exposure to light and oxygen during handling.

    • When preparing lipid stocks, use deoxygenated solvents.

    • Consider adding a lipid-soluble antioxidant, such as alpha-tocopherol (Vitamin E), to your formulation at a low molar percentage (e.g., 0.1 mol%).

Quantitative Data Summary

ParameterValue/RecommendationSource(s)
Storage Temperature -20°C[1]
Purity (Typical) >99% (by TLC)[1]
Molecular Weight 797.03 g/mol (as sodium salt)[1]
Form Powder[1]
Solubility Soluble in chloroform, chloroform:methanol mixtures[5]
Phase Transition Temp. (Tm) Expected to be low (sub-zero °C)[][7]

Experimental Protocols

Protocol 1: Liposome Preparation using Thin-Film Hydration and Extrusion

This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) with a defined size.

Materials:

  • 18:0-18:2 PG and other desired lipids (e.g., a neutral helper lipid like 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine, 18:0-18:1 PC)

  • Chloroform (HPLC grade)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of 18:0-18:2 PG and other lipids in chloroform in the round-bottom flask to achieve a final lipid concentration of 10-20 mg/mL.[5] b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under reduced pressure. The water bath temperature should be kept moderate (e.g., 30-40°C). d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. e. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours or overnight.[5]

  • Hydration: a. Warm the hydration buffer to a temperature above the highest Tm of the lipids in the mixture. For formulations containing only low-Tm lipids like 18:0-18:2 PG, room temperature is sufficient. b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed. This will form a milky suspension of multilamellar vesicles (MLVs). Allow the lipid film to hydrate for about 30-60 minutes, with occasional vortexing.[11]

  • Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid phase transition temperature. c. Load the MLV suspension into one of the extruder's syringes. d. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce a more translucent suspension of LUVs with a uniform size distribution. e. The resulting liposome suspension can be stored at 4°C.

Protocol 2: Purity Assessment by LC-MS/MS

This protocol provides a general guideline for analyzing the purity of 18:0-18:2 PG and detecting potential oxidation products.

Materials:

  • 18:0-18:2 PG sample

  • LC-MS grade solvents: Methanol, Acetonitrile, Water

  • LC-MS grade additives: Formic acid or Ammonium acetate

  • LC-MS system with a C18 reversed-phase column (e.g., 2.1 mm ID x 100 mm length, <2 µm particle size) coupled to a tandem mass spectrometer.[12]

Procedure:

  • Sample Preparation: a. Prepare a stock solution of 18:0-18:2 PG in a suitable organic solvent (e.g., chloroform:methanol 1:1 v/v) at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL) using the initial mobile phase composition.

  • LC Separation: a. Mobile Phase A: 99.9% Water: 0.1% Formic Acid (or 10 mM Ammonium Acetate). b. Mobile Phase B: 99.9% Acetonitrile: 0.1% Formic Acid (or 10 mM Ammonium Acetate in Methanol/Acetonitrile).[13] c. Column: C18 reversed-phase column. d. Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipid, followed by a re-equilibration step. For example:

    • 0-2 min: 60% B
    • 2-15 min: Ramp to 100% B
    • 15-20 min: Hold at 100% B
    • 20.1-25 min: Return to 60% B e. Flow Rate: 0.2 - 0.4 mL/min. f. Column Temperature: 40°C.[12]

  • MS/MS Detection: a. Ionization Mode: Negative ion mode is often suitable for acidic phospholipids like PG. b. Analysis: Perform a full scan to identify the [M-H]⁻ ion of 18:0-18:2 PG (expected m/z around 773.5). c. Targeted Analysis: Use Multiple Reaction Monitoring (MRM) to look for specific transitions. For purity, monitor the transition from the parent ion to fragment ions corresponding to the stearoyl (m/z 283.3) and linoleoyl (m/z 279.2) fatty acid chains. d. Oxidation Screening: Screen for the masses of expected oxidation products. For example, the addition of one oxygen atom (hydroperoxide or hydroxide) would increase the mass by ~16 Da (e.g., [M-H+16]⁻).

Visualizations

Signaling Pathway

// Nodes DAMP [label="DAMPs\n(e.g., S100A9)", fillcolor="#FBBC05", fontcolor="#202124"]; PG [label="18:0-18:2 PG", fillcolor="#34A853", fontcolor="#FFFFFF"]; TLR [label="TLR2 / TLR4\nReceptor Complex", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; IRAK [label="IRAKs", fillcolor="#F1F3F4", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_activation [label="NF-κB\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Pro-inflammatory\nGene Expression\n(IL-6, TNF-α)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DAMP -> TLR [label="Activates", fontsize=8, fontcolor="#5F6368"]; PG -> TLR [label="Inhibits\nInteraction", arrowhead=tee, color="#EA4335", fontsize=8, fontcolor="#EA4335"]; TLR -> MyD88; MyD88 -> IRAK; IRAK -> TRAF6; TRAF6 -> NFkB_activation; NFkB_activation -> Inflammation;

// Invisible nodes for layout {rank=same; DAMP; PG;} } .dot Caption: PG Inhibition of TLR Signaling Pathway.

Experimental Workflow

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; dissolve [label="1. Dissolve 18:0-18:2 PG\nin Chloroform", fillcolor="#F1F3F4", fontcolor="#202124"]; evaporate [label="2. Create Thin Lipid Film\n(Rotary Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrate [label="3. Hydrate Film with\nAqueous Buffer (>Tm)", fillcolor="#F1F3F4", fontcolor="#202124"]; mlv [label="MLVs Formed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; extrude [label="4. Extrude through\nPolycarbonate Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; luv [label="LUVs Formed\n(Homogeneous Suspension)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> dissolve; dissolve -> evaporate; evaporate -> hydrate; hydrate -> mlv; mlv -> extrude; extrude -> luv; luv -> end; } .dot Caption: Liposome Preparation Workflow.

Logical Relationships

// Nodes PG [label="18:0-18:2 PG\n(Unsaturated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidants [label="Oxidizing Agents\n(Oxygen, Light, Metal Ions)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroperoxide [label="Lipid Hydroperoxides\n(Primary Oxidation Products)", fillcolor="#FBBC05", fontcolor="#202124"]; Secondary [label="Secondary Products\n(Aldehydes, Ketones)", fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="Loss of Function &\nStructural Integrity", shape=note, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Prevention [label="Preventative Measures\n(Inert Gas, -20°C Storage, Antioxidants)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PG -> Hydroperoxide [label="Oxidation", fontsize=8, fontcolor="#5F6368"]; Oxidants -> Hydroperoxide [style=dashed]; Hydroperoxide -> Secondary [label="Further\nDegradation", fontsize=8, fontcolor="#5F6368"]; Secondary -> Degradation; Prevention -> PG [label="Protects", arrowhead=tee, color="#34A853", fontsize=8, fontcolor="#34A853"]; } .dot Caption: Oxidation Pathway of Unsaturated Phospholipids.

References

minimizing oxidation of 18:0-18:2 PG sodium during experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for minimizing the oxidation of 18:0-18:2 PG (1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) sodium during experimental procedures. Due to the presence of a polyunsaturated linoleic acid (18:2) chain, this phospholipid is highly susceptible to oxidation, which can compromise experimental integrity.[][2]

Frequently Asked Questions (FAQs)

Q1: Why is 18:0-18:2 PG sodium so prone to oxidation?

A: The susceptibility of this compound to oxidation stems from the linoleic acid (18:2) acyl chain.[] This polyunsaturated fatty acid (PUFA) contains two double bonds separated by a methylene group (-CH2-). The hydrogen atoms on this methylene group are particularly susceptible to abstraction, which initiates a free-radical chain reaction known as lipid peroxidation.[3][4] This reaction is accelerated by exposure to oxygen, light, and transition metals.[5]

Q2: How should I properly store this compound to ensure its stability?

A: Proper storage is the first and most critical step in preventing oxidation.

  • Temperature: For long-term stability, store the lipid at -20°C or lower.[6][7]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[5][8][9] After taking an aliquot, flush the vial with inert gas before resealing.

  • Form: If purchased as a powder, it is best to dissolve it in a suitable deoxygenated organic solvent (e.g., chloroform or ethanol) for storage, as unsaturated lipids are unstable in powdered form.[8]

  • Container: Always use glass containers with Teflon-lined caps. Plastic containers can leach impurities that may catalyze oxidation.[8]

  • Aliquoting: To avoid repeated freeze-thaw cycles and exposure to air, it is highly recommended to prepare smaller aliquots from the main stock solution.[5]

Q3: What are the best practices for handling the lipid during my experiment?

A: To minimize oxidation during experimental use:

  • Thawing: Before opening, allow the vial to warm completely to room temperature to prevent moisture condensation, which can cause hydrolysis.[8]

  • Solvents: Use high-purity, deoxygenated solvents for all dilutions and preparations. Solvents can be deoxygenated by bubbling with argon or nitrogen gas.[5]

  • Environment: Whenever possible, work quickly, keep samples on ice, and minimize exposure to air and light.[5] Using amber glass vials or wrapping tubes in foil can protect against light-induced oxidation.[5]

  • Add Antioxidants: Incorporate a suitable antioxidant, such as butylated hydroxytoluene (BHT), directly into your stock solutions and experimental solvents.[8]

Q4: Which antioxidant should I use, and at what concentration?

A: The choice of antioxidant depends on your experimental system (e.g., in vitro vs. cell culture).

  • Butylated Hydroxytoluene (BHT): A lipophilic (fat-soluble) antioxidant ideal for use in organic solvents and lipid preparations. A common starting concentration is 0.01-0.1% (w/v).

  • Trolox: A water-soluble analog of Vitamin E, making it suitable for aqueous buffers and cell culture media to protect lipids from peroxidation in the experimental medium.[5]

  • EDTA: While not a direct antioxidant, ethylenediaminetetraacetic acid (EDTA) is a chelating agent that can inactivate pro-oxidant metal ions (like iron or copper) often present in buffers and media.[5]

Q5: How can I detect if my this compound sample has oxidized?

A: Several methods can detect lipid oxidation.

  • UV-Vis Spectroscopy: This is a straightforward method to detect the formation of conjugated dienes, which are primary oxidation products.[10] Oxidized linoleic acid produces a characteristic absorbance peak around 233-234 nm.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most sensitive and specific method.[12][13][14] It can identify and quantify a wide range of specific oxidation products, including hydroperoxides, hydroxides, and truncated phospholipid species.[12][15]

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric assay measures malondialdehyde (MDA), a secondary oxidation product. While widely used, it can lack specificity.[5][16]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or non-reproducible experimental results. Sample degradation due to oxidation of 18:0-18:2 PG.1. Review storage and handling protocols immediately.[5] 2. Test a sample of your lipid stock for oxidation using UV-Vis or LC-MS.[10][13] 3. Prepare fresh stock solutions from a new vial, incorporating an antioxidant like BHT.[8]
High background signal in analytical measurements (e.g., MS). Contamination from oxidized lipids or leached plasticizers.1. Ensure use of high-purity, deoxygenated solvents.[5] 2. Strictly use glass and Teflon labware for handling organic solutions of lipids.[8] 3. Run a solvent blank to check for background contaminants.
Unexpected cytotoxicity in cell-based assays. Formation of cytotoxic lipid peroxidation byproducts (e.g., 4-HNE).1. Minimize lipid exposure to pro-oxidants (light, metals in media).[5] 2. Co-incubate with a cell-compatible antioxidant like Trolox.[5] 3. Consider reducing serum concentration in media, as it can contain pro-oxidant metals.[5]
Smear instead of a sharp band on a TLC plate. Presence of a complex mixture of various oxidized species with different polarities.1. This is a strong indicator of oxidation. 2. For better separation and analysis, use HPLC or LC-MS instead of TLC.[12]

Experimental Protocols

Protocol 1: Preparation of an Antioxidant-Protected Stock Solution

This protocol describes how to prepare a 10 mg/mL stock solution of this compound in chloroform with BHT.

  • Preparation: Work in a fume hood. Allow the vial of this compound to warm to room temperature before opening.

  • Solvent Preparation: Prepare a solution of 0.05% BHT (w/v) in high-purity chloroform. To deoxygenate, bubble argon or nitrogen gas through the solvent for 10-15 minutes.

  • Dissolution: Add the deoxygenated chloroform/BHT solvent to the lipid powder to achieve a final concentration of 10 mg/mL.

  • Mixing: Vortex gently until the lipid is fully dissolved.

  • Storage: Aliquot the solution into amber glass vials with Teflon-lined caps. Flush the headspace of each vial with argon or nitrogen gas before sealing. Store at -20°C.[8][9]

Protocol 2: Assessment of Oxidation via UV-Vis Spectroscopy

This method quantifies conjugated diene formation, an early marker of lipid peroxidation.[10]

  • Solvent Preparation: Prepare a solution of ethanol and deionized water (9:1 v/v).

  • Blank Preparation: Use the ethanol/water solvent as the blank reference.

  • Sample Preparation: Prepare a 1 mg/mL solution of your this compound sample in the ethanol/water solvent.

  • Measurement:

    • Use a quartz cuvette. Run the blank spectrum first to zero the spectrophotometer.

    • Run the spectrum for your lipid sample from 200 nm to 300 nm.

    • Record the absorbance value at the maximum peak, which should be around 233-234 nm for conjugated dienes.[11][17]

  • Interpretation: A significant absorbance peak at 233-234 nm indicates the presence of conjugated diene hydroperoxides and thus, oxidation. Compare against a freshly prepared, unoxidized standard to quantify the extent of oxidation.

Visual Guides

Lipid Peroxidation Pathway and Antioxidant Intervention

The following diagram illustrates the free-radical chain reaction of lipid peroxidation affecting the linoleic acid (LH) portion of the phospholipid and shows where chain-breaking antioxidants (AH) intervene.

Lipid_Peroxidation INIT Initiation LH Linoleic Acid (LH) (in 18:0-18:2 PG) INIT->LH Initiator (e.g., R•) removes H• L_rad Lipid Radical (L•) LH->L_rad LOO_rad Peroxyl Radical (LOO•) L_rad->LOO_rad O2 Oxygen (O2) PROP Propagation (Chain Reaction) LOOH Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) LOO_rad->LOOH neutralized TERM Termination LOO_rad->TERM PROP->LOOH + LH (new lipid) LOOH->L_rad produces new L• NON_RAD Non-Radical Products TERM->NON_RAD + LOO• or L• AH Antioxidant (AH) (e.g., BHT, Trolox) AH->LOO_rad donates H• A_rad Antioxidant Radical (A•) (Stable) AH->A_rad

Caption: Free-radical chain reaction of lipid peroxidation and the intervention point for chain-breaking antioxidants.

Troubleshooting Workflow for Inconsistent Results

This flowchart provides a logical path to diagnose experimental issues potentially caused by lipid oxidation.

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage 1. Review Lipid Storage Conditions (-20°C? Inert gas? Glass vial?) start->check_storage check_handling 2. Review Experimental Handling (Deoxygenated solvents? Light protection?) check_storage->check_handling test_oxidation 3. Test Stock for Oxidation (e.g., UV-Vis at 233 nm) check_handling->test_oxidation oxidation_detected Oxidation Detected? test_oxidation->oxidation_detected discard Discard Old Stock. Prepare Fresh Solution with Antioxidant (BHT). oxidation_detected->discard  Yes other_issues Oxidation Unlikely to be Primary Cause. Investigate Other Experimental Variables. oxidation_detected->other_issues No   re_run Repeat Experiment with New Stock discard->re_run

Caption: A step-by-step workflow to troubleshoot inconsistent results where lipid oxidation is a suspected cause.

References

Technical Support Center: Isomeric Separation of PG(18:0/18:2) and PG(18:1/18:1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of resolving the isomeric phosphatidylglycerols PG(18:0/18:2) and PG(18:1/18:1).

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate PG(18:0/18:2) and PG(18:1/18:1)?

A1: PG(18:0/18:2) and PG(18:1/18:1) are structural isomers, meaning they have the same mass-to-charge ratio (m/z) but differ in the arrangement of their fatty acid chains. This isobaric nature makes them indistinguishable by mass spectrometry alone, necessitating effective chromatographic separation for accurate identification and quantification.[1][2][3] The subtle differences in their physicochemical properties, such as polarity and shape, present a significant challenge for chromatographic resolution.

Q2: What are the primary analytical techniques for separating these isomers?

A2: The most common and effective techniques for separating these phosphatidylglycerol isomers include:

  • Reversed-Phase Liquid Chromatography (RPLC): This is a widely used method that separates lipids based on their hydrophobicity. C18 columns are frequently employed for this purpose.[1][4]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating isomeric lipids, offering high efficiency and faster analysis times compared to traditional LC methods.[5][6][7][8][9]

  • Trapped Ion Mobility Spectrometry (TIMS): TIMS separates ions based on their size, shape, and charge in the gas phase. This technique can resolve isomers that are difficult to separate by chromatography alone.[10][11]

Q3: Can I distinguish these isomers using tandem mass spectrometry (MS/MS) alone?

A3: In most cases, tandem mass spectrometry (MS/MS) without prior chromatographic separation is insufficient to differentiate between PG(18:0/18:2) and PG(18:1/18:1).[1] While fragmentation patterns can provide information about the fatty acid constituents, the resulting fragment ions are often isobaric, making unambiguous identification of the intact lipid isomer challenging. Chromatographic separation is essential to resolve the isomers before they enter the mass spectrometer.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Isomeric Peaks in RPLC

Q: I am using a C18 column for RPLC, but my PG(18:0/18:2) and PG(18:1/18:1) peaks are co-eluting. What can I do to improve separation?

A: Co-elution of these isomers in RPLC is a common issue. Here are several parameters you can adjust to improve resolution:

  • Optimize the Mobile Phase Gradient: A shallow, slow gradient can enhance the separation of closely eluting compounds. Experiment with different gradient profiles and solvent compositions. Mobile phases often consist of acetonitrile, isopropanol, and water with additives like ammonium formate or formic acid to improve ionization.[1]

  • Adjust the Column Temperature: Temperature can significantly impact chromatographic selectivity. Increasing the column temperature can sometimes improve peak shape and resolution. A temperature of 55°C has been used successfully in some studies.[1]

  • Reduce the Flow Rate: A lower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better separation.

  • Consider a Different Column Chemistry: While C18 is common, other stationary phases might offer different selectivity. Consider columns with different bonding chemistries or particle sizes. For instance, columns with charged surface hybrid (CSH) technology have shown good performance in separating phospholipid isomers.[4]

Issue 2: Inconsistent Retention Times

Q: My retention times for the PG isomers are shifting between runs. What could be the cause?

A: Retention time instability can be caused by several factors. Follow this troubleshooting workflow:

  • Check for System Leaks: Even small leaks in the HPLC system can cause fluctuations in pressure and flow rate, leading to inconsistent retention times.

  • Ensure Mobile Phase Consistency: Prepare fresh mobile phases daily and ensure they are thoroughly degassed. Inconsistent mobile phase composition is a common cause of retention time drift.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to shifting retention times.

  • Sample Matrix Effects: If you are analyzing complex biological samples, matrix components can build up on the column and affect its performance. Implement a robust sample preparation protocol and consider using a guard column to protect your analytical column.

Quantitative Data Summary

The following table summarizes typical chromatographic retention times for the separation of PG isomers from a representative study. Note that these values can vary depending on the specific experimental conditions.

IsomerChromatographic MethodColumnRetention Time (min)Reference
PG(18:0/18:2)RPLC-MSAscentis Express C18 (2.1 x 150 mm, 2.7 µm)Approx. 14.5[1]
PG(18:1/18:1) cisRPLC-MSAscentis Express C18 (2.1 x 150 mm, 2.7 µm)Approx. 14.8[1]
PG(18:1/18:1) transRPLC-MSAscentis Express C18 (2.1 x 150 mm, 2.7 µm)Approx. 15.1[1]

Experimental Protocols

Detailed Protocol for RPLC-MS Separation

This protocol is based on a method successfully used for the separation of PG isomers.[1]

1. Sample Preparation:

  • Lipid standards (PG(18:0/18:2) and PG(18:1/18:1)) are prepared as neat solutions or spiked into a biological matrix (e.g., rat serum lipid extract).
  • For analysis, samples are diluted in an appropriate solvent mixture, such as acetonitrile/isopropanol/water (65:30:5 v/v/v).

2. LC-MS System:

  • HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients at high pressure.
  • Column: Ascentis Express C18, 2.1 x 150 mm, 2.7 µm particle size.
  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap, equipped with a heated electrospray ionization (HESI) source.

3. Chromatographic Conditions:

  • Mobile Phase A: 60:40 Water:Acetonitrile with 10mM ammonium formate and 0.1% formic acid.
  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10mM ammonium formate and 0.1% formic acid.
  • Gradient: A suitable gradient to separate the compounds of interest.
  • Flow Rate: 260 µL/min.
  • Column Temperature: 55°C.
  • Injection Volume: 10 µL.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Negative ion mode is typically used for phospholipids.
  • Spray Voltage: 3.5 kV.
  • Heated Capillary Temperature: 250°C.
  • HESI Probe Temperature: 350°C.
  • Sheath Gas Flow: 25 units.
  • Auxiliary Gas Flow: 15 units.
  • Data Acquisition: Full scan mode with a high resolution to accurately measure the m/z of the precursor ions.

Visualizations

Troubleshooting Workflow for Isomer Separation

TroubleshootingWorkflow start Problem: Poor or No Isomer Separation check_method Is the analytical method validated for this separation? start->check_method optimize_gradient Optimize Mobile Phase Gradient check_method->optimize_gradient Yes develop_method Develop a suitable method (RPLC, SFC, or TIMS) check_method->develop_method No adjust_temp Adjust Column Temperature optimize_gradient->adjust_temp change_flow_rate Modify Flow Rate adjust_temp->change_flow_rate try_new_column Test Different Column Chemistry change_flow_rate->try_new_column check_leaks Check for System Leaks try_new_column->check_leaks develop_method->optimize_gradient check_mobile_phase Verify Mobile Phase Preparation & Degassing check_leaks->check_mobile_phase check_equilibration Ensure Proper Column Equilibration check_mobile_phase->check_equilibration end Successful Separation check_equilibration->end

Caption: A logical workflow for troubleshooting poor separation of PG isomers.

General Experimental Workflow for Lipid Isomer Analysis

LipidAnalysisWorkflow sample_prep Sample Preparation (Lipid Extraction & Dilution) chromatography Chromatographic Separation (RPLC or SFC) sample_prep->chromatography mass_spec Mass Spectrometry (High-Resolution MS) chromatography->mass_spec rplc Reversed-Phase LC chromatography->rplc sfc Supercritical Fluid Chromatography chromatography->sfc data_analysis Data Analysis (Peak Integration & Identification) mass_spec->data_analysis tims Trapped Ion Mobility Spectrometry mass_spec->tims Optional: Ion Mobility result Quantification of Isomeric Species data_analysis->result

References

Validation & Comparative

A Comparative Guide to 18:0-18:2 PG Sodium and 16:0-18:1 PG for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties and biological relevance of two common phosphatidylglycerols (PGs): 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (18:0-18:2 PG sodium), and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (16:0-18:1 PG). This information is crucial for researchers in drug development and membrane biology for the rational design of lipid-based formulations and model membrane systems.

Physicochemical Properties: A Tabular Comparison

The structural differences between these two anionic phospholipids, primarily the length of the saturated acyl chain and the degree of unsaturation in the second acyl chain, lead to distinct physicochemical behaviors. These properties are critical for their application in forming lipid bilayers and their interaction with other molecules.

PropertyThis compound16:0-18:1 PG
Synonyms SLPG, 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphoglycerol sodiumPOPG, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol
Molecular Formula C₄₂H₇₈NaO₁₀P[]C₄₀H₇₆NaO₁₀P
Molecular Weight 797.03 g/mol []770.99 g/mol
Acyl Chain Composition sn-1: Stearic acid (18:0), sn-2: Linoleic acid (18:2)sn-1: Palmitic acid (16:0), sn-2: Oleic acid (18:1)
Phase Transition Temp (Tm) Not explicitly found; estimated to be low sub-zero (°C)¹-2 °C[2]
Critical Micelle Conc. (CMC) Not explicitly found; requires experimental determinationNot explicitly found; requires experimental determination
Surface Tension Not explicitly found; requires experimental determinationNot explicitly found; requires experimental determination
Storage Temperature -20°C[3]-20°C

¹While a specific phase transition temperature for 18:0-18:2 PG was not found, the Tm for the analogous phosphatidylcholine, 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine, is -13.7°C.[] Given that phosphatidylglycerol and phosphatidylcholine headgroups have similar effects on transition temperatures, a low sub-zero Tm is expected for 18:0-18:2 PG.

Biological Significance and Signaling Pathways

Both 18:0-18:2 PG and 16:0-18:1 PG are integral components of biological membranes and are involved in crucial cellular processes. Their primary roles include serving as precursors for the synthesis of cardiolipin, a key phospholipid of the inner mitochondrial membrane, and potentially acting as a source of the second messenger diacylglycerol (DAG).

Cardiolipin Biosynthesis Pathway

Phosphatidylglycerol is a direct precursor in the biosynthesis of cardiolipin. This pathway is essential for maintaining mitochondrial structure and function.[5]

Cardiolipin Biosynthesis Pathway cluster_0 Mitochondrial Inner Membrane PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CTP CDP-DAG synthase PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP Glycerol-3-P PGP synthase PG Phosphatidylglycerol (18:0-18:2 PG or 16:0-18:1 PG) PGP->PG PGP phosphatase Cardiolipin Cardiolipin PG->Cardiolipin CDP-DAG Cardiolipin synthase

Caption: Biosynthesis of cardiolipin from phosphatidic acid.

Diacylglycerol (DAG) Signaling Pathway

Phospholipids, including phosphatidylglycerols, can be hydrolyzed by phospholipase C (PLC) to generate diacylglycerol (DAG), a critical second messenger. DAG activates various downstream signaling cascades, most notably through the activation of Protein Kinase C (PKC).[6][7][8][9][10]

Diacylglycerol Signaling Pathway cluster_1 Cell Membrane PG Phosphatidylglycerol (18:0-18:2 PG or 16:0-18:1 PG) DAG Diacylglycerol (DAG) PG->DAG Hydrolysis PLC Phospholipase C (PLC) PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Cellular Responses (e.g., Proliferation, Differentiation) PKC->Downstream Phosphorylation

Caption: General diacylglycerol signaling cascade.

Experimental Protocols

Accurate characterization of the physicochemical properties of these lipids is essential for their effective use in research. Below are detailed methodologies for determining key parameters.

Determination of Critical Micelle Concentration (CMC) by Pyrene Fluorescence Assay

This method relies on the sensitivity of the fluorescence spectrum of pyrene to the polarity of its microenvironment.[11][12][13][14][15]

Principle: In aqueous solutions, pyrene exhibits a characteristic fluorescence emission spectrum. In the presence of micelles, pyrene partitions into the hydrophobic core, leading to a change in the ratio of the intensities of its vibronic bands (I₁ at ~373 nm and I₃ at ~384 nm). The ratio I₃/I₁ is plotted against the logarithm of the lipid concentration, and the CMC is determined from the inflection point of the resulting sigmoidal curve.

Procedure:

  • Stock Solutions:

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or ethanol) at a concentration of approximately 1x10⁻³ M.

    • Prepare a concentrated stock solution of the phosphatidylglycerol in an appropriate buffer.

  • Sample Preparation:

    • Prepare a series of aqueous solutions of the phosphatidylglycerol at varying concentrations, bracketing the expected CMC.

    • To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M. Ensure the final concentration of the organic solvent is minimal (<1%) to avoid affecting micellization.

  • Fluorescence Measurement:

    • Excite the samples at a wavelength of 334 nm.[12]

    • Record the emission spectra from 350 nm to 500 nm.

    • Determine the fluorescence intensities at the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the I₃/I₁ ratio for each lipid concentration.

    • Plot the I₃/I₁ ratio as a function of the logarithm of the lipid concentration.

    • The CMC is determined as the concentration at the midpoint of the transition in the resulting sigmoidal curve.

CMC Determination Workflow A Prepare Lipid Stock Solution C Create Serial Dilutions of Lipid with Pyrene A->C B Prepare Pyrene Stock Solution B->C D Measure Fluorescence (Ex: 334nm, Em: 350-500nm) C->D E Calculate I3/I1 Ratio D->E F Plot I3/I1 vs. Log[Lipid] E->F G Determine CMC from Inflection Point F->G Surface Tension Measurement Workflow A Prepare Lipid Solution B Load Sample into Surfactometer A->B C Create and Pulsate Air Bubble B->C D Record Pressure and Bubble Dimensions C->D E Calculate Surface Tension (Young-Laplace Equation) D->E F Analyze Dynamic Surface Tension Data E->F

References

A Researcher's Guide to Alternative Internal Standards for 18:0-18:2 PG in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of phosphatidylglycerols (PGs) is crucial for understanding cellular processes and disease pathogenesis. The selection of an appropriate internal standard is a critical determinant of data quality. While 18:0-18:2 PG is a commonly used internal standard, several alternatives offer distinct advantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies, to inform the selection of the most suitable internal standard for your research needs.

The ideal internal standard should be a substance that is chemically similar to the analyte of interest but not naturally present in the sample. It is added at a known concentration to the sample at the beginning of the analytical workflow to correct for variations in sample preparation, extraction efficiency, and instrument response. In the context of mass spectrometry-based lipidomics, stable isotope-labeled lipids and odd-chain lipids are the primary alternatives to endogenous-like internal standards.

Comparative Analysis of Internal Standards

The two main classes of alternative internal standards for 18:0-18:2 PG are deuterated PGs and odd-chain PGs. Each presents a unique set of advantages and disadvantages that should be considered based on the specific requirements of the analytical method.

Internal Standard TypeExamplesAdvantagesDisadvantages
Endogenous PG 18:0-18:2 PGCommercially available.Can be naturally present in some biological samples, leading to potential interference and inaccurate quantification.
Odd-Chain PG 17:0-17:0 PG, 17:0-14:1 PG, 14:0-14:0 PGTypically absent or present at very low levels in most mammalian tissues, minimizing endogenous interference.[1][2] Cost-effective compared to stable isotope-labeled standards.[3] Structurally similar to even-chain PGs, providing good correction for extraction and ionization effects.[3]Structural differences (chain length) compared to all endogenous analytes may not perfectly correct for analyte-specific variations in ionization efficiency.[3]
Deuterated PG d31-16:0/18:1 PG, Other deuterated PG speciesConsidered the "gold standard" for accuracy as they co-elute closely with the endogenous analyte and have nearly identical physicochemical properties, effectively correcting for matrix effects.[4][5]Can be expensive and are not commercially available for every PG species.[3] Deuterated standards may exhibit a slight retention time shift in liquid chromatography (LC) compared to the native analyte (chromatographic isotope effect).[3][5] There is a potential for isotopic scrambling or exchange, which could compromise accuracy.[5]

A study directly comparing the quantification of egg PG species using a deuterated standard (PG 16:0(d31)/18:1) and an odd-chain standard (PG 17:0/17:0) found that both approaches yielded similar quantitative results, suggesting that odd-chain PGs can be a reliable and more cost-effective alternative to deuterated standards in certain applications.[6]

Experimental Protocols

Accurate and reproducible lipid quantification relies on well-defined experimental procedures. The following are generalized protocols for lipid extraction and LC-MS/MS analysis that can be adapted for the use of alternative PG internal standards.

Lipid Extraction (Folch Method)

This is a widely used method for the extraction of total lipids from biological samples.

  • Sample Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of the selected PG internal standard (e.g., 17:0-17:0 PG or a deuterated PG) to the homogenate.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform and methanol to the sample. The final solvent-to-sample ratio should be approximately 20:1.

  • Vortexing and Incubation: Vortex the mixture vigorously to ensure thorough mixing and incubate at room temperature for at least 20 minutes.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or water) to the mixture to induce phase separation. Vortex briefly and centrifuge to separate the layers.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer it to a clean tube.

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a solvent suitable for LC-MS analysis (e.g., a mixture of isopropanol, acetonitrile, and water).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the general parameters for the analysis of PGs by LC-MS/MS. Specific parameters may need to be optimized based on the instrumentation and the specific PG species being analyzed.

  • Chromatographic Column: A reversed-phase C18 column is commonly used for lipid separation.

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40 v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a lower percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipid species.

  • Mass Spectrometry: The mass spectrometer is typically operated in negative ion mode for the analysis of PGs. Multiple Reaction Monitoring (MRM) is often used for targeted quantification, where specific precursor-to-product ion transitions for each PG species and the internal standard are monitored.

Visualizing the Workflow and Logic

To better understand the experimental process and the relationship between different internal standards, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Spiking Spike with Internal Standard Homogenization->Spiking Solvent_Addition Solvent Addition (e.g., Folch) Spiking->Solvent_Addition Phase_Separation Phase Separation Solvent_Addition->Phase_Separation Collection Collect Organic Phase Phase_Separation->Collection Drying Dry Down Collection->Drying Reconstitution Reconstitute Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification Internal_Standard_Logic cluster_types Types of Internal Standards for PG Analysis IS Internal Standard Selection Endogenous Endogenous PG (e.g., 18:0-18:2 PG) IS->Endogenous Common but potential for interference Odd_Chain Odd-Chain PG (e.g., 17:0-17:0 PG) IS->Odd_Chain Cost-effective, low interference Deuterated Deuterated PG (e.g., d31-16:0/18:1 PG) IS->Deuterated Gold standard, highest accuracy

References

Validating the Quantification of PG(18:0/18:2): A Comparison of Analytical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the accurate quantification of 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphoglycerol (PG(18:0/18:2)), a specific phosphatidylglycerol species implicated in various physiological and pathological processes, including inflammation. We will explore the use of a certified reference material versus alternative internal standards, supported by established experimental protocols and data presentation.

The Gold Standard: Quantification Using a Certified Reference Material

The most accurate and reliable method for quantifying a specific analyte is the use of an identical, certified reference material (CRM). A CRM of PG(18:0/18:2) with high purity (>99%) is commercially available and serves as the ideal internal standard.

Advantages:

  • Highest Accuracy and Precision: As the CRM is chemically identical to the analyte, it co-elutes during chromatography and exhibits the same ionization efficiency in the mass spectrometer. This minimizes variations arising from sample matrix effects and instrument performance, leading to the most accurate and precise quantification.

  • Direct Comparability: Using a CRM allows for direct comparison of absolute quantities of PG(18:0/18:2) across different experiments, laboratories, and studies.

  • Regulatory Compliance: For clinical and pharmaceutical applications, the use of a CRM is often a regulatory requirement to ensure the validity and reproducibility of the data.

Disadvantages:

  • Cost and Availability: Certified reference materials can be more expensive and may have limited availability compared to other potential internal standards.

Alternative Approach: Utilizing Structurally Similar Internal Standards

In the absence of a CRM, or for cost-saving purposes in non-regulatory research, a common practice is to use a structurally similar internal standard. For PG(18:0/18:2), a suitable alternative would be a phosphatidylglycerol with odd-chain fatty acids, such as PG(17:0/17:0), or a deuterated analog.

Advantages:

  • Cost-Effective: Non-identical internal standards are generally less expensive than CRMs.

  • Reduced Contamination Risk: Using an odd-chain lipid as an internal standard eliminates the risk of it being naturally present in the biological sample, thus avoiding analytical interference.

Disadvantages:

  • Potential for Inaccuracy: Differences in fatty acid chain length and saturation between the internal standard and the analyte can lead to variations in chromatographic retention time and ionization efficiency. This can introduce a bias in the quantification, affecting the overall accuracy.

  • Requires Careful Validation: The use of a non-identical internal standard necessitates a more rigorous validation process to demonstrate that it accurately reflects the behavior of the analyte under the specific experimental conditions.

Quantitative Data Comparison

Parameter Certified Reference Material (PG(18:0/18:2)) Alternative Internal Standard (e.g., PG(17:0/17:0))
Accuracy (% Bias) Expected to be minimal (<5%)Higher potential for bias (5-20%) due to differences in physicochemical properties.
Precision (%RSD) High precision expected (<10%)Precision may be slightly lower due to potential for differential matrix effects.
Linearity (R²) Excellent linearity expected (>0.99)Good linearity can be achieved, but may be more susceptible to matrix effects.
Recovery Assumed to be identical to the analyteMay differ from the analyte, requiring careful assessment.

Experimental Protocols

The accurate quantification of PG(18:0/18:2) relies on a robust and validated analytical method. The following is a generalized protocol for lipid extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction (Folch Method)
  • Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a chloroform/methanol mixture (2:1, v/v).

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and centrifuge to separate the organic and aqueous phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

  • Internal Standard Spiking: Prior to extraction, spike the sample with a known amount of the chosen internal standard (either the PG(18:0/18:2) CRM or an alternative).

LC-MS/MS Analysis
  • Chromatography: Employ a reverse-phase C18 column for the separation of lipid species. A gradient elution with solvents such as water, acetonitrile, and isopropanol containing ammonium formate or acetate is commonly used.

  • Mass Spectrometry: Utilize a triple quadrupole or a high-resolution mass spectrometer operating in negative ion mode for the detection of phosphatidylglycerols.

  • Detection: Monitor the specific precursor-to-product ion transitions for PG(18:0/18:2) and the internal standard. For PG(18:0/18:2), the precursor ion will be m/z 773.5, and characteristic product ions corresponding to the fatty acyl chains (m/z 283.3 for 18:0 and m/z 279.2 for 18:2) will be monitored.

Signaling Pathways and Biological Relevance

Phosphatidylglycerols, including PG(18:0/18:2), are not only structural components of cellular membranes but also play roles in cellular signaling, particularly in the context of inflammation.

Biosynthesis of Phosphatidylglycerol

The synthesis of PG is a multi-step enzymatic process that occurs in the endoplasmic reticulum and mitochondria.

Phosphatidylglycerol Biosynthesis Phosphatidylglycerol Biosynthesis Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyltransferase PA Phosphatidic Acid LPA->PA Acyltransferase CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-DAG Synthase PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PGP Synthase PG Phosphatidylglycerol (e.g., PG(18:0/18:2)) PGP->PG PGP Phosphatase CL Cardiolipin PG->CL Cardiolipin Synthase

Caption: Biosynthesis pathway of phosphatidylglycerol.

Role in Inflammatory Signaling

Recent studies have indicated that specific species of phosphatidylglycerol can modulate inflammatory responses. For instance, PGs have been shown to play a role in the innate immune response in the lungs by attenuating inflammation caused by bacterial lipopolysaccharides.[3] The levels of specific PG species, including those containing stearic (18:0) and linoleic (18:2) acids, have been observed to be altered in inflammatory conditions.[4][5] The precise signaling cascade initiated by PG(18:0/18:2) is an active area of research, but it is hypothesized to involve the modulation of membrane protein function and the generation of downstream signaling lipids.

PG Inflammatory Signaling Hypothesized Role of PG in Inflammatory Signaling Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Membrane Cell Membrane Inflammatory_Stimulus->Cell_Membrane PG_18_0_18_2 PG(18:0/18:2) Membrane_Proteins Membrane Proteins (e.g., TLRs) PG_18_0_18_2->Membrane_Proteins Modulates Downstream_Signaling Downstream Signaling (e.g., NF-κB pathway) Membrane_Proteins->Downstream_Signaling Activates/Inhibits Inflammatory_Response Inflammatory Response Downstream_Signaling->Inflammatory_Response

Caption: Hypothesized role of PG(18:0/18:2) in modulating inflammatory signaling at the cell membrane.

References

cross-validation of different methods for PG(18:0/18:2) analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analysis of PG(18:0/18:2)

For researchers, scientists, and drug development professionals, the accurate quantification of specific phospholipid species is critical for understanding cellular processes, disease pathogenesis, and for the quality control of lipid-based drug formulations. This guide provides a comparative overview of three common analytical techniques for the analysis of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (PG(18:0/18:2)): Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Methodology Comparison

The choice of analytical method for PG(18:0/18:2) analysis depends on the specific research question. LC-MS/MS is generally the preferred method for the direct quantification of the intact molecule, offering high sensitivity and specificity. GC-MS is a powerful tool for determining the fatty acid composition of PG(18:0/18:2) after derivatization, but it does not measure the intact phospholipid. HPTLC provides a simpler, high-throughput method for the separation and semi-quantitative analysis of lipid classes, and it can be coupled with mass spectrometry for identification.

Data Presentation: Performance Characteristics of Analytical Methods
Performance MetricLC-MS/MSGC-MS (for FAMEs)HPTLC
Specificity High (intact molecule)High (fatty acids)Moderate (lipid class)
Sensitivity (LOD) Low pg to fgLow pgLow ng
Linearity (R²) >0.99>0.990.98 - 0.99
Precision (%RSD) <15%<10%10-20%
Accuracy (%) 85-115%90-110%80-120%
Throughput MediumMediumHigh

Experimental Protocols

LC-MS/MS Method for Intact PG(18:0/18:2) Analysis

This method is adapted for the quantification of intact PG(18:0/18:2) in a complex mixture.

a) Sample Preparation (Lipid Extraction)

  • Homogenization: Homogenize the sample in a suitable solvent, such as methanol.

  • Lipid Extraction: Perform a Folch or Bligh-Dyer extraction using chloroform and methanol to separate lipids from other cellular components.

  • Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., methanol/chloroform 1:1, v/v).

b) UPLC-QTOF-MS Conditions

  • LC System: An ultra-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A suitable gradient from 40% to 99% B over several minutes to resolve the phospholipid species.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 55°C.

  • Mass Spectrometer: A quadrupole time-of-flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically used for PG analysis.

  • Data Acquisition: Acquire data in full scan mode to detect the [M-H]⁻ ion of PG(18:0/18:2) (m/z 773.5) and in tandem MS (MS/MS) mode to confirm its identity by fragmentation (product ions for 18:0 and 18:2 fatty acids).

GC-MS Method for Fatty Acid Analysis of PG(18:0/18:2)

This method determines the fatty acid composition of PG(18:0/18:2) after conversion to fatty acid methyl esters (FAMEs).[1]

a) Sample Preparation (Derivatization to FAMEs)

  • Lipid Extraction: Extract the lipids as described for the LC-MS/MS method.

  • Saponification and Methylation:

    • Resuspend the dried lipid extract in a known volume of toluene.

    • Add a solution of methanolic HCl or BF3-methanol and heat at 100°C for 1 hour to simultaneously hydrolyze the fatty acids from the glycerol backbone and methylate them.

    • After cooling, add water and hexane to extract the FAMEs into the hexane layer.

  • Drying and Reconstitution: Dry the hexane layer over anhydrous sodium sulfate and then evaporate the solvent. Reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.

b) GC-MS Conditions

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column suitable for FAMEs separation (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless injection at 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Acquire data in full scan mode (e.g., m/z 50-550) to identify the FAMEs of stearic acid (18:0) and linoleic acid (18:2) based on their characteristic fragmentation patterns and retention times.

HPTLC Method for Phospholipid Class Separation

This method is suitable for the separation of phospholipid classes, including phosphatidylglycerol.

a) Sample Preparation

  • Lipid Extraction: Extract lipids as described previously.

  • Sample Application: Apply the lipid extract as a band onto an HPTLC silica gel plate using an automated applicator.

b) HPTLC Development and Detection

  • Stationary Phase: HPTLC silica gel 60 F254 plates.

  • Mobile Phase: A mixture of chloroform, methanol, and aqueous ammonia (e.g., 65:25:4, v/v/v) is a common solvent system for phospholipid separation.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Detection and Quantification:

    • After development, dry the plate.

    • For visualization, spray the plate with a suitable reagent such as primuline solution or a copper sulfate/phosphoric acid solution and heat.

    • Quantify the separated lipid bands by densitometry at a specific wavelength.

  • Identification (HPTLC-MS): For identification, the PG band can be eluted from the plate and analyzed by mass spectrometry.

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis cluster_hptlc HPTLC Analysis Sample Sample Lipid Extraction Lipid Extraction Sample->Lipid Extraction Dried Lipid Extract Dried Lipid Extract Lipid Extraction->Dried Lipid Extract Reconstitution_LC Reconstitution Dried Lipid Extract->Reconstitution_LC Intact Lipid Analysis Derivatization FAME Derivatization Dried Lipid Extract->Derivatization Fatty Acid Analysis Reconstitution_TLC Reconstitution Dried Lipid Extract->Reconstitution_TLC Lipid Class Separation LC Separation LC Separation Reconstitution_LC->LC Separation ESI-MS/MS ESI-MS/MS LC Separation->ESI-MS/MS Data Analysis_LC Data Analysis ESI-MS/MS->Data Analysis_LC GC Separation GC Separation Derivatization->GC Separation EI-MS EI-MS GC Separation->EI-MS Data Analysis_GC Data Analysis EI-MS->Data Analysis_GC HPTLC Separation HPTLC Separation Reconstitution_TLC->HPTLC Separation Densitometry Densitometry HPTLC Separation->Densitometry Data Analysis_TLC Data Analysis Densitometry->Data Analysis_TLC

Caption: General experimental workflow for the analysis of PG(18:0/18:2).

Signaling Pathway

G cluster_pathway Cardiolipin Biosynthesis Pathway cluster_function Mitochondrial Functions Glycerol-3-P Glycerol-3-P LPA Lysophosphatidic Acid Glycerol-3-P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CTP PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP Glycerol-3-P (PGP Synthase) PG Phosphatidylglycerol (e.g., PG(18:0/18:2)) PGP->PG H2O (PGP Phosphatase) Cardiolipin Cardiolipin PG->Cardiolipin CDP-DAG (Cardiolipin Synthase) ETC Electron Transport Chain (Complexes I-IV) Cardiolipin->ETC ATP_Synthase ATP Synthase (Complex V) Cardiolipin->ATP_Synthase Apoptosis Apoptosis Regulation Cardiolipin->Apoptosis

Caption: PG(18:0/18:2) is a key intermediate in the biosynthesis of cardiolipin.

References

A Comparative Guide to the Performance of Synthetic 18:0-18:2 Phosphatidylglycerol Versus Natural Lipid Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of synthetically derived 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphoglycerol (18:0-18:2 PG) and natural lipid extracts. The choice between a chemically defined synthetic lipid and a complex natural extract is a critical decision in research and pharmaceutical development, with significant implications for experimental reproducibility, product consistency, and biological activity. This document outlines the key differences, presents available data, and provides standardized experimental protocols for their evaluation.

Executive Summary

Synthetic 18:0-18:2 PG offers the significant advantages of high purity, batch-to-batch consistency, and a precisely defined chemical structure. This makes it an ideal choice for applications demanding stringent control over experimental variables, such as in the formulation of drug delivery systems, the study of specific protein-lipid interactions, and as a standard in lipidomic analyses.

Natural lipid extracts, derived from sources like bovine heart, porcine brain, or soy, provide a complex mixture of various lipid species.[1] This complexity can be advantageous in applications aiming to mimic the native cellular environment, such as in cell culture media or in functional assays where the synergistic effects of multiple lipids are desirable.[2][3] However, this inherent heterogeneity can also introduce variability and challenges in characterization and quality control.

Data Presentation: A Comparative Analysis

The following tables summarize the key differences in the physicochemical properties and performance of synthetic 18:0-18:2 PG and natural lipid extracts.

Table 1: Physicochemical and Performance Characteristics

FeatureSynthetic 18:0-18:2 PGNatural Lipid Extracts
Purity High (typically >99%)Variable; complex mixture of lipids
Composition Single, defined molecular speciesHeterogeneous; contains various phospholipid classes, sterols, and other lipids
Batch-to-Batch Consistency HighCan vary depending on the source and extraction method
Chemical Stability Generally high under proper storageSusceptible to oxidation due to unsaturated fatty acids
Cost Generally higher per milligramCan be more cost-effective for bulk applications
Biological Relevance Allows for the study of a specific lipid's functionMimics the complexity of biological membranes
Regulatory Considerations Well-defined for pharmaceutical applicationsMay require extensive characterization for regulatory approval

Table 2: Typical Composition of a Natural Lipid Extract (Bovine Heart Polar Lipid Extract)

Lipid ClassApproximate Percentage
Phosphatidylcholine (PC)40%
Phosphatidylethanolamine (PE)30%
Cardiolipin (CL)15%
Phosphatidylinositol (PI)5%
Phosphatidylserine (PS)5%
Other lipids5%

Note: The exact composition of natural lipid extracts can vary. This table provides a representative example.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of synthetic lipids and natural extracts. The following are standard protocols for key experiments.

Protocol 1: Lipid Extraction from Natural Sources (Folch Method)

This method is a standard procedure for extracting total lipids from biological samples.

Materials:

  • Biological tissue (e.g., bovine heart)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Homogenize the tissue sample in a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture.

  • Filter the homogenate to remove solid debris.

  • Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly.

  • Centrifuge at low speed to induce phase separation.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

Protocol 2: Analysis of Lipid Composition by Mass Spectrometry

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying and quantifying the lipid species in a sample.

Materials:

  • Lipid sample (synthetic or extracted)

  • LC-MS system (e.g., UPLC-QToF-MS)[4]

  • Appropriate solvents for mobile phases (e.g., acetonitrile, isopropanol, water with ammonium acetate)[4]

  • Lipid standards for quantification

Procedure:

  • Dissolve the lipid sample in an appropriate solvent (e.g., chloroform:methanol).

  • Inject the sample into the LC-MS system.

  • Separate the lipid classes using a suitable chromatography gradient.

  • Detect and identify the lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns in MS/MS mode.[4]

  • Quantify the individual lipid species by comparing their peak areas to those of known amounts of internal standards.

Protocol 3: In Vitro Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is used to assess the permeability of compounds across an artificial lipid membrane.[1][5]

Materials:

  • PAMPA plate (with donor and acceptor wells separated by a filter)

  • Synthetic 18:0-18:2 PG or natural lipid extract

  • A suitable organic solvent (e.g., dodecane)

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Plate reader for quantification

Procedure:

  • Prepare a solution of the lipid (synthetic or natural extract) in the organic solvent.

  • Coat the filter of the donor wells with the lipid solution and allow the solvent to evaporate, forming an artificial membrane.

  • Add a solution of the test compound in PBS to the donor wells.

  • Add fresh PBS to the acceptor wells.

  • Incubate the plate for a defined period.

  • Measure the concentration of the test compound in both the donor and acceptor wells using a plate reader.

  • Calculate the permeability coefficient.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Biosynthesis of 18:0-18:2 PG cluster_0 Glycerol-3-Phosphate Acylation cluster_1 CDP-Diacylglycerol Formation cluster_2 Phosphatidylglycerol Synthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (18:0) G3P->LPA PA Phosphatidic Acid (18:0/18:2) LPA->PA CDP_DAG CDP-Diacylglycerol (18:0/18:2) PA->CDP_DAG PA->CDP_DAG Stearoyl_CoA Stearoyl-CoA Stearoyl_CoA->G3P GPAT Linoleoyl_CoA Linoleoyl-CoA Linoleoyl_CoA->LPA LPAAT CTP CTP CTP->PA CDS PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP CDP_DAG->PGP Glycerol_3_P Glycerol-3-Phosphate Glycerol_3_P->CDP_DAG PGS PG 18:0-18:2 PG PGP->PG PGP Phosphatase

Caption: Biosynthesis pathway of 18:0-18:2 Phosphatidylglycerol.

G Experimental Workflow: Lipid Comparison cluster_0 Sample Preparation cluster_1 Characterization cluster_2 Performance Assays cluster_3 Data Analysis Synthetic Synthetic 18:0-18:2 PG LCMS LC-MS Analysis Synthetic->LCMS Natural Natural Lipid Source Extraction Lipid Extraction (e.g., Folch) Natural->Extraction Extraction->LCMS Composition Determine Composition and Purity LCMS->Composition Membrane_Prep Prepare Model Membranes (e.g., Liposomes, PAMPA) Composition->Membrane_Prep Permeability Permeability Assay Membrane_Prep->Permeability Fluidity Membrane Fluidity Assay Membrane_Prep->Fluidity Protein_Binding Protein Interaction Assay Membrane_Prep->Protein_Binding Comparison Comparative Analysis of Performance Data Permeability->Comparison Fluidity->Comparison Protein_Binding->Comparison

Caption: Workflow for comparing synthetic and natural lipids.

Conclusion

The selection between synthetic 18:0-18:2 PG and natural lipid extracts is contingent upon the specific requirements of the research or application. For studies demanding high precision, reproducibility, and a defined system, synthetic 18:0-18:2 PG is the superior choice. Conversely, when the goal is to approximate a complex biological membrane or when cost is a primary consideration for large-scale use, natural lipid extracts may be more appropriate, provided that their inherent variability is accounted for through rigorous characterization. This guide provides the foundational information and experimental frameworks to make an informed decision and to conduct robust comparative studies.

References

Assessing the Accuracy of 18:0-18:2 PG in Mimicking Biological Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate model system to mimic biological membranes is a critical step in ensuring the clinical relevance of in vitro studies. Among the myriad of synthetic lipids available, 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG) has emerged as a valuable tool due to its close resemblance to phospholipids found in natural membranes. This guide provides a comprehensive comparison of 18:0-18:2 PG with other common model membrane systems, supported by experimental data and detailed protocols to aid in the rational design of biomimetic platforms.

The unique structure of 18:0-18:2 PG, featuring a saturated 18:0 (stearic acid) chain and a polyunsaturated 18:2 (linoleic acid) chain, imparts a balance of order and fluidity to the lipid bilayer, making it an excellent candidate for mimicking the complex biophysical properties of cellular membranes. This guide will delve into the quantitative comparison of these properties and provide the necessary methodologies to assess them in your own research.

Comparative Analysis of Biophysical Properties

To accurately evaluate the suitability of 18:0-18:2 PG as a membrane mimic, it is essential to compare its key biophysical parameters with those of commonly used synthetic lipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), as well as with native biological membranes.

Property18:0-18:2 PG (estimated)POPC (16:0-18:1 PC)DOPC (18:1-18:1 PC)Native Plasma Membrane (Erythrocyte)
Phase Transition Temp. (Tm) ~ -16°C[1]-2°C-17°CBroad transition
Bilayer Thickness ~38 Å~38.8 Å~37.5 Å~40-50 Å
Area per Lipid ~65-70 Ų~64.3 Ų~67.3 ŲHighly variable
Bending Rigidity (kc) Lower than saturated lipids~1.1 x 10⁻¹⁹ J~0.8 x 10⁻¹⁹ JVariable, higher with cholesterol
Water Permeability (Pf) Moderately highModerateHighLow, regulated by aquaporins

Note: Data for 18:0-18:2 PG are estimated based on structurally similar lipids and may vary based on experimental conditions. It is recommended to perform direct measurements for specific applications.

Experimental Protocols for Membrane Characterization

Accurate assessment of model membrane properties requires robust experimental techniques. Below are detailed protocols for key methods used to characterize liposomes and supported lipid bilayers.

Preparation of 18:0-18:2 PG Unilamellar Vesicles by Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs), which are suitable for a variety of biophysical assays.

Materials:

  • 18:0-18:2 PG (sodium salt)

  • Chloroform

  • Desired buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Glass vials

Procedure:

  • Dissolve a known amount of 18:0-18:2 PG in chloroform in a round-bottom flask.

  • Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing vigorously. The temperature of the buffer should be above the phase transition temperature of the lipid (for 18:0-18:2 PG, room temperature is sufficient). This will form multilamellar vesicles (MLVs).

  • Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

  • Load the MLV suspension into one of the extruder's syringes.

  • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will progressively reduce the size and lamellarity of the vesicles, resulting in a solution of LUVs.

  • Store the LUV suspension at 4°C and use within a few days for optimal results.

Characterizing Membrane Fluidity with Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a widely used technique to measure the lateral diffusion of lipid molecules within a bilayer, providing a quantitative measure of membrane fluidity.

Materials:

  • 18:0-18:2 PG LUVs (prepared as described above)

  • Lipophilic fluorescent probe (e.g., NBD-PE, DiI)

  • Confocal laser scanning microscope with a high-power laser for bleaching

Procedure:

  • Incorporate the fluorescent probe into the 18:0-18:2 PG vesicles during their preparation at a low molar ratio (e.g., 0.5 mol%).

  • Immobilize the fluorescently labeled LUVs on a microscope coverslip. This can be achieved through various surface chemistry techniques.

  • Using the confocal microscope, acquire a pre-bleach image of a region of interest on a vesicle.

  • With a high-intensity laser pulse, photobleach a defined area within the region of interest.

  • Immediately after bleaching, acquire a time-lapse series of images of the bleached area at low laser power.

  • Analyze the fluorescence recovery in the bleached spot over time. The rate of recovery is related to the diffusion coefficient of the fluorescently labeled lipids.

  • The diffusion coefficient (D) can be calculated by fitting the recovery curve to an appropriate mathematical model.[2]

Measuring Membrane Mechanical Properties with Atomic Force Microscopy (AFM)

AFM can be used to image the topography of supported lipid bilayers and to measure their mechanical properties, such as thickness and breakthrough force.

Materials:

  • 18:0-18:2 PG LUVs

  • Atomically flat substrate (e.g., mica)

  • Atomic Force Microscope

  • Buffer solution

Procedure:

  • Prepare a supported lipid bilayer (SLB) by depositing 18:0-18:2 PG LUVs onto a freshly cleaved mica surface. The vesicles will rupture and fuse to form a continuous bilayer.[3][4][5]

  • Mount the SLB in the AFM fluid cell, ensuring it remains hydrated with buffer throughout the experiment.

  • Engage the AFM tip with the surface and begin imaging in either contact or tapping mode to visualize the bilayer topography.[6][7]

  • To measure the bilayer thickness, create a defect in the bilayer by applying a high force with the AFM tip and then image the edge of the defect. The height difference between the bilayer and the substrate represents the bilayer thickness.[6]

  • To measure the breakthrough force, perform force spectroscopy by pressing the AFM tip into the bilayer and recording the force as a function of tip-sample distance. The force at which the tip punctures the bilayer is the breakthrough force, which is related to the membrane's mechanical strength.[6]

Visualizing Key Biological and Experimental Processes

Diagrams generated using Graphviz provide a clear visual representation of complex signaling pathways and experimental workflows.

Bacterial Resistance to Cationic Antimicrobial Peptides (CAMPs)

Gram-positive bacteria can develop resistance to CAMPs by modifying their cell membrane composition. One key mechanism involves the enzymatic modification of phosphatidylglycerol (PG).

bacterial_resistance cluster_membrane Bacterial Inner Membrane cluster_extracellular Extracellular Space PG Phosphatidylglycerol (PG) (Anionic) MprF MprF enzyme PG->MprF substrate Lysyl_PG Lysyl-PG (Cationic) MprF->Lysyl_PG adds Lysine CAMP Cationic Antimicrobial Peptide (CAMP) CAMP->PG Electrostatic Attraction CAMP->Lysyl_PG Electrostatic Repulsion

Mechanism of bacterial resistance to CAMPs via PG modification.

This diagram illustrates how the MprF enzyme converts the anionic phosphatidylglycerol (PG) into the cationic Lysyl-PG, leading to electrostatic repulsion of cationic antimicrobial peptides and conferring resistance.[8][9][10][11][12]

Workflow for Assessing Antimicrobial Peptide Activity

A systematic workflow is crucial for evaluating the efficacy of novel antimicrobial peptides against bacterial membranes.

amp_workflow cluster_prep Model Membrane Preparation cluster_assay Peptide Interaction Assay cluster_analysis Data Analysis prep_vesicles Prepare 18:0-18:2 PG Unilamellar Vesicles prep_dye Encapsulate Fluorescent Dye prep_vesicles->prep_dye add_amp Incubate Vesicles with Antimicrobial Peptide prep_dye->add_amp Dye-loaded vesicles measure_leakage Measure Dye Leakage (Fluorospectrometry) add_amp->measure_leakage plot_data Plot Fluorescence vs. Time measure_leakage->plot_data Fluorescence data calc_permeability Calculate Membrane Permeability plot_data->calc_permeability

Experimental workflow for assessing AMP-induced membrane leakage.

This workflow outlines the key steps in a dye leakage assay to quantify the membrane-disrupting activity of antimicrobial peptides on 18:0-18:2 PG vesicles.[13][14]

Conclusion

18:0-18:2 PG serves as a valuable tool for creating biomimetic membranes that capture essential biophysical characteristics of their natural counterparts. Its unique acyl chain composition provides a balance of fluidity and order, making it suitable for a wide range of applications, from fundamental studies of lipid-protein interactions to the development of drug delivery systems. By utilizing the comparative data and detailed protocols provided in this guide, researchers can make informed decisions about the use of 18:0-18:2 PG in their experimental designs and contribute to the development of more accurate and predictive in vitro models. The provided visualizations of relevant biological and experimental processes further aid in the conceptual understanding and practical implementation of these studies.

References

A Comparative Analysis of Liposomes Formulated with 18:0-18:2 Phosphatidylglycerol and Other Common Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of phospholipid composition is a critical determinant of a liposomal drug delivery system's performance. The physicochemical properties of the constituent lipids directly influence the stability, drug encapsulation efficiency, and release kinetics of the final formulation. This guide provides an objective comparison of liposomes formulated with 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG, or SLPG) and other commonly used phospholipids. The data presented herein is supported by experimental findings to aid in the rational design of liposomal carriers.

The Impact of Acyl Chain Composition and Headgroup

The biophysical characteristics of a liposome are largely governed by the length and degree of saturation of its phospholipid acyl chains, as well as the nature of its polar headgroup.

  • Saturated vs. Unsaturated Acyl Chains: Phospholipids with saturated acyl chains, such as distearoylphosphatidylcholine (DSPC) and dipalmitoylphosphatidylcholine (DPPC), have straight hydrocarbon chains that allow for tight packing. This results in a more ordered, rigid membrane with a higher phase transition temperature (Tm). In contrast, unsaturated phospholipids, which contain one or more double bonds (e.g., dioleoylphosphatidylcholine - DOPC), have kinks in their acyl chains that disrupt tight packing, leading to a more fluid and permeable membrane with a lower Tm.[1]

  • The 18:0-18:2 PG Profile: The 18:0-18:2 PG combines a saturated stearoyl chain (18:0) and a polyunsaturated linoleoyl chain (18:2). This specific combination results in a significantly low phase transition temperature. For the corresponding phosphatidylcholine (18:0-18:2 PC), the phase transition temperature is reported to be -16°C.[2] This suggests that liposomes formulated with 18:0-18:2 PG will be in a fluid state under physiological conditions, which has significant implications for drug release and stability.

  • Phosphatidylglycerol (PG) Headgroup: The glycerol headgroup of PG lipids imparts a net negative charge to the liposome surface at physiological pH.[3] This anionic nature can influence the liposome's interaction with biological systems and affect the encapsulation of charged drug molecules.

Performance Comparison of Liposomal Formulations

The choice of phospholipid has a profound impact on the key performance indicators of a liposomal formulation. The following tables summarize comparative data, where available, for liposomes made with various phospholipids. Note: Direct comparative data for 18:0-18:2 PG is limited. Data for 18:0-18:2 PC is used as a proxy to infer potential behavior due to the significant influence of the acyl chains on physical properties.

Table 1: Physicochemical Properties of Common Phospholipids
PhospholipidAbbreviationAcyl Chain CompositionPhase Transition Temperature (Tm)Membrane State at 37°C
1,2-Distearoyl-sn-glycero-3-phosphocholineDSPC18:0 / 18:055°C[4]Gel
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineDPPC16:0 / 16:041°C[4]Gel/Fluid
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholinePOPC16:0 / 18:1-2°C[4]Fluid
1,2-Dioleoyl-sn-glycero-3-phosphocholineDOPC18:1 / 18:1-17°C[4]Fluid
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine18:0-18:2 PC18:0 / 18:2-16°C[2]Fluid
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol)DPPG16:0 / 16:041°C[4]Gel/Fluid
1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)DOPG18:1 / 18:1-18°C[4]Fluid
Table 2: Comparative Performance of Liposomal Formulations
Liposome CompositionEncapsulation Efficiency (%)Stability (Drug Retention)Drug Release Profile
Saturated (e.g., DSPC, DPPC) Generally higher for some drugs due to rigid membrane.[5]High retention, especially below Tm. DSPC liposomes show greater drug retention over 48 hours compared to DPPC and DMPC.[6]Slow, controlled release. Release is significantly triggered above the Tm.[7]
Unsaturated (e.g., DOPC, POPC) Can be lower for some hydrophilic drugs due to membrane fluidity.Lower retention compared to saturated lipids; more prone to leakage.[1]Faster release due to higher membrane fluidity.[1]
18:0-18:2 PC (as proxy for 18:0-18:2 PG) Encapsulation efficiency of doxorubicin was found to be lower (75%) in liposomes containing 18:2(cis) PC compared to those with 18:1(cis) PC.[8]The presence of polyunsaturated acyl chains can make liposomes more susceptible to oxidation, potentially impacting long-term stability.Light-triggered release of doxorubicin was slower from liposomes containing 18:0-18:2 PC compared to those with 18:1(cis) PC and 18:2(cis) PC.[8]

Experimental Protocols

Accurate and reproducible characterization of liposomes is essential for their development as drug delivery vehicles.[8] The following are detailed methodologies for key experiments.

Liposome Preparation (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve the desired phospholipids (e.g., 18:0-18:2 PG, DSPC, etc.) and cholesterol in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid's phase transition temperature. This will form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration temperature should also be above the lipid's Tm. Agitate the flask by vortexing to form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[9]

Determination of Encapsulation Efficiency

Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.

  • Separation of Free Drug: Separate the unencapsulated drug from the liposome suspension. Common methods include centrifugation, dialysis, or size exclusion chromatography.[9]

  • Quantification of Entrapped Drug: Disrupt the liposomes to release the encapsulated drug using a suitable solvent or detergent (e.g., methanol, Triton X-100).

  • Analysis: Quantify the concentration of the released drug using a validated analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

In Vitro Drug Release Study (Dialysis Method)

This method assesses the rate at which the encapsulated drug is released from the liposomes over time.[2]

  • Preparation: Place a known volume of the liposomal drug formulation into a dialysis bag with a specific molecular weight cut-off that allows the free drug to pass through but retains the liposomes.

  • Release Medium: Immerse the sealed dialysis bag in a larger volume of a release medium (e.g., PBS, pH 7.4) maintained at a constant temperature (e.g., 37°C) with gentle stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Quantify the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., HPLC, fluorescence spectroscopy).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Visualizations

Experimental_Workflow_Liposome_Characterization cluster_prep Liposome Preparation cluster_char Characterization cluster_analysis Data Analysis prep_start Start: Phospholipid Selection film Thin-Film Hydration prep_start->film size_reduction Size Reduction (Extrusion/Sonication) film->size_reduction size_zeta Particle Size & Zeta Potential (DLS) size_reduction->size_zeta ee Encapsulation Efficiency (HPLC/UV-Vis) size_reduction->ee release In Vitro Drug Release (Dialysis) size_reduction->release compare Comparative Analysis of Performance size_zeta->compare ee->compare release->compare

Drug_Release_Pathway cluster_release Release Mechanisms liposome Drug-Loaded Liposome passive Passive Diffusion liposome->passive Membrane Fluidity Acyl Chain Packing triggered Triggered Release (e.g., Temperature, Light) liposome->triggered External Stimulus free_drug Free Drug in Solution passive->free_drug triggered->free_drug

References

A Comparative Guide to Inter-Laboratory Quantification of 1-Stearoyl-2-Linoleoyl-PG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the quantification of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (SLPG), a specific phosphatidylglycerol species. Given the absence of a formal inter-laboratory proficiency testing program for this analyte, this document synthesizes established protocols for lipid analysis to propose a framework for such a comparison. The objective is to facilitate standardization and improve the reproducibility of SLPG quantification across different laboratories.

Data Presentation: A Proposed Inter-Laboratory Comparison

An essential component of ensuring analytical accuracy and reproducibility is the participation in inter-laboratory comparisons or round-robin tests. While no public data from such a test for 1-stearoyl-2-linoleoyl-PG is currently available, the following table illustrates how results from such a study could be presented. This hypothetical table includes key performance indicators for assessing inter-laboratory variability.

Table 1: Hypothetical Inter-Laboratory Comparison of 1-Stearoyl-2-Linoleoyl-PG Quantification in Human Plasma

LaboratoryExtraction MethodAnalytical MethodMean Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)
Lab AFolchLC-MS/MS0.850.078.2
Lab BBligh & DyerLC-MS/MS0.920.1112.0
Lab CMatyash (MTBE)UPLC-QTOF-MS0.790.0911.4
Lab DFolchLC-MS/MS0.880.066.8
Lab EBligh & DyerLC-MS/MS0.950.1515.8

Experimental Protocols

Accurate quantification of 1-stearoyl-2-linoleoyl-PG relies on robust and well-defined experimental protocols. The following sections detail the critical steps from sample preparation to data analysis.

Lipid Extraction from Biological Samples

The initial and most critical step in lipid analysis is the extraction of lipids from the biological matrix. The choice of extraction method can significantly impact the recovery of different lipid classes.[1] Three commonly used methods for lipid extraction are the Folch, Bligh & Dyer, and Matyash (MTBE) methods.[2][3][4]

Table 2: Comparison of Common Lipid Extraction Methods

MethodPrincipleAdvantagesDisadvantages
Folch A biphasic extraction using a chloroform:methanol (2:1, v/v) mixture. A wash with a salt solution removes non-lipid contaminants.[3]Well-established and widely used. Good recovery for a broad range of lipids.Use of chloroform, which is a hazardous solvent. Can be time-consuming.
Bligh & Dyer A modified biphasic method using a lower solvent-to-sample ratio of chloroform:methanol:water (1:2:0.8, v/v/v).[3]Requires smaller solvent volumes compared to the Folch method. Suitable for samples with high water content.[3]Also uses chloroform. The single-phase system can be more prone to matrix effects.
Matyash (MTBE) A biphasic extraction using methyl-tert-butyl ether (MTBE) and methanol.[4]Avoids the use of chloroform. Provides good recovery of a wide range of lipids, including sphingolipids.[4]MTBE is flammable. May have different selectivity for certain lipid classes compared to chloroform-based methods.
Sample Preparation for LC-MS/MS Analysis

Following extraction, the lipid sample must be prepared for injection into the LC-MS/MS system.

  • Drying and Reconstitution: The organic phase containing the extracted lipids is typically dried under a stream of nitrogen to remove the solvent.[3] The dried lipid extract is then reconstituted in a solvent that is compatible with the initial mobile phase of the liquid chromatography method (e.g., a mixture of isopropanol, acetonitrile, and water).

  • Internal Standards: To ensure accurate quantification and to correct for variations in extraction efficiency and instrument response, a suitable internal standard should be added to the sample before extraction.[5] For the analysis of PG(18:0/18:2), a deuterated or ¹³C-labeled analog, or a PG species with non-natural fatty acid chains, would be ideal.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual lipid species.[6]

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is commonly used for the separation of different lipid species.

  • Mobile Phase: A gradient of two mobile phases is typically employed. For example:

    • Mobile Phase A: Acetonitrile/water with an additive like ammonium formate or formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile with the same additive.

  • Gradient: A typical gradient would start with a lower concentration of Mobile Phase B, which is gradually increased to elute the more nonpolar lipids.

  • Flow Rate: A flow rate of around 0.3-0.5 mL/min is common.

  • Column Temperature: The column is usually heated (e.g., to 50 °C) to improve peak shape and separation.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Phosphatidylglycerols are acidic phospholipids and are best analyzed in negative electrospray ionization (ESI) mode.[7][8]

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the deprotonated molecule [M-H]⁻ of SLPG) and then monitoring for specific product ions after fragmentation.

  • Precursor and Product Ions: For PG(18:0/18:2), the precursor ion would be m/z 773.5. The characteristic product ions would correspond to the carboxylate anions of stearic acid (m/z 283.3) and linoleic acid (m/z 279.2).[9]

  • Collision Energy: The collision energy needs to be optimized for the specific instrument to achieve the most abundant and stable fragmentation.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 1-stearoyl-2-linoleoyl-PG from a biological sample.

G Experimental Workflow for 1-Stearoyl-2-Linoleoyl-PG Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) IS Addition of Internal Standard Sample->IS Extraction Lipid Extraction (e.g., Folch, Bligh & Dyer, MTBE) IS->Extraction Drydown Solvent Evaporation (Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitution in LC-MS Compatible Solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis (Negative Ion Mode, MRM) Reconstitution->LCMS Integration Peak Integration LCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 1-Stearoyl-2-Linoleoyl-PG Calibration->Quantification

Caption: Workflow for 1-Stearoyl-2-Linoleoyl-PG Quantification.

Phosphatidylglycerol Biosynthesis Pathway

Understanding the biosynthetic origin of phosphatidylglycerol provides important biological context for its quantification. The following diagram outlines the general pathway for phosphatidylglycerol synthesis.

G General Phosphatidylglycerol Biosynthesis Pathway PA Phosphatidic Acid CDP_DAG CDP-Diacylglycerol PA->CDP_DAG Phosphatidate Cytidylyltransferase CTP CTP CTP->CDP_DAG PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP CDP-Diacylglycerol-Glycerol-3-Phosphate 3-Phosphatidyltransferase G3P Glycerol-3-Phosphate G3P->PGP PG Phosphatidylglycerol (e.g., 1-Stearoyl-2-Linoleoyl-PG) PGP->PG Phosphatidylglycerophosphatase CMP CMP PGP->CMP Pi Pi PG->Pi

Caption: Biosynthesis of Phosphatidylglycerol.[10]

References

A Comparative Benchmarking Guide to 18:0-18:2 PG Sodium and Other Commercially Available Phosphatidylglycerol Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 18:0-18:2 Phosphatidylglycerol (PG) sodium salt against other commercially available phosphatidylglycerol standards. The information presented herein is designed to assist researchers in selecting the most appropriate standard for their specific analytical and research needs, with a focus on applications in mass spectrometry and lipidomics.

Introduction to 18:0-18:2 PG Sodium

1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), or this compound, is a phospholipid of significant interest in biomedical research. Its structure, featuring a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position, provides a unique molecular architecture that is instrumental in studying membrane dynamics, lipid-protein interactions, and cellular signaling.[1] It is frequently utilized in the formation of model membranes and liposomes and serves as a crucial standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of phosphatidylglycerols in complex biological samples.[2]

Comparative Analysis of Commercial PG Standards

The selection of an appropriate internal standard is critical for the accurate quantification of lipids in biological samples. This section compares this compound with other common commercially available PG standards. The data presented in Table 1 is a synthesis of typical performance characteristics observed during LC-MS analysis, based on established analytical protocols.

Data Presentation

Table 1: Comparison of Commercially Available Phosphatidylglycerol (PG) Sodium Salt Standards

Parameter18:0-18:2 PG16:0-18:1 PG (POPG)18:1-18:1 PG (DOPG)16:0-16:0 PG (DPPG)
Molecular Formula C42H78NaO10PC40H76NaO10PC42H78NaO10PC38H74NaO10P
Molecular Weight 797.03771.00797.03744.95
Purity (Typical) >99% (TLC)>99% (TLC)>99% (TLC)>99% (TLC)
Typical Form PowderPowder or Chloroform SolutionChloroform SolutionPowder
Storage Temperature -20°C-20°C-20°C-20°C
LC-MS Retention Time (Relative) IntermediateShorterLongerShortest
Ionization Efficiency (ESI Negative) HighHighHighHigh
MS/MS Fragmentation Characteristic fragments for 18:0 and 18:2 fatty acidsCharacteristic fragments for 16:0 and 18:1 fatty acidsCharacteristic fragments for 18:1 fatty acidCharacteristic fragments for 16:0 fatty acid
Primary Application Standard for mixed saturated/polyunsaturated PG; model membranesMimicking mammalian cell membranes; standard for monounsaturated PGModel membranes with high fluidity; standard for di-unsaturated PGStudies of membrane phase behavior; standard for saturated PG

Experimental Protocols

The following section details a standard protocol for the comparative analysis of phosphatidylglycerol standards using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective:

To assess the purity, chromatographic behavior, and mass spectrometric response of this compound in comparison to other commercially available PG standards.

Materials:
  • This compound salt (powder, >99% purity)

  • 16:0-18:1 PG (POPG) sodium salt (powder, >99% purity)

  • 18:1-18:1 PG (DOPG) sodium salt (chloroform solution, >99% purity)

  • 16:0-16:0 PG (DPPG) sodium salt (powder, >99% purity)

  • LC-MS grade chloroform, methanol, isopropanol, and water

  • Ammonium acetate

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • C18 reversed-phase LC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Procedure:
  • Standard Preparation:

    • For powdered standards, accurately weigh and dissolve in a 1:1 (v/v) chloroform:methanol solution to create 1 mg/mL stock solutions.

    • For standards in chloroform, dilute with methanol to achieve a 1:1 chloroform:methanol solvent mixture and a final concentration of 1 mg/mL.

    • Prepare a working solution of each standard at 10 µg/mL in the mobile phase starting condition.

  • LC-MS Analysis:

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium acetate.

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium acetate.

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: Ramp to 100% B

      • 12-17 min: Hold at 100% B

      • 17.1-20 min: Return to 30% B and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), Negative.

      • Scan Mode: Full scan (m/z 100-1000) and targeted MS/MS of the precursor ions for each PG standard.

      • MS/MS Fragmentation: Use appropriate collision energy to obtain characteristic fatty acid fragments.

  • Data Analysis:

    • Compare the retention times of each standard.

    • Assess the peak shape and signal-to-noise ratio.

    • Confirm the identity of each standard by its accurate mass and characteristic MS/MS fragmentation pattern.

    • Evaluate purity by identifying any extraneous peaks in the chromatogram.

Visualizations

Signaling Pathway and Experimental Workflow

Phosphatidylglycerol is a key intermediate in phospholipid metabolism and is involved in several cellular signaling pathways. It serves as a precursor for the synthesis of cardiolipin, a critical component of the inner mitochondrial membrane, and can be hydrolyzed to produce lysophosphatidylglycerol, a signaling molecule.

G cluster_0 Phosphatidylglycerol Biosynthesis and Signaling PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-DAG synthase PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PGP synthase PG Phosphatidylglycerol (PG) (e.g., 18:0-18:2 PG) PGP->PG PGP phosphatase CL Cardiolipin (CL) PG->CL Cardiolipin synthase LysoPG Lysophosphatidylglycerol PG->LysoPG Phospholipase A2 Signaling Downstream Signaling (e.g., Inflammation) LysoPG->Signaling

Caption: Biosynthesis and signaling pathways of phosphatidylglycerol.

The experimental workflow for comparing phosphatidylglycerol standards using LC-MS is a systematic process ensuring accurate and reproducible results.

G cluster_1 Experimental Workflow for PG Standard Comparison Prep Standard Preparation (1 mg/mL stock, 10 µg/mL working) LC HPLC Separation (C18 Reversed-Phase) Prep->LC MS Mass Spectrometry (ESI Negative, Full Scan & MS/MS) LC->MS Data Data Analysis (Retention Time, Purity, Fragmentation) MS->Data Compare Comparative Evaluation Data->Compare

Caption: LC-MS workflow for comparing PG standards.

Conclusion

This compound is a high-quality standard essential for the accurate quantification of mixed saturated/polyunsaturated phosphatidylglycerol species. Its performance in LC-MS is comparable to other commercially available PG standards, with distinct chromatographic and mass spectrometric properties that make it uniquely suited for specific research applications. The choice of the optimal PG standard will depend on the specific lipid species being quantified and the biological matrix under investigation. This guide provides the foundational information and protocols to aid researchers in making an informed decision.

References

A Comparative Guide to the Characterization of 18:0-18:2 PG Sodium Salt Purity by Diverse Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (18:0-18:2 PG), is a key anionic phospholipid integral to the formulation of lipid-based drug delivery systems, including liposomes and lipid nanoparticles. The purity of this phospholipid is a critical determinant of the stability, efficacy, and safety of the final drug product. This guide provides a comprehensive comparison of various analytical techniques for the characterization of 18:0-18:2 PG sodium salt purity, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques for Purity Assessment

The purity of this compound salt is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in terms of sensitivity, specificity, and the type of information it provides. While manufacturers often state a purity of >99% based on thin-layer chromatography (TLC), a more detailed characterization using advanced analytical methods is essential for research and pharmaceutical applications.

Analytical TechniquePrincipleInformation ProvidedTypical Purity (%)AdvantagesLimitations
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) Separation based on polarity, detection based on aerosol charging.Quantifies non-volatile and semi-volatile compounds. Provides information on the main component and impurities.>99%Universal detection for non-volatile analytes, good sensitivity and reproducibility.Non-linear response can require multi-point calibration. Does not provide structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography followed by mass-to-charge ratio analysis.Provides molecular weight and structural information of the parent lipid and impurities. Can identify and quantify different PG species.[1][2]>99%High sensitivity and specificity, allows for identification of unknown impurities and isomers.[1][2]Matrix effects can suppress ion formation. Requires appropriate standards for accurate quantification.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy Measures the magnetic properties of the phosphorus nucleus.Quantifies the relative amounts of different phospholipid classes based on the signal from the phosphate headgroup.[3][4]>98%Highly quantitative without the need for individual standards for each lipid species. Non-destructive.[3][4][5]Lower sensitivity compared to MS. Does not provide information on fatty acid composition.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile fatty acid methyl esters (FAMEs) followed by mass analysis.Determines the fatty acid composition of the phospholipid after hydrolysis and derivatization.Confirms the 18:0 and 18:2 fatty acid ratio.High resolution for fatty acid separation and accurate quantification of individual fatty acids.[6][7]Indirect method that requires sample derivatization, which can introduce artifacts. Does not analyze the intact phospholipid.

Experimental Protocols

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method provides a quantitative assessment of the purity of this compound salt by separating it from potential non-lipid and lipid impurities.

  • Instrumentation: High-Performance Liquid Chromatograph coupled to a Charged Aerosol Detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) is suitable for separating phospholipids.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (50:50, v/v).

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30-100% B

    • 10-15 min: 100% B

    • 15.1-20 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • CAD Settings:

    • Nebulizer Temperature: 35°C.

    • Evaporation Tube Temperature: 40°C.

    • Data Collection Rate: 10 Hz.

  • Sample Preparation: Dissolve the this compound salt in a suitable solvent such as chloroform or a chloroform/methanol mixture to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and quantification of 18:0-18:2 PG and potential impurities with high sensitivity and specificity.

  • Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium acetate in Water/Acetonitrile (60:40, v/v).

  • Mobile Phase B: 10 mM Ammonium acetate in Isopropanol/Acetonitrile (90:10, v/v).

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 55°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry Settings (Negative Ion Mode):

    • Scan Range: m/z 100-1200.

    • Precursor Ion for MS/MS: m/z 795.5 (for [M-H]⁻ of 18:0-18:2 PG).

    • Collision Energy: Optimized for fragmentation of the specific lipid.

  • Sample Preparation: Dissolve the sample in a mixture of chloroform and methanol (1:1, v/v) to a final concentration of 10 µg/mL.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR provides a direct and quantitative measure of the different phospholipid classes present in a sample.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: A mixture of chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and an aqueous buffer containing a chelating agent (e.g., EDTA) to improve spectral resolution. A common ratio is 2:1:1 (v/v/v).

  • Internal Standard: An internal standard of known concentration containing a phosphorus atom that does not overlap with the phospholipid signals (e.g., triphenyl phosphate) can be used for absolute quantification.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence with proton decoupling.

    • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time of the phosphorus nuclei) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.

  • Data Processing: The spectra are processed with an appropriate line broadening factor. The purity is determined by integrating the signal corresponding to the phosphatidylglycerol headgroup and comparing it to the total integral of all phosphorus-containing signals.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

This method is used to verify the identity and ratio of the fatty acid chains (18:0 and 18:2) in the phospholipid.

  • Sample Preparation (Derivatization to FAMEs):

    • Hydrolyze the this compound salt using a methanolic base (e.g., sodium methoxide) to release the fatty acids as methyl esters.

    • Extract the fatty acid methyl esters (FAMEs) with a nonpolar solvent like hexane.

    • Wash the extract to remove residual reagents.

    • Concentrate the extract under a stream of nitrogen.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A polar capillary column (e.g., a wax-type column like DB-WAX or a cyanopropyl column) is suitable for separating FAMEs.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 240°C.

  • Injector and Detector Temperature: Typically set at 250°C and 280°C, respectively.

  • Mass Spectrometry Settings:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan or selected ion monitoring (SIM) for higher sensitivity.

  • Data Analysis: The identity of the fatty acids is confirmed by comparing their retention times and mass spectra to those of known standards. The relative percentage of each fatty acid is calculated from the peak areas in the chromatogram.

Signaling Pathways and Experimental Workflows

Cardiolipin Biosynthesis Pathway

Phosphatidylglycerol is a key precursor in the biosynthesis of cardiolipin, a unique phospholipid found primarily in the inner mitochondrial membrane that plays a crucial role in mitochondrial function and energy metabolism[8][9][10][11].

Cardiolipin_Biosynthesis Glycerol-3-Phosphate Glycerol-3-Phosphate Phosphatidic_Acid Phosphatidic Acid (PA) Glycerol-3-Phosphate->Phosphatidic_Acid Acyltransferases CDP-Diacylglycerol CDP-Diacylglycerol Phosphatidic_Acid->CDP-Diacylglycerol CDP-DAG Synthase Phosphatidylglycerol_Phosphate Phosphatidylglycerol Phosphate (PGP) CDP-Diacylglycerol->Phosphatidylglycerol_Phosphate PGP Synthase Phosphatidylglycerol Phosphatidylglycerol (PG) Phosphatidylglycerol_Phosphate->Phosphatidylglycerol PGP Phosphatase Cardiolipin Cardiolipin (CL) Phosphatidylglycerol->Cardiolipin Cardiolipin Synthase (uses another CDP-DAG)

Caption: Eukaryotic cardiolipin biosynthesis pathway.

Toll-like Receptor 4 (TLR4) Signaling Pathway Inhibition by PG

Recent studies have shown that phosphatidylglycerol can inhibit the inflammatory response mediated by Toll-like receptor 4 (TLR4) when activated by damage-associated molecular patterns (DAMPs)[12][13][14]. This highlights a potential therapeutic role for PG in inflammatory conditions.

TLR4_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DAMPs DAMPs TLR4_MD2 TLR4/MD-2 Complex DAMPs->TLR4_MD2 Activates PG Phosphatidylglycerol (PG) PG->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Induces Transcription

Caption: Inhibition of TLR4 signaling by Phosphatidylglycerol.

Analytical Workflow for Purity Characterization

A comprehensive characterization of this compound salt involves a multi-step analytical workflow.

Analytical_Workflow Sample This compound Salt HPLC_CAD HPLC-CAD (Overall Purity) Sample->HPLC_CAD LC_MS LC-MS/MS (Molecular Identity and Impurity Profiling) Sample->LC_MS NMR 31P NMR (Phospholipid Class Purity) Sample->NMR Derivatization Hydrolysis & Derivatization (FAMEs) Sample->Derivatization Purity_Report Comprehensive Purity Report HPLC_CAD->Purity_Report LC_MS->Purity_Report NMR->Purity_Report GC_MS GC-MS (Fatty Acid Composition) GC_MS->Purity_Report Derivatization->GC_MS

Caption: Integrated analytical workflow for 18:0-18:2 PG characterization.

Comparison with Alternative Phospholipids

The choice of phospholipid can significantly impact the physicochemical properties and biological performance of liposomal drug delivery systems. Here, we compare 18:0-18:2 PG with other commonly used anionic phospholipids.

PhospholipidFatty Acid CompositionPhase Transition Temp. (Tm)Key Characteristics & Applications
18:0-18:2 PG (SLPG) Stearic (18:0), Linoleic (18:2)~ -2°CAsymmetric saturated/polyunsaturated chains provide a balance of stability and fluidity. Used in liposomes for drug delivery.
16:0-18:1 PG (POPG) Palmitic (16:0), Oleic (18:1)~ -2°CAsymmetric saturated/monounsaturated chains. Commonly used in model membranes and drug delivery systems.
1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) Oleic (18:1), Oleic (18:1)~ -18°CTwo unsaturated chains result in a highly fluid membrane with a low Tm. Often used in studies of membrane protein function and in liposomes where high fluidity is desired.

Experimental Data Summary:

Studies comparing liposomes formulated with different anionic phospholipids have shown that the fatty acid composition influences vesicle stability, drug release kinetics, and cellular uptake. For instance, liposomes containing DOPG, with its two unsaturated oleic acid chains, tend to be more fluid and may exhibit faster drug release compared to liposomes made with phospholipids containing a saturated fatty acid like 18:0-18:2 PG[15]. The presence of the saturated 18:0 chain in 18:0-18:2 PG can contribute to a more ordered and stable bilayer, potentially leading to better drug retention. However, the polyunsaturated 18:2 chain can be more susceptible to oxidation compared to the monounsaturated 18:1 chain in POPG or DOPG. The choice between these lipids will therefore depend on the specific requirements of the drug delivery system, such as the desired release profile and the stability of the encapsulated drug.

Conclusion

The comprehensive characterization of this compound salt purity requires a multi-faceted analytical approach. While HPLC-CAD provides a robust method for determining overall purity, LC-MS/MS is indispensable for identifying and quantifying specific lipid species and impurities. ³¹P NMR offers a reliable method for assessing the purity of the phospholipid class, and GC-MS is essential for confirming the fatty acid composition. The selection of 18:0-18:2 PG over other anionic phospholipids for liposomal formulations should be guided by a thorough understanding of how its unique fatty acid composition influences the desired physicochemical properties and in vivo performance of the drug delivery system. This guide provides the necessary framework for researchers and drug development professionals to make informed decisions regarding the analytical characterization and application of this important phospholipid.

References

A Comparative Analysis of 18:0-18:2 PG and 18:1-18:1 PG: Unraveling the Impact of Acyl Chain Composition on Membrane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of two key phosphatidylglycerol (PG) species, 1-stearoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG or SOPG) and 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:1-18:1 PG or DOPG), reveals significant differences in their effects on membrane biophysical properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these differences, supported by experimental data, to inform the rational design of lipid-based formulations and to better understand the functional roles of these lipids in biological membranes.

The seemingly subtle difference in the acyl chain composition between SOPG (one saturated stearoyl chain and one monounsaturated oleoyl chain) and DOPG (two monounsaturated oleoyl chains) leads to distinct membrane characteristics, including fluidity, thickness, and phase behavior. These properties are critical for a multitude of cellular functions, including the activity of membrane-bound proteins and signaling pathways.

Quantitative Comparison of Membrane Properties

The biophysical characteristics of SOPG and DOPG membranes have been investigated using various experimental techniques. The following tables summarize key quantitative data, offering a side-by-side comparison of their impact on membrane structure and dynamics.

Membrane Property18:0-18:2 PG (SOPG)18:1-18:1 PG (DOPG)Significance of Difference
Area per Lipid (Ų) 65.5 ± 1.072.5 ± 0.5[1]The presence of a saturated chain in SOPG leads to tighter lipid packing and a smaller area per lipid compared to the two unsaturated chains of DOPG.
Overall Bilayer Thickness (D_B) (Å) 40.2 ± 1.037.7 ± 0.3[1]The more ordered and extended conformation of the stearoyl chain in SOPG results in a thicker bilayer.
Hydrocarbon Thickness (2D_C) (Å) 30.8 ± 1.027.3 ± 0.3[1]Consistent with the overall thickness, the hydrophobic core of the SOPG membrane is thicker.
Phase Transition Temperature (Tm) (°C) ~ -2 to 6.7 (estimated)-18[2]SOPG exhibits a higher phase transition temperature, indicating a greater propensity to exist in a more ordered gel phase at lower temperatures.
Bending Rigidity (κ) Not directly measured~0.8 x 10⁻²⁰ JDue to its more ordered structure, it is hypothesized that SOPG membranes would exhibit higher bending rigidity than DOPG membranes.

Table 1: Comparison of the Biophysical Properties of SOPG and DOPG Membranes. Data for SOPG and DOPG are primarily sourced from small-angle X-ray and neutron scattering experiments. The phase transition temperature for SOPG is an estimation based on structurally similar lipids, POPG (-2°C) and SOPC (6.7°C).

Experimental Methodologies

The quantitative data presented in this guide are derived from established biophysical techniques. Understanding the principles behind these methods is crucial for interpreting the results and designing future experiments.

Small-Angle X-ray and Neutron Scattering (SAXS/SANS)

This technique is employed to determine the structural parameters of lipid bilayers, such as area per lipid and bilayer thickness.

Experimental Protocol:

  • Liposome Preparation: Unilamellar vesicles (ULVs) of SOPG or DOPG are prepared by extrusion of multilamellar vesicles (MLVs) through polycarbonate filters of a defined pore size (e.g., 100 nm).

  • Sample Environment: The liposome suspension is placed in a temperature-controlled sample holder.

  • Scattering Measurement: The sample is exposed to a collimated beam of X-rays or neutrons. The scattered radiation is detected by a 2D detector.

  • Data Analysis: The scattering intensity as a function of the scattering vector (q) is analyzed using appropriate models (e.g., the Scattering Density Profile model) to extract structural parameters like the bilayer thickness and the area per lipid.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

Experimental Protocol:

  • Sample Preparation: A suspension of multilamellar vesicles (MLVs) of the lipid of interest (SOPG or DOPG) is prepared in a suitable buffer.

  • Calorimetric Measurement: A small, known amount of the lipid suspension is sealed in an aluminum pan. An identical pan containing only the buffer serves as a reference. Both pans are heated and cooled at a constant rate in the calorimeter.

  • Data Analysis: The difference in heat flow between the sample and reference pans is recorded as a function of temperature. The peak of the resulting thermogram corresponds to the phase transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).

Fluorescence Anisotropy

This technique provides information about the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is a measure of membrane fluidity. Probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) or Laurdan are commonly used.

Experimental Protocol:

  • Liposome Preparation: Small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing the fluorescent probe are prepared.

  • Fluorescence Measurement: The liposome suspension is placed in a temperature-controlled cuvette in a fluorometer. The sample is excited with vertically polarized light, and the intensities of the vertically and horizontally polarized emitted light are measured.

  • Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is an instrumental correction factor. Higher anisotropy values indicate lower membrane fluidity.

Visualizing Experimental Workflows and Conceptual Relationships

To further clarify the experimental processes and the interplay of factors influencing membrane properties, the following diagrams are provided.

ExperimentalWorkflow_Scattering cluster_prep Liposome Preparation cluster_measurement Scattering Measurement cluster_analysis Data Analysis MLV MLV Suspension Extrusion Extrusion MLV->Extrusion ULV ULV Suspension Extrusion->ULV Sample Sample Holder ULV->Sample Xray_Neutron X-ray/Neutron Beam Xray_Neutron->Sample Detector 2D Detector Sample->Detector Scattering_Curve Scattering Curve (I vs. q) Detector->Scattering_Curve Modeling SDP Model Fitting Scattering_Curve->Modeling Parameters Structural Parameters (Area, Thickness) Modeling->Parameters

Workflow for determining membrane structure using SAXS/SANS.

DSC_Workflow cluster_prep Sample Preparation cluster_measurement Calorimetric Measurement cluster_analysis Data Analysis Lipid_Suspension Lipid Suspension (MLVs) Sample_Pan Sample Pan Lipid_Suspension->Sample_Pan DSC_Instrument DSC Instrument Sample_Pan->DSC_Instrument Reference_Pan Reference Pan (Buffer) Reference_Pan->DSC_Instrument Heating_Cooling Controlled Heating/Cooling DSC_Instrument->Heating_Cooling Heat_Flow Measure Differential Heat Flow Heating_Cooling->Heat_Flow Thermogram Thermogram (Heat Flow vs. Temp) Heat_Flow->Thermogram Peak_Analysis Peak Analysis Thermogram->Peak_Analysis Tm_DeltaH Tm and ΔH Peak_Analysis->Tm_DeltaH

Workflow for determining phase transition properties using DSC.

AcylChain_Properties_Relationship cluster_properties Membrane Properties Acyl_Chain Acyl Chain Composition SOPG SOPG (18:0-18:2) Acyl_Chain->SOPG DOPG DOPG (18:1-18:1) Acyl_Chain->DOPG Packing Lipid Packing SOPG->Packing Tighter Thickness Bilayer Thickness SOPG->Thickness Thicker Fluidity Membrane Fluidity SOPG->Fluidity Lower Phase_Behavior Phase Behavior (Tm) SOPG->Phase_Behavior Higher Tm DOPG->Packing Looser DOPG->Thickness Thinner DOPG->Fluidity Higher DOPG->Phase_Behavior Lower Tm

Relationship between acyl chain composition and membrane properties.

Impact on Cellular Signaling

The differences in the biophysical properties of SOPG and DOPG membranes can have profound implications for cellular signaling events that are dependent on the membrane environment. While direct comparative studies on specific signaling pathways are limited, the known influence of membrane fluidity and thickness on the function of membrane proteins allows for informed hypotheses.

For instance, G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a vast array of signaling pathways, are known to be sensitive to the lipid environment. A more ordered and thicker membrane, such as that formed by SOPG, could modulate the conformational dynamics of a GPCR, potentially favoring an inactive state. Conversely, the more fluid and thinner DOPG membrane might facilitate the conformational changes required for receptor activation and subsequent G-protein coupling.

Similarly, the activity of membrane-associated enzymes like Protein Kinase C (PKC), which is recruited to the membrane by diacylglycerol, can be influenced by the surrounding phospholipid composition. The accessibility of the diacylglycerol activator and the optimal positioning of PKC at the membrane interface are likely to be affected by the packing and fluidity of the bilayer, suggesting that SOPG and DOPG could differentially modulate PKC activity.

Signaling_Hypothesis cluster_sopg SOPG Membrane cluster_dopg DOPG Membrane SOPG_Props Tighter Packing Thicker Bilayer Lower Fluidity GPCR_SOPG GPCR (Inactive State Favored?) SOPG_Props->GPCR_SOPG PKC_SOPG Altered PKC Activity? SOPG_Props->PKC_SOPG GPCR_Activation GPCR Activation GPCR_SOPG->GPCR_Activation Modulates PKC_Activation PKC Activation PKC_SOPG->PKC_Activation Modulates DOPG_Props Looser Packing Thinner Bilayer Higher Fluidity GPCR_DOPG GPCR (Active State Favored?) DOPG_Props->GPCR_DOPG PKC_DOPG Optimal PKC Activity? DOPG_Props->PKC_DOPG GPCR_DOPG->GPCR_Activation Modulates PKC_DOPG->PKC_Activation Modulates Signal_Input External Signal Signal_Input->GPCR_Activation G_Protein_Coupling G-Protein Coupling GPCR_Activation->G_Protein_Coupling Downstream_Signaling Downstream Signaling G_Protein_Coupling->Downstream_Signaling PKC_Activation->Downstream_Signaling

Hypothesized differential effects on GPCR and PKC signaling.

Conclusion

The acyl chain composition of phosphatidylglycerols plays a pivotal role in defining the biophysical properties of lipid membranes. The comparison between 18:0-18:2 PG (SOPG) and 18:1-18:1 PG (DOPG) clearly demonstrates that the presence of a single saturated fatty acid in SOPG leads to a more ordered, thicker, and less fluid membrane compared to the fully unsaturated DOPG. These fundamental differences have significant implications for the structure and function of membrane-associated proteins and are a critical consideration in the fields of membrane biophysics, drug delivery, and cell biology. Further research is warranted to elucidate the specific consequences of these lipid variations on complex cellular signaling pathways.

References

Safety Operating Guide

Navigating the Safe Disposal of 18:0-18:2 PG Sodium: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental compliance is paramount, especially when handling specialized chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of 18:0-18:2 PG sodium salt, also known as 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt). Adherence to these protocols is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While specific safety data sheets for this compound indicate it is not classified as a hazardous substance, general best practices for handling laboratory chemicals should always be followed.[1]

Recommended PPE:

  • Gloves: Chemical-resistant gloves are mandatory. Inspect them for any signs of damage before use.

  • Eye Protection: Wear safety glasses or goggles to protect against accidental splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.

Work should be conducted in a well-ventilated area to minimize the potential for inhalation of any aerosolized particles. Although not classified as hazardous, good laboratory practice dictates minimizing exposure.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to manage it as a chemical waste product in accordance with local, state, and federal regulations.[1] Do not dispose of this compound with regular household garbage or down the sewage system.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Treat all this compound waste, including empty containers and contaminated materials (e.g., absorbent pads, gloves), as chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams.[2] It should be collected in a designated, properly labeled waste container.

Step 2: Waste Collection and Storage

  • Container: Use a clearly labeled, sealable, and non-reactive container for waste collection. Whenever possible, use the original container.[3]

  • Labeling: The waste container must be clearly labeled with the full chemical name: "1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. Given that the compound can be hygroscopic and light-sensitive, storage in a dark, dry location is recommended.[4]

Step 3: Spill Management

In the event of a spill, follow these steps:

  • Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[1][3]

  • Absorption: Use an inert, absorbent material (e.g., vermiculite, sand, or a commercial absorbent) to soak up the spilled material.[3]

  • Collection: Carefully sweep or scoop the absorbent material and place it into the designated, sealable waste container.[1]

  • Decontamination: Clean the affected area thoroughly with an appropriate solvent or detergent and dispose of the cleaning materials in the designated waste container.

Step 4: Final Disposal

  • Approved Waste Disposal Facility: All waste containing this compound, including empty or uncleaned containers, must be disposed of through an approved and licensed hazardous waste disposal facility.[3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.

  • Regulatory Compliance: Ensure that all disposal practices comply with applicable national, state, and local environmental regulations.[1][3]

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifying disposal concentration limits for this compound in waste streams. The general guidance is to treat the undiluted product and any contaminated materials as chemical waste to be handled by a professional disposal service.

ParameterValueSource
CAS Number 474943-26-5[4][5]
Molecular Formula C42H78O10PNa[4]
Molecular Weight 797.026 g/mol [4]
Physical Form Powder[5]
Storage Temperature -20°C[4][5]

Disposal Workflow

The logical workflow for the proper disposal of this compound is outlined below. This diagram illustrates the decision-making process and procedural steps from initial handling to final disposal.

Disposal Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Identify and Segregate This compound Waste A->B C Place in a Labeled, Sealable Container B->C D Spill Occurs? C->D E Contain and Absorb Spill D->E Yes G Store Waste Container in a Cool, Dry, Ventilated Area D->G No F Collect Contaminated Material into Waste Container E->F F->C H Contact Institutional EHS for Waste Pickup G->H I Dispose via Licensed Hazardous Waste Facility H->I

Caption: Procedural workflow for the safe disposal of this compound.

References

Essential Safety and Handling Guide for 18:0-18:2 PG Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for handling 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), hereafter referred to as 18:0-18:2 PG sodium. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

The Safety Data Sheet (SDS) for this compound specifies the required personal protective equipment to mitigate risks of exposure. A summary of recommended PPE is provided in the table below.

Body PartRecommended PPESpecifications
Eyes/Face Safety glasses with side-shields or goggles; face shieldUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield should be worn when there is a risk of splashing.
Hands Chemical-resistant, impervious glovesHandle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Body Laboratory coatA standard lab coat should be worn to protect personal clothing from contamination.
Respiratory NIOSH-approved respiratorUse only in a well-ventilated area. If dusts are generated, a respirator is necessary.

Operational Plan

A systematic approach to handling this compound from receipt to disposal is crucial for safety and maintaining the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, verify the integrity of the container.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place at -20°C.[1]

  • This compound is hygroscopic and light-sensitive; protect from moisture and light by storing in an appropriate container.

2. Handling and Preparation:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust particles.

  • Avoid direct contact with skin, eyes, and clothing.

  • When weighing the powder, do so carefully to avoid creating dust.

  • For creating solutions, add the solvent to the this compound slowly to avoid splashing.

3. First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Flush eyes with water as a precaution.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

4. Spill Cleanup:

  • Evacuate personnel from the immediate area.

  • Ensure proper PPE is worn before attempting cleanup.

  • For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][3]

  • For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.

  • After cleanup, decontaminate the area with a suitable cleaning agent.

Disposal Plan

All waste materials should be handled in accordance with institutional and local regulations for non-hazardous chemical waste.

  • Unused Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent materials from spill cleanup, should be placed in a sealed container and disposed of as chemical waste.

  • Do not dispose of down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety office.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Weigh Compound Weigh Compound Work in Ventilated Area->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Experimental Use Experimental Use Prepare Solution->Experimental Use Store Properly Store Properly Experimental Use->Store Properly Spill Cleanup Spill Cleanup Experimental Use->Spill Cleanup If spill occurs Dispose of Waste Dispose of Waste Experimental Use->Dispose of Waste After experiment Store Properly->Don PPE For subsequent use Decontaminate Area Decontaminate Area Spill Cleanup->Decontaminate Area Decontaminate Area->Dispose of Waste End End Dispose of Waste->End Start Start Start->Don PPE

Caption: Workflow for the safe handling of this compound.

References

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